Faropenem
Description
This compound has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.
This compound is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, this compound has improved chemical stability and reduced central nervous system effects. In addition, this compound is resistant to hydrolysis by many beta-lactamases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046430 | |
| Record name | Fropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106560-14-9 | |
| Record name | Faropenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faropenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Faropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAROPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Faropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Faropenem Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy stems from the targeted inhibition of essential bacterial enzymes, leading to the disruption of cell wall synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action against Gram-positive pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antibiotics. This compound is an orally bioavailable penem that demonstrates significant activity against common Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[1][2] Like other β-lactam antibiotics, its primary mode of action is the interference with the synthesis of the bacterial cell wall, a structure vital for maintaining cellular integrity and viability.[3][4] This guide will dissect the core mechanism of this compound, from its molecular targets to the downstream consequences for the bacterial cell.
The Primary Target: Penicillin-Binding Proteins (PBPs)
The bactericidal activity of this compound is initiated by its interaction with penicillin-binding proteins (PBPs), a group of bacterial enzymes located on the inner side of the cytoplasmic membrane.[5] These proteins play a crucial role in the final steps of peptidoglycan synthesis, the major component of the Gram-positive cell wall.
This compound's β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBPs. This structural similarity allows this compound to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation. By inhibiting the transpeptidase activity of PBPs, this compound effectively blocks the cross-linking of peptidoglycan chains.
Binding Affinity and PBP Specificity
This compound demonstrates a high binding affinity for multiple high-molecular-weight PBPs in Gram-positive bacteria, which are the primary transpeptidases. In Staphylococcus aureus and Streptococcus pneumoniae, this compound exhibits a strong affinity for PBP1, followed by PBP3 and PBP2. This multi-target profile contributes to its potent bactericidal effect. The affinity for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.
Downstream Cellular Effects
The inhibition of PBP function by this compound triggers a cascade of events that ultimately lead to bacterial cell death.
Inhibition of Peptidoglycan Synthesis and Defective Cell Wall Formation
The primary consequence of PBP inactivation is the cessation of peptidoglycan cross-linking. This disruption of the cell wall synthesis process results in a weakened and structurally compromised cell envelope. In the presence of this compound at sub-inhibitory concentrations (e.g., 1/8 to 1/4 of the MIC), morphological changes such as irregular septum formation in Staphylococcus aureus can be observed.
Cell Lysis and Bactericidal Action
The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death. At concentrations equal to or greater than the minimum inhibitory concentration (MIC), a significant number of lysed cells are observed. This bactericidal activity is a key characteristic of this compound.
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.008 | |
| Streptococcus pneumoniae | Penicillin-Intermediate | - | 0.25 | |
| Streptococcus pneumoniae | Penicillin-Resistant | - | 1 | |
| Staphylococcus aureus | Methicillin-Susceptible | - | 0.12 | |
| Enterococcus faecalis | - | 1 | 8 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
PBP Binding Affinity (IC50)
The binding affinity of this compound to specific PBPs in Streptococcus pneumoniae is presented below.
| PBP Target | This compound IC50 (µg/mL) | Reference(s) |
| PBP1a | <0.015 | |
| PBP1b | 0.03 | |
| PBP2x | 2 | |
| PBP2a | 0.06 | |
| PBP2b | 0.03 | |
| PBP3 | 0.03 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative in vitro activity of this compound and 11 other antimicrobial agents against 250 invasive Streptococcus pneumoniae isolates from France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. This compound for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
An In-depth Technical Guide to the Synthesis of Faropenem and Its Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Faropenem, a potent penem antibiotic, and explores the development of its novel derivatives. Detailed experimental protocols for key synthetic steps are provided, along with a comparative analysis of the antibacterial activity of this compound and its analogues.
Core Synthesis of this compound Sodium
The synthesis of this compound typically commences from the chiral building block (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, commonly referred to as 4-AA. The synthetic route involves several key transformations: condensation with a sulfur-containing side chain, acylation, intramolecular Wittig cyclization to construct the penem nucleus, and subsequent deprotection steps to yield the active pharmaceutical ingredient.
Synthesis Pathway of this compound Sodium
The overall synthetic scheme for this compound sodium is depicted below.
Experimental Protocols
To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (100 ml), sodium sulfite (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol) are added.[1] A composite Lewis acid catalyst of anhydrous aluminum trichloride (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml) is then added, and the mixture is stirred at 40°C for 24 hours.[1] Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of 100 ml of saturated sodium bicarbonate solution. The tetrahydrofuran is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield Intermediate I as an oily substance.[1]
Intermediate I is dissolved in a suitable solvent and acylated with monoallyl oxalyl chloride in the presence of a base to yield the acylated thioester, Intermediate II.[2]
Intermediate II is dissolved in triethyl phosphite and heated to induce an intramolecular Wittig reaction, forming the penem ring system.[2] This reaction proceeds through a phosphorane intermediate (Intermediate III) which cyclizes to give the protected this compound allyl ester (Intermediate IV).
The hydroxyl protecting group (tert-butyldimethylsilyl) on Intermediate IV (73g) is removed. This can be achieved using ammonium bifluoride in a suitable solvent. The reaction mixture is stirred until the deprotection is complete, followed by an aqueous work-up and extraction with an organic solvent to yield the deprotected this compound allyl ester.
To a solution of this compound allyl ester (73 g, 0.224 mol) in dichloromethane (438 ml), triphenylphosphine (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g) are added successively. A 0.5M solution of sodium 2-ethylhexanoate in ethyl acetate (438 ml) is then added, and the mixture is stirred at room temperature for 1 hour. After the reaction is complete, water (15 ml) is added, and the mixture is stirred for 30 minutes. The resulting solid is collected by suction filtration. The solid is redissolved in 100 ml of water, treated with activated carbon (5 g) for 30 minutes, and filtered. The filtrate is added to 500 ml of acetone and allowed to crystallize, affording this compound sodium.
Quantitative Data for this compound Sodium Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 1 | Intermediate I | 4-AA (28.7g) | R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0g), AlCl3 (24g), BF3·OEt2 (10ml) | ~82% | |
| 6 | This compound Sodium | This compound Allyl Ester (73g) | Pd(PPh3)4 (6.5g), PPh3 (6.5g), Sodium 2-ethylhexanoate (0.5M solution) | 79% |
Synthesis of this compound Medoxomil
This compound medoxomil is the medoxomil ester prodrug of this compound, which enhances its oral bioavailability. It is synthesized from this compound sodium.
Synthesis Pathway of this compound Medoxomil
Experimental Protocol
This compound sodium is reacted with a 4-halomethyl-5-methyl-1,3-dioxol-2-one (e.g., 4-iodomethyl-5-methyl-1,3-dioxol-2-one) in an alkaline condition and a suitable solvent such as dimethylformamide (DMF). The reaction may be facilitated by a phase transfer catalyst and a reaction promoter containing iodine. The product, this compound medoxomil, is then isolated and purified.
Novel Derivatives of this compound
Research into novel derivatives of this compound primarily focuses on modifications at the C-2 position of the penem nucleus to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.
Logical Workflow for Derivative Development
C-2 Substituted Derivatives and Their Antibacterial Activity
A variety of novel penem derivatives with different substituents at the C-2 position have been synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.
Table of Antibacterial Activity (MIC, µg/mL) of this compound and Novel Penem Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MSSA) | ≤0.06 - 1 | |
| Staphylococcus aureus (MRSA) | 0.5 - >128 | ||
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ||
| Enterococcus faecalis | 2 - >128 | ||
| Escherichia coli | ≤0.06 - 8 | ||
| Klebsiella pneumoniae | ≤0.06 - 16 | ||
| Penem with 4-hydroxyprolinamide at C-2 | Staphylococcus aureus | 0.12-0.5 | |
| Escherichia coli | 0.5-2 | ||
| Pseudomonas aeruginosa | >128 | ||
| Penem with 1-prolinamide at C-2 | Staphylococcus aureus | 0.25-1 | |
| Escherichia coli | 1-4 | ||
| Pseudomonas aeruginosa | >128 | ||
| Penem with N-methyl-N-2-propionamide at C-2 | Staphylococcus aureus | 0.06-0.25 | |
| Escherichia coli | 0.25-1 | ||
| Pseudomonas aeruginosa | >128 |
Experimental Protocol for Antibacterial Activity Testing (MIC Determination)
The in vitro antibacterial activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to obtain the final inoculum concentration.
-
Preparation of Antibiotic Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in Mueller-Hinton broth in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Conclusion
The synthetic pathways to this compound and its prodrug, this compound medoxomil, are well-established, relying on key chemical transformations to construct the characteristic penem core. The exploration of novel derivatives, particularly through modification of the C-2 side chain, continues to be a promising avenue for the development of new antibacterial agents with improved efficacy and a broader spectrum of activity against resistant pathogens. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.
References
In Vitro Activity of Faropenem Against Key Respiratory Pathogens: A Technical Guide
An in-depth analysis of the in vitro efficacy of faropenem, a penem antibacterial agent, against prevalent respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This guide provides a comprehensive summary of minimum inhibitory concentration (MIC) data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.
Introduction
This compound is a β-lactam antibiotic belonging to the penem class, which exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] this compound has demonstrated stability against a variety of β-lactamases, making it a subject of interest for treating respiratory tract infections, which are often caused by organisms with acquired resistance to other β-lactam agents.[1][2] This document synthesizes in vitro susceptibility data from multiple studies to provide a clear understanding of this compound's activity against key respiratory pathogens.
Data Presentation: In Vitro Susceptibility of Respiratory Pathogens to this compound
The following tables summarize the in vitro activity of this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, expressed as minimum inhibitory concentrations (MIC₅₀ and MIC₉₀ in µg/mL) and MIC ranges. The data is stratified by the susceptibility of the isolates to penicillin and their β-lactamase production status.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Susceptible | 4,725 | - | 0.008 | ≤0.004 - 2 |
| Intermediate | 1,154 | - | 0.25 | ≤0.004 - 2 |
| Resistant | 493 | - | 1 | ≤0.004 - 2 |
| All Isolates | 1,543 | - | 0.5 | - |
Data compiled from multiple sources.
Table 2: In Vitro Activity of this compound against Haemophilus influenzae
| β-Lactamase Status | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| β-lactamase-positive | - | 0.5 | 1 | - |
| β-lactamase-negative | - | 0.5 | 1 | - |
| All Isolates | 2,614 | 0.5 | 1 | - |
Data compiled from multiple sources.
Table 3: In Vitro Activity of this compound against Moraxella catarrhalis
| β-Lactamase Status | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| β-lactamase-positive | 71 | - | 0.25 | - |
| β-lactamase-negative | 18 | - | <0.12 | - |
| All Isolates | 1,193 | 0.12 | 0.5 | - |
Data compiled from multiple sources.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The determination of minimum inhibitory concentrations (MICs) for this compound against respiratory pathogens is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Preparation of Materials
-
Antimicrobial Agent: this compound powder is reconstituted and serially diluted to achieve a range of concentrations for testing.
-
Growth Media: Specific media are used for each pathogen to ensure optimal growth:
-
Streptococcus pneumoniae: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood.
-
Haemophilus influenzae: Haemophilus Test Medium (HTM).
-
Moraxella catarrhalis: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Microdilution Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.
Experimental Procedure
-
Serial Dilution: The antimicrobial agent is serially diluted in the broth medium across the wells of the 96-well plate to create a gradient of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C for 20-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Quality Control
Quality control is performed using reference strains with known MIC values, such as Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247, to ensure the accuracy and reproducibility of the testing procedure.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: this compound's mechanism of action.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
The in vitro data robustly supports the potent activity of this compound against key respiratory pathogens, including strains that exhibit resistance to other commonly used antibiotics such as penicillin. This compound demonstrates consistent and potent activity against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The standardized broth microdilution method provides a reliable and reproducible means of determining the susceptibility of these pathogens to this compound, guiding its potential clinical application in the treatment of respiratory tract infections. The continued surveillance of in vitro susceptibility remains crucial for monitoring resistance trends and ensuring the effective use of this compound in clinical practice.
References
Preclinical Oral Bioavailability of Faropenem Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem medoxomil, an orally administered prodrug of the penem antibiotic this compound, represents a significant advancement in the treatment of various bacterial infections. Its enhanced oral bioavailability compared to its parent compound, this compound sodium, has been a key area of investigation in preclinical and clinical development. This technical guide provides an in-depth overview of the preclinical studies that have defined the oral bioavailability and pharmacokinetic profile of this compound medoxomil in various animal models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this important antimicrobial agent.
This compound medoxomil is designed to overcome the poor oral absorption of this compound sodium. The addition of the medoxomil ester facilitates its absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed by esterases to release the active this compound moiety into the bloodstream.[1] This mechanism significantly improves the systemic exposure to the antibiotic, making it a viable oral therapeutic option.
Quantitative Analysis of Oral Bioavailability
Preclinical pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. In the case of this compound medoxomil, these studies have been instrumental in establishing its oral bioavailability and guiding dose selection for further clinical investigation. While comprehensive public data from oral administration studies in standard preclinical species such as rats and monkeys is limited in readily accessible literature, toxicokinetic data from a study in juvenile beagle dogs provides valuable insight into the compound's behavior after oral dosing.
Table 1: Toxicokinetic Parameters of this compound Medoxomil in Juvenile Beagle Dogs Following Oral Administration
| Dose (mg/kg/day) | Cmax (µg/mL) | Tmax (hr) | AUC (0-6h) (µg·hr/mL) |
| 100 | 10.1 ± 3.2 | 1.0 | 18.4 ± 4.6 |
| 300 | 25.9 ± 9.8 | 1.2 | 54.3 ± 18.5 |
| 600 | 48.5 ± 14.0 | 1.5 | 114.0 ± 33.4 |
| 1400 | 89.1 ± 25.8 | 1.8 | 221.0 ± 65.4 |
Data presented as mean ± standard deviation.
It is widely cited in review articles that the oral bioavailability of this compound medoxomil in humans is approximately 70-80%, a significant improvement over the 20-30% bioavailability of this compound sodium.[2] This substantial increase underscores the success of the prodrug strategy.
Experimental Protocols
Detailed experimental protocols are fundamental to the reproducibility and interpretation of scientific research. Below is a generalized methodology for assessing the oral bioavailability of a compound like this compound medoxomil in a preclinical setting, based on common practices in the field.
General Protocol for Oral Bioavailability Study in a Rodent Model (e.g., Rats)
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the study.
2. Dosing:
-
Formulation: this compound medoxomil is typically suspended in a vehicle suitable for oral gavage, such as a 0.5% solution of carboxymethyl cellulose.
-
Dose Administration: A single oral dose is administered via gavage.
-
Fasting: Animals are fasted overnight prior to dosing to ensure consistent gastric emptying.
3. Blood Sampling:
-
Time Points: Serial blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound (the active metabolite) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation before injection into the LC-MS/MS system.
5. Pharmacokinetic Analysis:
-
Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
-
Bioavailability (F%): To determine absolute oral bioavailability, a separate group of animals is administered an intravenous (IV) dose of this compound. The oral bioavailability is then calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Experimental Workflow for a Preclinical Oral Bioavailability Study
Caption: Workflow of a typical preclinical oral bioavailability study.
Logical Relationship of this compound Medoxomil Absorption and Activation
Caption: Absorption and metabolic activation of this compound medoxomil.
Conclusion
The available preclinical data, although not exhaustively detailed in publicly accessible literature for all standard animal models, strongly supports the enhanced oral bioavailability of this compound medoxomil. The prodrug strategy has proven to be highly effective, enabling the active this compound molecule to achieve therapeutic concentrations in the systemic circulation following oral administration. The provided experimental framework offers a foundational understanding of the methodologies employed to ascertain these critical pharmacokinetic parameters. For drug development professionals, a thorough understanding of these preclinical findings is essential for the design of robust clinical trials and the ultimate successful application of this compound medoxomil in treating bacterial infections. Further investigation into the original preclinical data submissions would provide a more granular understanding of the pharmacokinetics in a broader range of species.
References
An In-depth Technical Guide on the Binding Affinity of Faropenem to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam agents.[1][2] The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3] The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent cell death.
The efficacy of this compound against a particular bacterial species is intrinsically linked to its binding affinity for the various PBPs expressed by that organism. This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs in key Gram-positive and Gram-negative bacteria, details the experimental methodologies used to determine these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: PBP Inhibition
Like other β-lactam antibiotics, the core mechanism of this compound involves its structural mimicry of the D-alanine-D-alanine moiety of the peptidoglycan precursor. This allows it to fit into the active site of PBPs. The strained β-lactam ring of this compound is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, halting the transpeptidation reaction necessary for peptidoglycan cross-linking.
Figure 1: Mechanism of PBP inhibition by this compound.
This compound Binding Affinity Data
The binding affinity of this compound to various PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.
Table 1: this compound IC50 Values (μg/mL) for PBPs in Streptococcus pneumoniae
| PBP | Penicillin-Susceptible Strains | Penicillin-Resistant Strains |
| PBP1A | <0.05 - 0.125 | 0.125 - 1 |
| PBP1B | <0.05 - 0.125 | 0.06 - 0.5 |
| PBP2X | 0.5 - 4 | 2 - >16 |
| PBP2A | <0.05 - 0.25 | 0.06 - 0.5 |
| PBP2B | <0.05 - 0.25 | 0.125 - 2 |
| PBP3 | <0.05 | <0.05 |
Data compiled from studies on various clinical isolates of S. pneumoniae. This compound generally exhibits a high binding affinity for most pneumococcal PBPs, with the notable exception of PBP2X, particularly in penicillin-resistant strains. However, this lower affinity for PBP2X does not appear to significantly impact the minimum inhibitory concentrations (MICs) of this compound against these strains.
Table 2: this compound PBP Binding Affinity in Other Bacterial Species
| Organism | PBP Target(s) with Highest Affinity | Observations |
| Staphylococcus aureus | PBP1, PBP3, PBP2 | High affinity for high-molecular-weight PBPs. |
| Escherichia coli | PBP2, PBP1A, PBP1B, PBP3, PBP4 | Preferential binding to PBP2. |
| Pseudomonas aeruginosa | PBP1c, PBP3 | Binding to PBP1b and PBP2 is lower compared to imipenem. High intrinsic resistance is attributed more to efflux pumps and outer membrane barrier than PBP affinity. |
| Proteus vulgaris | PBP4, PBP1A, PBP2, PBP3 | Highest affinity for PBP4. |
| Serratia marcescens | PBP2, PBP4 | Preferential binding to PBP2 and PBP4. |
Experimental Protocols: Determining PBP Binding Affinity
The most common method for determining the binding affinity of a β-lactam antibiotic to PBPs is a competitive binding assay. This assay measures the ability of the test antibiotic (e.g., this compound) to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs within bacterial cell membranes.
Detailed Methodology: Competitive PBP Binding Assay
1. Preparation of Bacterial Membranes:
-
Bacterial strains of interest are cultured in an appropriate medium to the mid-logarithmic growth phase.
-
Cells are harvested by centrifugation at 4°C.
-
The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Cells are resuspended in the same buffer and lysed using mechanical means such as sonication or a French press to release the cellular contents.
-
The lysate is subjected to low-speed centrifugation to remove intact cells and large debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes, which are rich in PBPs.
-
The membrane pellet is washed and resuspended in a suitable buffer and the total protein concentration is determined.
2. Competitive Binding Reaction:
-
In a microtiter plate or microcentrifuge tubes, a fixed amount of the prepared bacterial membrane protein is aliquoted.
-
Serial dilutions of this compound (or other test β-lactams) are added to the membranes. A control sample with no antibiotic is included.
-
The mixtures are pre-incubated for a specific duration (e.g., 15 minutes at 30°C) to allow the unlabeled antibiotic to bind to the PBPs.
-
A fixed, sub-saturating concentration of a fluorescent penicillin derivative, such as Bocillin FL, is added to all samples.
-
The reaction is incubated for an additional period (e.g., 30 minutes at 30°C) to allow the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.
-
The binding reaction is terminated by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).
3. Detection and Analysis:
-
The membrane proteins are denatured by heating and then separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is visualized using a fluorescence gel scanner to detect the bands corresponding to the PBPs labeled with Bocillin FL.
-
The fluorescence intensity of each PBP band is quantified using densitometry software.
-
The percentage of inhibition of Bocillin FL binding is calculated for each concentration of the test antibiotic relative to the control (no antibiotic).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Figure 2: Experimental workflow for determining PBP binding affinity.
Conclusion
This compound demonstrates a potent and broad-spectrum antibacterial activity by effectively targeting and inhibiting essential penicillin-binding proteins. It generally shows high affinity for the high-molecular-weight PBPs in a variety of Gram-positive and Gram-negative pathogens. While resistance mechanisms, such as altered PBP structures in S. pneumoniae or efflux systems in P. aeruginosa, can influence its efficacy, this compound's binding profile supports its clinical utility. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation of this compound and the development of new β-lactam antibiotics with optimized PBP targeting capabilities. The quantitative assessment of PBP binding affinity remains a cornerstone of antibacterial drug discovery and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Chemical Stability and Degradation Pathways of Faropenem: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a potent, orally bioavailable β-lactam antibiotic belonging to the penem class of antibacterial agents. Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some β-lactamase-producing strains, makes it a valuable therapeutic option. The chemical stability of this compound, like other β-lactam antibiotics, is a critical factor influencing its shelf-life, formulation development, and clinical efficacy. Understanding its degradation pathways is essential for the development of stable pharmaceutical formulations and for the identification and control of potential impurities. This guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for stability testing, and illustrating the degradation mechanisms.
Chemical Stability of this compound
This compound's structure, which includes a fused β-lactam and thiazolidine ring system, confers a degree of chemical stability.[1] However, it remains susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and light.[2][3] The primary site of degradation is the strained β-lactam ring, the hydrolysis of which leads to a loss of antibacterial activity.[4][5]
Summary of Forced Degradation Studies
Forced degradation studies are crucial for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the quantitative data from various forced degradation studies performed on this compound.
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 48 hours | Not Specified | 10.2% | |
| 0.1N HCl | 4 hours | 70°C | Appreciable | ||
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | Not Specified | 15.6% | |
| 0.01N NaOH | Not Specified | Not Specified | Highly Susceptible | ||
| Oxidative Degradation | 3% H₂O₂ | 4 hours | Not Specified | 12.8% | |
| Photolytic Degradation | UV radiation (254 nm) | 48 hours | Not Specified | 8.5% | |
| Thermal Degradation | Hot Air Oven | 24 hours | 100°C | 6.7% | |
| Dry Heat | Not Specified | 60°C | Follows first-order kinetics | ||
| Solid-State (Dry Air) | Elevated Temperature | Not Specified | Various | Follows first-order kinetics | |
| Solid-State (90.0% RH) | Elevated Temperature & Humidity | Not Specified | Various | Follows first-order kinetics |
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are essential for replicating stability studies and for the validation of analytical methods. The following protocols are based on procedures cited in the literature for inducing the degradation of this compound.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of this compound.
Acid Hydrolysis
-
Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.
-
Transfer an aliquot of the stock solution to a volumetric flask and add 1N hydrochloric acid (HCl).
-
Keep the solution for 48 hours at room temperature or reflux at 70°C for 4 hours with 0.1N HCl for accelerated degradation.
-
After the specified time, withdraw a sample and neutralize it with an equivalent concentration of sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
Transfer an aliquot of the stock solution to a volumetric flask and add 0.1N or 0.01N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 4 hours.
-
After the specified time, withdraw a sample and neutralize it with an equivalent concentration of hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Transfer an aliquot of the stock solution to a volumetric flask and add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 4 hours.
-
After the specified time, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound to UV radiation at a wavelength of 254 nm for 48 hours.
-
A parallel sample should be kept in the dark to serve as a control.
-
After the exposure period, withdraw a sample and dilute it with the mobile phase for analysis.
Thermal Degradation
-
For degradation in solution, place a solution of this compound in a hot air oven maintained at 100°C for 24 hours.
-
For solid-state degradation, expose the powdered drug to dry heat at 60°C.
-
After the specified time, cool the sample to room temperature. If in solution, dilute it with the mobile phase. If in solid form, dissolve it in a suitable solvent and then dilute for analysis.
Degradation Pathways of this compound
The degradation of this compound proceeds through several pathways depending on the stress conditions applied. The primary mechanism involves the cleavage of the β-lactam ring, which is common to all β-lactam antibiotics.
Hydrolytic Degradation (Acidic and Alkaline)
Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide bond in the β-lactam ring. This results in the formation of a biologically inactive ring-opened product, Faropenemoic acid. The reaction is catalyzed by H⁺ in acidic conditions and OH⁻ in alkaline conditions, with the latter generally proceeding at a faster rate.
Caption: Hydrolytic degradation of this compound.
While the initial product is the ring-opened carboxylic acid, further degradation can occur, though specific structures of subsequent products are not well-documented in the literature for this compound.
Oxidative Degradation
Oxidative degradation of this compound can be induced by agents such as hydrogen peroxide. The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of a sulfoxide. This oxidation can potentially occur with or without the opening of the β-lactam ring.
Caption: Proposed oxidative degradation pathway of this compound.
Thermal Degradation
Thermal stress can lead to the degradation of this compound, particularly in the solid state. A major thermal degradation impurity has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate. This structure suggests a more complex rearrangement beyond simple β-lactam ring opening.
Caption: Identified thermal degradation pathway of this compound.
Enzymatic Degradation
This compound is susceptible to hydrolysis by certain β-lactamase enzymes, particularly metallo-β-lactamases (MBLs). The enzymatic hydrolysis also proceeds via the cleavage of the β-lactam ring, leading to the formation of ring-opened products. Studies have shown that this can result in the formation of both imine and enamine tautomers. In some cases, further reaction of the tetrahydrofuran ring has been observed.
Caption: Enzymatic degradation pathway of this compound by β-lactamases.
Conclusion
This compound is a relatively stable oral penem antibiotic, but it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the loss of antibacterial activity. Understanding these degradation pathways and the conditions that promote them is critical for the development of stable pharmaceutical formulations of this compound. The use of validated stability-indicating analytical methods is essential to monitor the purity and potency of this compound in both bulk drug substance and finished drug products. Further research to fully characterize all degradation products and their potential toxicities would be beneficial for ensuring the safety and efficacy of this compound-containing medicines.
References
A Comparative Analysis of the Chemical Properties of Faropenem Sodium and Faropenem Medoxomil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Faropenem is a broad-spectrum, orally active β-lactam antibiotic of the penem class, notable for its resistance to hydrolysis by many β-lactamases.[1][2] It has been developed in two primary forms: this compound sodium, the active sodium salt, and this compound medoxomil, an ester prodrug designed to enhance oral bioavailability.[3][4] This technical guide provides a detailed comparative analysis of the chemical and physicochemical properties of these two forms, offering critical data for researchers and professionals in drug development. The key distinction lies in the esterification of this compound's carboxylic acid group to form this compound medoxomil, a modification that significantly improves its absorption profile.[5] Following absorption, the medoxomil ester is rapidly hydrolyzed in vivo to release the active this compound moiety. This document collates quantitative data, outlines generalized experimental methodologies, and visualizes key pathways to elucidate the fundamental differences that govern the stability, solubility, and biological activity of these two important compounds.
Chemical Structure and Identification
This compound's core structure is a penem, a bicyclic system featuring a fusion of β-lactam and thiazolidine rings. Its chiral tetrahydrofuran substituent at the C2 position is credited with improving its chemical stability and reducing central nervous system effects compared to earlier carbapenems like imipenem.
-
This compound Sodium: The monosodium salt of the active this compound free acid. It is the form that exerts antibacterial activity.
-
This compound Medoxomil: Also known as this compound daloxate, this is an ester prodrug. The carboxylic acid group of this compound is esterified with a medoxomil moiety ((5-methyl-2-oxo-1,3-dioxol-4-yl)methanol). This modification renders the molecule more lipophilic, enhancing its oral absorption.
The table below summarizes the core chemical identifiers for both compounds.
| Property | This compound Sodium | This compound Medoxomil |
| IUPAC Name | Sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| CAS Number | 122547-49-3 | 141702-36-5 |
| Molecular Formula | C₁₂H₁₄NNaO₅S | C₁₇H₁₉NO₈S |
| Molecular Weight | 307.3 g/mol (Anhydrous) | 397.4 g/mol |
| Appearance | White to light yellow crystals or crystalline powder | Solid |
Physicochemical Properties: A Comparative Overview
The most significant chemical differences between this compound sodium and its medoxomil prodrug manifest in their physicochemical properties, particularly solubility and stability. These factors are paramount in determining formulation strategies and clinical utility.
Solubility Profile
The addition of the medoxomil ester drastically alters the molecule's polarity and, consequently, its solubility. This compound sodium, as a salt, is hydrophilic, whereas this compound medoxomil is lipophilic.
| Solvent/Medium | This compound Sodium | This compound Medoxomil |
| Water | Freely soluble; >20 mg/mL; 61 mg/mL | Insoluble (< 0.1 mg/mL); Predicted solubility of 1.18 mg/mL |
| Methanol | Freely soluble | Not Available |
| Ethanol (95%) | Slightly soluble | Not Available |
| DMSO | Soluble; ~5 mg/mL; 12 mg/mL | Soluble; ≥ 100 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL | Not Available |
| Dimethyl Formamide | ~1 mg/mL | Not Available |
Stability
Stability is a critical parameter for any pharmaceutical compound. Studies indicate that while the core penem structure has inherent stability advantages over some other β-lactams, both forms are susceptible to degradation under certain conditions.
-
This compound Sodium:
-
Temperature: Unstable at elevated temperatures (40°C and 60°C), showing a significant increase in impurities, and should be stored under cold conditions.
-
Humidity: The conventional tablet form shows decreased content and dissolution in high humidity environments.
-
Solution Stability: Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.
-
Forced Degradation: Degrades under stress conditions including acid, alkali, and oxidation.
-
-
This compound Medoxomil:
-
General Stability: The molecule is designed for oral administration and possesses improved chemical stability compared to imipenem. This enhanced stability is attributed to the tetrahydrofuran substituent.
-
Pharmacokinetic Properties
The primary reason for developing this compound medoxomil was to overcome the poor oral absorption of this compound sodium. The data clearly reflects the success of this prodrug strategy.
| Parameter | This compound Sodium | This compound Medoxomil |
| Oral Bioavailability | 20-30% | 70-80%; (also reported as 72-84%) |
| Cmax (300 mg dose) | 6.2 mcg/mL | 13.8 mcg/mL |
| T₁/₂ (Half-life) | ~1 hour | ~1 hour (for the active this compound moiety post-hydrolysis) |
| Protein Binding | 90-95% | 90-95% (refers to the active this compound moiety) |
Bioactivation and Mechanism of Action
While their chemical properties and pharmacokinetics differ, their ultimate biological function converges on the same mechanism. This compound medoxomil must first be converted to this compound to become active.
Bioactivation of this compound Medoxomil
This compound medoxomil is an inactive prodrug that undergoes rapid in-vivo hydrolysis after absorption. This process, catalyzed by serum esterases, releases the active this compound acid.
Mechanism of Action of this compound
Once active, this compound functions like other β-lactam antibiotics. It targets Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes for the synthesis of the peptidoglycan cell wall. By inhibiting these proteins, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.
Generalized Experimental Protocols
While specific, detailed protocols from the cited literature are not fully available, this section provides generalized methodologies for assessing the key chemical properties discussed in this guide. These are intended to serve as a foundational reference for researchers.
Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the compound (this compound sodium or medoxomil) to a known volume of the desired solvent (e.g., water, DMSO, buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Withdraw a precise aliquot of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Protocol:
-
Acid/Base Hydrolysis: Dissolve the drug in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and monitor over time at room or elevated temperature.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Store the solid drug or its solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the drug (solid or solution) to UV or fluorescent light.
-
-
Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Evaluation: The percentage of the remaining parent drug is calculated, and degradation products are identified and characterized, often using mass spectrometry (LC-MS).
Conclusion
The chemical and pharmacokinetic profiles of this compound sodium and this compound medoxomil are distinctly different, reflecting their specific roles in drug delivery and action. This compound sodium is the water-soluble, active antibacterial agent, but its utility as an oral drug is limited by poor bioavailability. The development of this compound medoxomil, a lipophilic ester prodrug, masterfully overcomes this limitation. By masking the polar carboxylic acid group, the medoxomil form achieves significantly higher oral absorption before being efficiently converted back to the active this compound moiety in the bloodstream. This guide highlights that while this compound sodium is less stable in solution and under thermal stress, the prodrug strategy of this compound medoxomil provides a more effective means of oral administration, delivering higher systemic concentrations of the active antibiotic. Understanding these fundamental differences is crucial for the formulation, development, and clinical application of this important penem antibiotic.
References
Pharmacokinetics of Faropenem Across Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of faropenem, a broad-spectrum oral penem antibiotic, across various preclinical animal models. The data presented herein is crucial for the interpretation of efficacy and safety studies, and for the extrapolation of pharmacokinetic/pharmacodynamic (PK/PD) parameters to human clinical trials. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes experimental workflows to facilitate a deeper understanding of this compound's disposition in different biological systems.
Executive Summary
This compound exhibits variable pharmacokinetic profiles across different animal species, influenced by the route of administration and the specific formulation used (this compound sodium or the prodrug this compound medoxomil). This guide consolidates available data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) in mice, dogs, rats, and monkeys. The information presented is intended to serve as a valuable resource for researchers involved in the development and evaluation of this important antimicrobial agent.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in various animal models. Direct comparison between studies should be made with caution due to differences in drug formulation, administration routes, and analytical methodologies.
Table 1: Pharmacokinetics of this compound Sodium in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| 2.5 | 4.87 | 0.083 | 1.16 | 0.15 |
| 10 | 22.6 | 0.083 | 4.80 | 0.26 |
| 11.7 | 16.7 | 0.083 | 5.24 | 0.15 |
| 40 | 71.1 | 0.083 | 22.1 | 0.19 |
| 160 | 234 | 0.083 | 66.2 | 0.53 |
Data sourced from a study in female BALB/c mice.[1]
Table 2: Urinary Pharmacokinetics of this compound in Dogs (Oral Administration)
| Dose (mg/kg) | Mean Urinary Concentration (0-4h) (µg/mL) | Mean Urinary Concentration (4-8h) (µg/mL) | Mean Urinary Concentration (8-12h) (µg/mL) | Cumulative Urinary Excretion (12h) (%) |
| 5 | 584 ± 263 | 246 ± 88 | 23 ± 5.2 | 35.5 ± 7.2 |
Data from a study in healthy beagle dogs. Urinary concentrations are presented as mean ± standard error.[2]
Table 3: Oral Bioavailability of this compound Medoxomil
| Animal Model | Bioavailability (%) |
| General (proposed) | 70-80[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the typical experimental designs employed in the assessment of this compound pharmacokinetics in various animal models.
Murine Pharmacokinetic Studies (Intraperitoneal)
-
Animal Model: Female BALB/c mice.[1]
-
Drug Formulation: this compound sodium dissolved in saline for injection.
-
Dosing: Single intraperitoneal (i.p.) administration of doses ranging from 2.5 to 160 mg/kg.
-
Sample Collection: Blood samples were collected at 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours post-administration from groups of three mice per time point. Plasma was separated and stored at -70°C.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Canine Urinary Pharmacokinetic Studies (Oral)
-
Animal Model: Healthy beagle dogs (4 male, 2 female).
-
Drug Formulation: Oral administration of this compound.
-
Dosing: A single oral dose of 5 mg/kg.
-
Sample Collection: Urine samples were collected at 4-hour intervals for the first 12 hours after administration.
-
Bioanalysis: Urinary concentrations of this compound were measured by a liquid chromatography-mass spectrometry (LC-MS) assay. Cephalexin was used as an internal standard. The samples were deproteinized with methanol, centrifuged, and the supernatant was diluted for analysis.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for pharmacokinetic studies.
Discussion
The available data indicate that this compound is rapidly absorbed and eliminated in mice following intraperitoneal administration. The dose-proportional increase in Cmax and AUC suggests linear pharmacokinetics within the tested dose range in this species. In dogs, a significant portion of orally administered this compound is excreted in the urine, with high concentrations achieved in the early hours post-administration, suggesting its potential utility in treating urinary tract infections.
A notable gap in the current publicly available literature is the lack of comprehensive plasma pharmacokinetic data for this compound in rats, monkeys, and rabbits, particularly following both oral and intravenous administration. Such data is critical for determining absolute bioavailability and for making more robust interspecies comparisons. The development of the prodrug, this compound medoxomil, has been shown to significantly improve oral bioavailability.
Furthermore, this compound has demonstrated stability against a wide range of beta-lactamases, a key characteristic for its efficacy against resistant bacterial strains. This stability is a critical factor in its mechanism of action and therapeutic potential.
Conclusion
This technical guide provides a consolidated view of the pharmacokinetics of this compound in various preclinical animal models. While significant data exists for mice and dogs, further research is warranted to fully characterize the pharmacokinetic profile of this compound in other relevant species, such as rats and non-human primates. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound across different animal models is paramount for its successful clinical development and application. The experimental protocols and workflows detailed herein offer a foundational framework for designing future preclinical pharmacokinetic studies.
References
Early In Vitro Efficacy of Faropenem Against Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early in vitro studies investigating the activity of faropenem, an oral penem antibiotic, against members of the Enterobacteriaceae family. This document synthesizes key quantitative data, details experimental methodologies, and visualizes essential processes to support research and development in antimicrobial chemotherapy.
Introduction
This compound is a β-lactam antibiotic belonging to the penem class, distinguished by its broad spectrum of activity against a variety of bacterial pathogens.[1] Its mechanism of action, similar to other β-lactam agents, involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] The disruption of this process leads to a compromised cell wall and, ultimately, bacterial cell lysis. A key characteristic of this compound is its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to many cephalosporins.
In Vitro Susceptibility of Enterobacteriaceae to this compound
Early in vitro studies consistently demonstrated this compound's potent activity against a wide range of Enterobacteriaceae isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing insights into the susceptibility of various species.
Table 1: In Vitro Activity of this compound against Various Enterobacteriaceae Species
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| Escherichia coli | 54 (ESBL-producing) | 1 | 2 | ≤1 to >2 | |
| Escherichia coli | Not Specified | 0.5 | 1-2 | Not Specified | |
| Klebsiella pneumoniae | 9 (ESBL-producing) | 1 | 2 | ≤1 to >2 | |
| Klebsiella pneumoniae | Not Specified | 0.5 | 1-2 | Not Specified | |
| Klebsiella oxytoca | Not Specified | 0.5 | 1-2 | Not Specified | |
| Citrobacter freundii | Not Specified | 2-4 (derepressed AmpC) | Not Specified | Not Specified | |
| Citrobacter koseri | Not Specified | 0.5 | 1-2 | Not Specified | |
| Enterobacter spp. | Not Specified | 2-4 (derepressed AmpC/ESBL) | 4-32 | 0.5-16 | |
| Serratia spp. | Not Specified | 8-16 (derepressed AmpC) | 32 | Not Specified | |
| Proteus spp. | Not Specified | 2-8 | 4-32 | Not Specified | |
| Morganella morganii | Not Specified | 2-8 | 4-32 | Not Specified | |
| Providencia spp. | Not Specified | 2-8 | 4-32 | Not Specified |
Table 2: Modal MICs of this compound against Cephalosporin-Resistant Enterobacteriaceae
| Organism and Resistance Mechanism | Modal MIC (mg/L) | Reference(s) |
| E. coli or Klebsiella spp. with CTX-M or non-CTX-M ESBLs or high-level AmpC | 0.5-1 | |
| Enterobacter and Citrobacter spp. with ESBLs or derepressed AmpC | 2-4 | |
| AmpC-derepressed Serratia spp. | 8-16 |
Experimental Protocols
The following sections detail the methodologies employed in early in vitro studies to determine the susceptibility of Enterobacteriaceae to this compound.
Antimicrobial Agent Preparation
This compound stock solutions were typically prepared from standard laboratory powder.
-
Solvent: this compound sodium salt is soluble in aqueous buffers like phosphate-buffered saline (PBS) at a pH of 7.2 (approximately 10 mg/mL). It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Preparation: A stock solution is created by dissolving the this compound powder in the chosen solvent. For biological experiments, further dilutions are made in aqueous buffers or isotonic saline to achieve the desired concentrations.
-
Storage: Aqueous solutions of this compound are not recommended to be stored for more than one day to ensure stability and potency.
Bacterial Isolates and Quality Control
-
Bacterial Strains: Studies utilized a combination of clinical isolates collected from various medical centers and well-characterized reference strains. For quality control, standard American Type Culture Collection (ATCC) strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603 were commonly used to ensure the accuracy and reproducibility of the susceptibility testing methods.
-
Culture Conditions: Bacteria were typically grown on appropriate agar plates, and for inoculum preparation, colonies were transferred to a broth medium such as Iso-Sensitest broth.
Susceptibility Testing Methods
The determination of MICs was primarily conducted using the agar dilution method as standardized by the British Society for Antimicrobial Chemotherapy (BSAC) or the broth microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
-
Media Preparation: Iso-Sensitest agar or a comparable medium is prepared according to the manufacturer's instructions. For some fastidious organisms, the media may be supplemented with blood. The molten agar is poured into sterile Petri dishes to a depth of 4 ± 0.5 mm.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending four to five morphologically similar colonies in a suitable broth. The broth is incubated with shaking at 35-37°C until the turbidity matches or exceeds a 0.5 McFarland standard.
-
Inoculation: The agar plates containing the different concentrations of this compound are inoculated with the prepared bacterial suspensions.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.
This method utilizes microtiter plates with wells containing serial dilutions of the antimicrobial agent in a broth medium.
-
Plate Preparation: Microtiter plates are prepared with twofold serial dilutions of this compound in a suitable broth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the susceptibility testing methods described.
References
- 1. Quality Control for β-Lactam Susceptibility Testing with a Well-Defined Collection of Enterobacteriaceae and Pseudomonas aeruginosa Strains in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
The Discovery and Initial Development of Faropenem: A Technical Overview
Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem class of β-lactams. Its development marked a significant advancement in the search for oral antibiotics with a wide range of activity, including against many β-lactamase-producing bacteria. This guide details the initial discovery, synthesis, mechanism of action, and early clinical evaluation of this compound, tailored for researchers and professionals in drug development.
Discovery and Lineage
This compound was developed by Daiichi Asubio Pharma.[1][2] It shares structural similarities with both penicillins and cephalosporins, as well as the carbapenem class of antibiotics.[3][4] A key structural feature is the chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and is associated with a reduced potential for central nervous system effects compared to imipenem.[5] To improve its oral bioavailability, a prodrug form, this compound medoxomil (also known as this compound daloxate), was developed. This ester prodrug is readily hydrolyzed in the body to release the active this compound moiety. The sodium salt, this compound sodium, was first marketed in Japan in 1997.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. While several synthetic routes have been reported, a common strategy involves the condensation of a protected azetidinone core with a tetrahydrofuran-containing side chain, followed by cyclization and deprotection steps.
Experimental Protocol: Representative Synthesis of this compound
A general synthetic pathway for this compound can be outlined as follows:
-
Condensation: (3R, 4R)-3-[(R)-1-tert-butyl dimethyl silyloxyethyl]-4-acetoxyazetidin-2-one serves as a key starting material. This is condensed with R-(+)-thiotetrahydrofuryl-2-formic acid, often catalyzed by a zinc halide, to form an intermediate where the tetrahydrofuranoylthio group is attached at the C4 position of the azetidinone ring.
-
Acylation: The resulting intermediate undergoes an acylation reaction at the nitrogen of the azetidinone ring with an oxalyl chloride derivative, such as monoallyl oxalyl chloride or tert-butoxyoxalyl chloride, in the presence of a base like triethylamine or pyridine.
-
Intramolecular Cyclization: The acylated product is then subjected to an intramolecular Wittig or Wittig-Horner reaction. This is typically achieved by treatment with a phosphite, such as triethyl phosphite, in a high-boiling solvent like xylene or toluene, which leads to the formation of the penem ring structure.
-
Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed. For instance, the silyl protecting group on the hydroxyethyl side chain can be removed using tetrabutylammonium fluoride. The allyl ester protecting the carboxyl group can be cleaved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile like sodium 2-ethylhexanoate.
-
Salt Formation and Isolation: The final step involves the formation of the desired salt, typically the sodium salt, which can then be isolated and purified.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Experimental Protocol: Determination of Mechanism of Action
The mechanism of action of β-lactam antibiotics is typically elucidated through a combination of the following methods:
-
Penicillin-Binding Protein (PBP) Affinity Assays: These experiments measure the binding affinity of the antibiotic to the various PBPs of a target bacterium. Bacterial membranes are prepared and incubated with radiolabeled penicillin. The displacement of the radiolabeled penicillin by increasing concentrations of the test antibiotic (this compound) is then measured to determine its affinity for different PBPs.
-
Cell Lysis Assays: The bactericidal effect of the antibiotic is observed by monitoring the lysis of bacterial cells. This can be done by measuring the decrease in optical density of a bacterial culture over time after the addition of the antibiotic.
-
Electron Microscopy: Morphological changes to the bacterial cell wall and overall cell structure upon exposure to the antibiotic are visualized using transmission electron microscopy. This provides direct evidence of the disruption of cell wall integrity.
The primary molecular target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. This compound, through its β-lactam ring, mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor. It binds to the active site of PBPs and acylates a serine residue, thereby inactivating the enzyme. This inhibition of the transpeptidase activity of PBPs prevents the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. This compound is also noted for its high stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs).
In Vitro Antimicrobial Activity
This compound demonstrates a broad spectrum of in vitro activity against many Gram-positive and Gram-negative aerobes and anaerobes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution: A series of two-fold dilutions of this compound are prepared in microtiter plates containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Agar Dilution: A series of agar plates containing two-fold dilutions of this compound are prepared. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria from early studies.
| Gram-Positive Aerobes | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MSSA) | - | - | 0.12 |
| Staphylococcus aureus (MRSA) | - | - | 2 |
| Streptococcus pneumoniae (Pen-S) | - | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae (Pen-I) | - | 0.25 | 0.5 |
| Streptococcus pneumoniae (Pen-R) | - | 0.5 | 1 |
| Enterococcus faecalis | - | - | - |
Data compiled from multiple sources.
| Gram-Negative Aerobes | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Haemophilus influenzae (β-lac-) | - | 0.5 | 1 |
| Haemophilus influenzae (β-lac+) | - | 0.5 | 1 |
| Moraxella catarrhalis (β-lac-) | - | <0.12 | <0.12 |
| Moraxella catarrhalis (β-lac+) | - | <0.12 | 0.25 |
| Escherichia coli | - | 0.5 | 1-2 |
| Klebsiella pneumoniae | - | 0.5 | 1-2 |
Data compiled from multiple sources.
| Anaerobic Bacteria | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Bacteroides fragilis | - | - | 4 |
| Clostridium perfringens | - | - | ≤1 |
| Peptostreptococci | - | - | ≤1 |
| Gram-negative anaerobes (all) | 462 | 0.12 | 1 |
| Gram-positive anaerobes (all) | 462 | 0.25 | 1 |
Data compiled from multiple sources.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both animals and humans. The development of the medoxomil ester prodrug significantly improved its oral bioavailability.
Experimental Protocol: Pharmacokinetic Studies
Pharmacokinetic parameters are determined through studies in healthy volunteers and, in some cases, animal models.
-
Drug Administration: A single dose of this compound sodium or this compound medoxomil is administered orally.
-
Sample Collection: Blood samples are collected at predetermined time points over a period of 24 hours. Plasma is separated from the blood samples. In some studies, urine is also collected over specified intervals.
-
Drug Concentration Analysis: The concentration of this compound in plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using non-compartmental analysis.
| Parameter | This compound Sodium | This compound Medoxomil | Animal Model (Dogs, 5 mg/kg) |
| Bioavailability | 20-30% | 70-80% | - |
| Cmax (300 mg dose) | 6.2 mcg/mL | 13.8 mcg/mL | - |
| AUC (300 mg dose) | 11.73 mcg·h/mL | - | - |
| Half-life (t½) | ~0.8 hours | ~1 hour | - |
| Protein Binding | 90-95% | 90-95% | - |
| Renal Excretion | ~14-20% | ~14-20% | ~33% |
Data compiled from multiple sources.
Early Clinical Development
This compound medoxomil underwent Phase III clinical trials for several common community-acquired infections. These trials were typically multicenter, randomized, and double-blind, comparing this compound to other standard-of-care oral antibiotics.
Experimental Protocol: Clinical Trials
-
Study Design: Randomized, double-blind, multicenter trials are designed to compare the efficacy and safety of this compound with an active comparator.
-
Patient Population: Patients with a confirmed diagnosis of the target infection (e.g., acute bacterial sinusitis, community-acquired pneumonia) based on predefined clinical and, where applicable, radiological and microbiological criteria are enrolled.
-
Treatment Regimen: Patients are randomly assigned to receive either this compound (e.g., 300 mg twice daily) or the comparator drug (e.g., cefuroxime axetil 250 mg twice daily) for a specified duration (e.g., 7-10 days).
-
Efficacy Assessment: The primary efficacy endpoint is typically the clinical cure rate at a test-of-cure visit, which occurs several days after the completion of therapy. Clinical cure is defined as the resolution of pre-treatment signs and symptoms of the infection.
-
Safety Assessment: The incidence and severity of adverse events are monitored and recorded throughout the study.
| Indication | Comparator(s) | This compound Dosage | Duration | Key Efficacy Outcome |
| Acute Bacterial Sinusitis | Cefuroxime axetil | 300 mg twice daily | 7 and 10 days | Clinical cure rates of 80.3% (7 days) and 81.8% (10 days) vs. 74.5% for cefuroxime. |
| Acute Bacterial Sinusitis | Cefuroxime | - | 7-16 days post-therapy | Clinical cure rates of 89% for this compound and 88.4% for cefuroxime. |
| Acute Exacerbation of Chronic Bronchitis | Cefuroxime, Azithromycin, Cefpodoxime | - | - | Demonstrated equivalent efficacy and safety. |
| Community-Acquired Pneumonia | Clarithromycin, Amoxicillin | - | - | Demonstrated equivalent efficacy and safety. |
| Uncomplicated Skin and Skin Structure Infections | Amoxicillin-clavulanate | - | - | Demonstrated equivalent efficacy and safety. |
| Acute Uncomplicated Cystitis | 7-day vs. 3-day regimen | - | 3 and 7 days | 7-day regimen showed superior microbiological eradication (66.7% vs. 58.9%). |
Despite demonstrating non-inferiority to several approved antibiotics, the U.S. Food and Drug Administration (FDA) did not approve this compound medoxomil for these indications, citing the need for additional studies, including placebo-controlled trials for certain indications.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
Intrinsic Resistance to Faropenem in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa exhibits a high level of intrinsic resistance to the penem antibiotic faropenem. This resistance is not attributed to a single mechanism but rather a synergistic interplay of several factors. This technical guide delves into the core molecular underpinnings of this innate resistance, providing a comprehensive overview for researchers and professionals in drug development. The primary mechanisms involve a low permeability of the outer membrane, the active efflux of the antibiotic by the MexAB-OprM pump, and enzymatic degradation by the chromosomal AmpC β-lactamase. While this compound shows a slightly lower affinity for some penicillin-binding proteins (PBPs) compared to imipenem, this is not considered a primary driver of the high-level intrinsic resistance. Understanding these multifaceted mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance in this opportunistic pathogen.
Core Mechanisms of Intrinsic this compound Resistance
The intrinsic resistance of P. aeruginosa to this compound is a multifactorial phenomenon. Three key elements work in concert to protect the bacterium from the antimicrobial action of this penem.
The Outer Membrane Barrier: A Primary Defense
The outer membrane of P. aeruginosa is significantly less permeable to antibiotics compared to other Gram-negative bacteria, serving as a formidable first line of defense.[1][2] This low permeability is a major contributor to the intrinsic resistance to this compound. Studies have shown that the rate of this compound permeability through the outer membrane of P. aeruginosa PAO1 is only 30% of that of imipenem, a carbapenem with potent antipseudomonal activity.[3] This restricted entry significantly limits the concentration of this compound that can reach its target PBPs in the periplasmic space. The expression of E. coli's major porin, OmpF, in P. aeruginosa has been shown to increase the permeability to this compound, highlighting the importance of the outer membrane barrier in resistance.[3][4]
Active Efflux: The MexAB-OprM Pump
P. aeruginosa possesses a number of multidrug efflux pumps that actively extrude a wide range of antimicrobial agents from the cell. The MexAB-OprM efflux system is a key player in the intrinsic resistance to this compound. This pump, belonging to the Resistance-Nodulation-Division (RND) family, effectively reduces the intracellular concentration of this compound, further diminishing its ability to inhibit cell wall synthesis. The importance of this efflux system is demonstrated by the increased susceptibility of mutants with an impaired MexAB-OprM system. Overexpression of this pump is a common mechanism of acquired resistance to multiple antibiotics.
Enzymatic Degradation: The Role of AmpC β-Lactamase
P. aeruginosa harbors a chromosomally encoded AmpC β-lactamase, a cephalosporinase that can contribute to resistance against β-lactam antibiotics. While penems are generally stable to many β-lactamases, the AmpC of P. aeruginosa does contribute to the intrinsic resistance to this compound. Although this compound is more stable to AmpC than some cephalosporins, its antibacterial activity is reduced after incubation with a crude AmpC β-lactamase preparation from P. aeruginosa PAO1. The interplay between AmpC, the outer membrane barrier, and the MexAB-OprM efflux pump is crucial for the high level of intrinsic resistance.
Penicillin-Binding Proteins (PBPs): A Minor Role in Intrinsic Resistance
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for peptidoglycan synthesis. While the affinity of this compound for the PBPs of P. aeruginosa has been investigated, it does not appear to be the primary reason for the high intrinsic resistance. Competition assays have revealed that the affinity of this compound for PBP1b and PBP2 is approximately 1.5- to 1.8-fold lower than that of imipenem. However, its binding to PBP1c and PBP3 is comparable to that of imipenem. This compound generally shows a high affinity for high-molecular-weight PBPs. The consensus is that the interplay of the outer membrane barrier, efflux, and AmpC activity is the main driver of intrinsic resistance, rather than a significantly lower affinity of the PBPs for this compound.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data from studies on this compound resistance in P. aeruginosa.
Table 1: Outer Membrane Permeability of this compound in P. aeruginosa PAO1
| Antibiotic | Permeability Rate Relative to Imipenem (%) |
| This compound | 30 |
| Sulopenem | 10 |
Source: Adapted from Okamoto et al., 2001.
Table 2: Binding Affinity of this compound to P. aeruginosa PAO1 PBPs Compared to Imipenem
| Penicillin-Binding Protein (PBP) | Relative Affinity of this compound (Imipenem = 1) |
| PBP1b | ~0.56 |
| PBP2 | ~0.67 |
| PBP1c | Comparable |
| PBP3 | Comparable |
Source: Derived from data in Okamoto et al., 2001.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against P. aeruginosa
| Strain | MIC (mg/L) |
| Wild-type P. aeruginosa | >128 |
| P. aeruginosa with impaired MexAB-OprM | Reduced resistance level |
| P. aeruginosa with impaired AmpC β-lactamase | Minor effect on resistance |
| P. aeruginosa with impaired MexAB-OprM and AmpC | Significant increase in susceptibility |
Note: Specific MIC values for mutant strains can vary between studies. The trend of increased susceptibility with the knockout of resistance mechanisms is consistent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used in the study of this compound resistance in P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Prepare a series of two-fold dilutions of this compound in Mueller-Hinton broth or on Mueller-Hinton agar plates.
-
Inoculate the broth or agar with a standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL for broth microdilution).
-
Incubate the cultures at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Construction of Isogenic Mutants
To investigate the role of specific genes in this compound resistance, isogenic mutants (e.g., with impaired efflux pumps or β-lactamase) are constructed from a wild-type P. aeruginosa strain like PAO1.
-
Protocol (Gene Disruption/Knockout):
-
Clone a selectable marker (e.g., an antibiotic resistance cassette) into the target gene (mexB for the MexAB-OprM pump or ampC for the β-lactamase) within a suicide vector.
-
Introduce the recombinant plasmid into the recipient P. aeruginosa strain via conjugation or electroporation.
-
Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the inactivated copy.
-
Confirm the gene knockout by PCR and/or Southern blotting.
-
Outer Membrane Permeability Assay
The permeability of the outer membrane to β-lactams can be assessed using whole-cell assays.
-
Protocol:
-
Grow P. aeruginosa cells to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Add a known concentration of this compound to the cell suspension.
-
At various time points, centrifuge the suspension to pellet the cells.
-
Measure the concentration of this compound remaining in the supernatant using a spectrophotometric method or high-performance liquid chromatography (HPLC).
-
The rate of decrease of this compound in the supernatant reflects its permeation into the cells.
-
PBP Competition Assay
The binding affinity of this compound to specific PBPs is determined through a competition assay using a radiolabeled β-lactam, such as benzyl[¹⁴C]penicillin.
-
Protocol:
-
Prepare a membrane fraction containing the PBPs from P. aeruginosa.
-
Incubate the membrane fraction with various concentrations of unlabeled this compound.
-
Add a fixed concentration of radiolabeled penicillin to the mixture and incubate to allow binding to the PBPs.
-
Separate the PBPs by SDS-PAGE.
-
Visualize the radiolabeled PBPs by fluorography.
-
The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin (IC₅₀) is determined, which is inversely proportional to the binding affinity.
-
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key pathways and experimental logic involved in the intrinsic resistance of P. aeruginosa to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bactericidal Action of Faropenem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faropenem is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. This technical guide provides a detailed examination of the core principles underlying this compound's action, including its molecular targets, the biochemical pathways it disrupts, and its in vitro efficacy against a range of clinically relevant pathogens. This document also outlines the detailed experimental protocols for assessing its antimicrobial activity and target affinity, and provides visual representations of key mechanisms and workflows to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Bactericidal Action
This compound's primary bactericidal effect is achieved through the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, this compound's mechanism of action is centered on its interaction with Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.[1][2]
The key steps in this compound's mechanism of action are as follows:
-
Target Binding: this compound's β-lactam ring mimics the D-alanyl-D-alanine residue of the natural substrate of PBPs.[1] This structural similarity allows this compound to bind to the active site of these enzymes.
-
Enzyme Inhibition: Upon binding, the strained β-lactam ring of this compound is cleaved by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP.
-
Inhibition of Peptidoglycan Cross-Linking: The inactivation of PBPs, which function as transpeptidases, prevents the cross-linking of linear peptidoglycan chains. This crucial step is necessary to provide the cell wall with its required strength and rigidity.
-
Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. In the hypotonic environment in which most bacteria thrive, this compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
This compound exhibits a high affinity for multiple high-molecular-weight PBPs, which contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Signaling Pathway of this compound's Action
Quantitative Data on this compound's Efficacy
The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound Against Common Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Aerobes | |||
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.03 | 0.06 | ≤0.03 - 0.25 |
| Streptococcus pneumoniae (Penicillin-intermediate) | 0.25 | 0.5 | 0.06 - 1 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 | 1 | 0.12 - 2 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.12 | ≤0.03 - 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | 2 | 4 | 0.5 - >32 |
| Enterococcus faecalis | 2 | 4 | 0.5 - 8 |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | 0.06 - 1 |
| Haemophilus influenzae (β-lactamase positive) | 0.25 | 0.5 | 0.06 - 1 |
| Moraxella catarrhalis (β-lactamase negative) | ≤0.03 | 0.06 | ≤0.03 - 0.12 |
| Moraxella catarrhalis (β-lactamase positive) | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Escherichia coli | 0.5 | 1 | ≤0.03 - 8 |
| Klebsiella pneumoniae | 0.5 | 2 | 0.12 - 16 |
| Proteus mirabilis | 1 | 2 | 0.12 - 8 |
| Anaerobes | |||
| Bacteroides fragilis group | 2 | 4 | 0.25 - 16 |
| Prevotella spp. | 0.12 | 0.5 | ≤0.03 - 1 |
| Peptostreptococcus spp. | 0.12 | 0.5 | ≤0.03 - 2 |
Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.
Table 2: Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs) of Streptococcus pneumoniae
| Penicillin-Binding Protein (PBP) | 50% Inhibitory Concentration (IC50) (µg/mL) |
| PBP1A | 0.03 - 0.12 |
| PBP1B | 0.06 - 0.25 |
| PBP2X | 1 - 4 |
| PBP2A | >8 |
| PBP2B | 0.12 - 0.5 |
| PBP3 | 0.03 - 0.12 |
IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin to the respective PBP. Data is representative of penicillin-susceptible strains.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial isolate.
Materials:
-
This compound analytical grade powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or DMSO, depending on this compound's solubility)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Experimental Workflow for MIC Determination
Determination of PBP Binding Affinity by Competition Assay
This protocol describes a competitive binding assay using a fluorescently labeled penicillin to determine the 50% inhibitory concentration (IC50) of this compound for specific PBPs.
Objective: To quantify the binding affinity of this compound to individual PBPs of a target bacterium.
Materials:
-
This compound analytical grade powder
-
Bacterial cell membranes containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment (gels, buffers, power supply)
-
Fluorescence gel imager
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and lyse the cells by sonication or French press. Isolate the cell membranes by ultracentrifugation.
-
Competition Reaction: In separate microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a specific time (e.g., 15 minutes at 37°C) to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed, sub-saturating concentration of fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for a further 10 minutes. The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band for each concentration of this compound. The IC50 is the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control with no this compound.
Experimental Workflow for PBP Binding Affinity Assay
Conclusion
This compound's bactericidal action is a well-defined process involving the targeted inhibition of essential bacterial enzymes, the PBPs, leading to the disruption of cell wall synthesis and subsequent cell death. Its broad-spectrum activity, attributed to its high affinity for multiple PBPs, makes it an effective agent against a wide range of pathogens. The quantitative data on its MICs and PBP binding affinities, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals engaged in the study of antimicrobial agents and the development of new therapeutic strategies. A thorough understanding of these fundamental principles is critical for the rational use of this compound and for anticipating and overcoming potential mechanisms of resistance.
References
Methodological & Application
Application Notes and Protocols for Faropenem MIC Determination by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem class.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to bacterial cell lysis and death. This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics due to its stability against many β-lactamase enzymes.
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative data that is crucial for antibiotic research and development, surveillance studies, and guiding therapeutic choices. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Broth Microdilution
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.
Materials and Reagents
-
This compound analytical standard powder
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (if required for dissolving this compound)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Bacterial strains for testing (clinical isolates or reference strains)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile petri dishes, test tubes, and pipettes
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for automated reading)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard powder.
-
Calculate the volume of solvent required to prepare a stock solution of a desired high concentration (e.g., 1280 µg/mL). The choice of solvent (sterile deionized water or DMSO) should be based on the solubility of the this compound powder.
-
Aseptically prepare the stock solution. If DMSO is used, ensure the final concentration in the test wells does not exceed 1%, as higher concentrations can be inhibitory to some bacteria.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if not prepared from a sterile powder.
-
The stock solution can be stored in small aliquots at -70 °C until use. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a nephelometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (at twice the desired highest concentration) to the first column of wells.
-
Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
The last two columns should be reserved for controls:
-
Growth Control: Wells containing only inoculated broth (no antibiotic).
-
Sterility Control: Wells containing only uninoculated broth.
-
-
Inoculate each well (except the sterility control wells) with 10 µL of the standardized bacterial inoculum (prepared in section 4.2), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Reading and Interpretation of Results
-
After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
A small, faint button of cells at the bottom of the well may be disregarded.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
If using a microplate reader, the MIC can be determined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. This should be performed with each batch of tests using well-characterized reference strains with known MIC ranges for the antimicrobial agent being tested.
Table 1: Quality Control Ranges for this compound MIC Determination
| Quality Control Strain | ATCC Number | Medium | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | CAMHB | 0.03 - 0.12 |
| Escherichia coli | 25922 | CAMHB | To be determined by the user |
| Pseudomonas aeruginosa | 27853 | CAMHB | To be determined by the user |
Note: The QC range for S. aureus ATCC 29213 is based on available data. Laboratories should establish their own QC ranges for other organisms based on CLSI/EUCAST guidelines.
Data Presentation
The results of a this compound MIC determination study can be summarized in a table for easy comparison.
Table 2: Example of this compound MIC Data Presentation
| Bacterial Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (n=50) | 0.25 | 1 | 0.06 - 2 |
| Haemophilus influenzae (n=50) | 0.5 | 2 | 0.12 - 4 |
| Escherichia coli (n=100) | 1 | 8 | 0.25 - >32 |
| Klebsiella pneumoniae (n=100) | 2 | 16 | 0.5 - >32 |
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited. MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC Determination by Broth Microdilution.
Mechanism of Action and Resistance
Caption: this compound's Mechanism of Action and Bacterial Resistance Pathways.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem
Audience: Researchers, scientists, and drug development professionals.
Introduction Faropenem is a broad-spectrum, orally active β-lactam antibiotic belonging to the penem class.[1] It is effective against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, including a comprehensive protocol and method validation summary as per International Council for Harmonisation (ICH) guidelines.
Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase where this compound is separated from excipients and potential degradation products based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, elutes the compound from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard at a specific detection wavelength.
Chromatographic Conditions and System Suitability
Multiple HPLC methods have been developed for the quantification of this compound. The following table summarizes the conditions from various validated methods, providing flexibility for laboratory-specific requirements.
Table 1: Summary of Reported HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3 | Method 4 (UPLC) |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | C18 Column | Wakosil C-18 AR (250 x 4.6 mm, 5 µm) | End version C18 |
| Mobile Phase | Phosphate Buffer (pH 3.8) : Methanol (55:45 v/v) | Methanol : Water (70:30 v/v), pH 3 with H₃PO₄ | Acetate Buffer (pH 3.5) : Methanol (65:35 v/v) | 10mM Ammonium Formate (pH 3.5) : ACN (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min |
| Detection (UV) | 316 nm | 309 nm | 305 nm | 313 nm |
| Injection Volume | 10 µL | Not Specified | 50 µL | Not Specified |
| Retention Time | Not Specified | 7.47 min | 6.63 min | 0.66 min |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a step-by-step guide for the quantification of this compound in pharmaceutical formulations based on a widely cited method.
Materials and Reagents
-
This compound reference standard
-
This compound commercial tablets
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Triethylamine (AR Grade)
-
Methanol (HPLC Grade)
-
Milli-Q or HPLC grade water
-
0.45 µm membrane filter
Instrumentation
-
HPLC system with UV detector (e.g., Waters HPLC with LC 20AT pump and UV detector)
-
Chromatographic data acquisition software (e.g., Empower2)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.8): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 900 mL of Milli-Q water in a 1000 mL volumetric flask.
-
Sonicate to dissolve completely.
-
Add 1 mL of triethylamine to the buffer solution.
-
Adjust the pH to 3.8 ± 0.5 using orthophosphoric acid.
-
Make up the final volume to 1000 mL with Milli-Q water.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in a ratio of 55:45 (v/v).
-
Degas the mobile phase by sonicating for 5-10 minutes and filter through a 0.45 µm membrane filter.
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by further dilution with the mobile phase to achieve concentrations within the desired linear range (e.g., 80-600 µg/mL).
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 commercial this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool and make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.25 µm or 0.45 µm filter to remove any insoluble excipients.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system by pumping the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 316 nm.
-
Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
-
Inject 10 µL of each working standard solution in replicate (e.g., n=6) to check system suitability and establish the calibration curve.
-
Inject 10 µL of the prepared sample solution in replicate.
-
Record the peak areas from the resulting chromatograms.
Calculation
The concentration of this compound in the sample can be calculated using the calibration curve. The amount of this compound per tablet is determined using the following formula:
Amount (mg/tablet) = (A_spl / A_std) * C_std * (V / W_spl) * Avg_Wt
Where:
-
A_spl = Peak area of the sample solution
-
A_std = Peak area of the standard solution
-
C_std = Concentration of the standard solution (mg/mL)
-
V = Final volume of the sample solution (mL)
-
W_spl = Weight of the tablet powder taken (mg)
-
Avg_Wt = Average weight of one tablet (mg)
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines. The following table summarizes the typical validation parameters.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria (ICH) | Reported Value (Method 1) | Reported Value (Method 2) |
| Linearity Range | R² ≥ 0.999 | 80 - 600 µg/mL | 50 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | Not Specified (Implied high) | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.5% | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% | Intra-day: 0.48%, Inter-day: 0.50% | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.105 µg/mL | 33.31 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.320 µg/mL | 333.10 µg/mL |
| Specificity | No interference at RT of analyte | Method is specific | Method is specific |
| Robustness | % RSD ≤ 2% after minor changes | Robust | Robust |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
References
Faropenem Efficacy in a Murine Thigh Infection Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the efficacy of faropenem, a β-lactam antibiotic, in a murine thigh infection model. The information is compiled from various in vivo and in vitro studies to guide researchers in designing and interpreting experiments to evaluate the antimicrobial activity of this compound.
Introduction
This compound is a penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It is known for its stability against hydrolysis by many β-lactamases.[1] The neutropenic murine thigh infection model is a standardized and widely used preclinical in vivo model to assess the efficacy of antimicrobial agents.[2][3] This model allows for the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with antibacterial efficacy. For β-lactam antibiotics like this compound, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the primary PK/PD index associated with efficacy.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and in vitro susceptibility of this compound against key pathogens commonly used in murine thigh infection models, Streptococcus pneumoniae and Staphylococcus aureus.
Table 1: In Vivo Efficacy of this compound in Murine Infection Models
| Pathogen | Mouse Model | Parameter | Value | Source(s) |
| Streptococcus pneumoniae | Neutropenic Thigh Infection | Mean %fT>MIC for stasis | 13.9% | |
| Staphylococcus aureus (MSSA) | Peritonitis | ED50 | 7.07 mg/kg | |
| Staphylococcus aureus (MRSA, sensitive to this compound) | Peritonitis | ED50 | 38.3 mg/kg | |
| Staphylococcus aureus (MRSA, moderately resistant to this compound) | Peritonitis | ED50 | 38.6 mg/kg | |
| Staphylococcus aureus (MRSA, severely resistant to this compound) | Peritonitis | ED50 | 71.9 mg/kg |
Table 2: In Vitro Susceptibility of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Susceptible | 0.015 | 0.032 | |
| Intermediate | 0.12 | 0.25 | |
| Resistant | 0.5 | 1 |
Table 3: In Vitro Susceptibility of this compound against Staphylococcus aureus
| Methicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Susceptible (MSSA) | 0.06 | 0.12 | |
| Resistant (MRSA) | 0.5 | >32 |
Experimental Protocols
This section details the methodologies for conducting a neutropenic murine thigh infection model to evaluate the efficacy of this compound.
Murine Pharmacokinetic Analysis of this compound
A pharmacokinetic study in mice is essential to determine the dose-exposure relationship of this compound, which is required for PK/PD analysis.
Protocol:
-
Animal Model: Use female BALB/c mice (or other standard strains).
-
Drug Administration: Administer single intraperitoneal (i.p.) doses of this compound sodium at various concentrations (e.g., 2.5, 10, 40, 160 mg/kg).
-
Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours).
-
Plasma Processing: Process blood samples to obtain plasma and store at -70°C until analysis.
-
Concentration Analysis: Determine this compound concentrations in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: Use a noncompartmental model to determine key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life.
Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound against a specific bacterial pathogen.
Protocol:
-
Animal Model: Use female ICR (CD-1) or BALB/c mice, 5 to 6 weeks old.
-
Induction of Neutropenia: Render mice neutropenic by administering two doses of cyclophosphamide. A common regimen is 150 mg/kg i.p. four days before infection and 100 mg/kg i.p. one day before infection.
-
Bacterial Challenge:
-
Prepare a bacterial suspension of the desired strain (S. pneumoniae or S. aureus) to a concentration of approximately 10^7 CFU/mL.
-
Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
At 2 hours post-inoculation, begin treatment with this compound administered subcutaneously or intraperitoneally.
-
Administer a range of total daily doses, fractionated into different dosing intervals (e.g., every 3, 6, or 12 hours) to achieve varying %fT>MIC.
-
Include a control group that receives a vehicle (e.g., sterile saline).
-
-
Efficacy Assessment (Bacterial Load Reduction):
-
At 24 hours post-initiation of therapy, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline).
-
Perform serial ten-fold dilutions of the thigh homogenates.
-
Plate the dilutions onto appropriate agar plates (e.g., trypticase soy agar with 5% sheep's blood).
-
Incubate the plates overnight at 37°C.
-
Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.
-
The efficacy is determined by the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy.
-
Visualizations
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
Pharmacodynamic Relationship of β-Lactams
Caption: Key PK/PD relationship for this compound efficacy.
References
- 1. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. criver.com [criver.com]
- 4. Pharmacokinetic-Pharmacodynamic Assessment of this compound in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An In Vitro Model for Studying Faropenem Against Biofilm-Associated Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilm-associated infections pose a significant challenge in clinical practice due to their inherent resistance to conventional antimicrobial therapies. Bacteria within biofilms can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts. Faropenem, a broad-spectrum oral β-lactam antibiotic of the penem class, has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), and it exhibits stability against many β-lactamases.[1] This document provides detailed application notes and protocols for establishing a robust in vitro model to evaluate the efficacy of this compound against biofilm-associated infections, focusing on key pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Data Presentation
The following tables summarize the in vitro activity of this compound against planktonic and biofilm forms of relevant bacterial species. It is important to note that the Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the Minimum Inhibitory Concentration (MIC), highlighting the increased resistance of biofilm-embedded bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 0.12 | [3] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 2 | [3] |
| Pseudomonas aeruginosa | - | >128 | >128 | |
| Anaerobic Gram-positive bacteria | 0.25 | 1 | ||
| Anaerobic Gram-negative bacteria | 0.12 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Comparison of MIC and Minimum Biofilm Eradication Concentration (MBEC) for Various Antibiotics
While specific MBEC data for this compound is limited in the reviewed literature, the following table illustrates the general principle of increased resistance in biofilms for other antibiotics against common biofilm-forming pathogens. It is consistently observed that MBEC values are significantly higher than MIC values.
| Bacterial Species | Antibiotic | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 0.25 | 2 - 4 | 8 - 16 | |
| Pseudomonas aeruginosa | Meropenem | ≤ 0.25 | 16 - 32 | 64 - 128 | |
| Staphylococcus aureus | Vancomycin | Varies | Significantly Higher | >1 | |
| Staphylococcus aureus | Ciprofloxacin | Varies | Significantly Higher | >1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound against bacterial biofilms in vitro.
Protocol 1: Static Biofilm Formation in a 96-Well Microtiter Plate
This protocol is a high-throughput method for screening the anti-biofilm activity of this compound.
Materials:
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923, P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) Broth for P. aeruginosa)
-
Sterile, flat-bottomed 96-well polystyrene microtiter plates
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1-5 x 10⁷ CFU/mL).
-
-
Biofilm Formation:
-
Pipette 180 µL of the standardized bacterial suspension into each well of a 96-well plate.
-
Include negative control wells containing 200 µL of sterile medium only.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
This compound Treatment:
-
After incubation, carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.
-
Prepare serial dilutions of this compound in the appropriate growth medium.
-
Add 200 µL of each this compound dilution to the biofilm-containing wells. Include a positive control well with 200 µL of medium without the antibiotic.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Gently aspirate the medium from the wells and wash twice with 200 µL of sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol utilizes the Calgary Biofilm Device to determine the concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (96-well plate with a corresponding lid with 96 pegs)
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Sterile PBS
-
96-well challenge plate
-
96-well recovery plate
-
Sonicator (optional, for cell recovery)
-
Plate shaker
Procedure:
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum as described in Protocol 1.
-
Add 150 µL of the inoculum to each well of the 96-well base plate of the Calgary Biofilm Device.
-
Place the peg lid onto the base plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the device on a rocking or orbital shaker at 37°C for 24-48 hours to allow biofilm formation on the pegs.
-
-
This compound Challenge:
-
Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate growth medium (200 µL per well). Include growth control wells with medium only.
-
Carefully remove the peg lid from the base plate and rinse it by immersing it in a trough of sterile PBS for 1-2 minutes to remove planktonic cells.
-
Place the rinsed peg lid into the challenge plate.
-
Incubate the challenge plate at 37°C for 24 hours.
-
-
Biofilm Recovery and MBEC Determination:
-
Prepare a "recovery plate" containing 200 µL of fresh, sterile growth medium in each well.
-
Remove the peg lid from the challenge plate and rinse it again in sterile PBS.
-
Place the peg lid into the recovery plate.
-
To dislodge the surviving biofilm bacteria, place the recovery plate in a sonicator bath for 5-10 minutes.
-
Incubate the recovery plate at 37°C for 24 hours.
-
The MBEC is the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) in the recovery plate wells. The results can be read visually or by measuring the OD₆₀₀.
-
Protocol 3: Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the direct visualization of the effect of this compound on biofilm architecture and bacterial viability.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
Sterile glass-bottom dishes or chamber slides
-
This compound stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation:
-
Grow biofilms directly on the glass surface of the imaging dish or slide by inoculating with a standardized bacterial suspension and incubating as described in Protocol 1.
-
-
This compound Treatment:
-
Treat the mature biofilms with the desired concentration of this compound (e.g., at or above the MBEC) for a specified period (e.g., 24 hours). Include an untreated control.
-
-
Staining for Viability (LIVE/DEAD Staining):
-
Carefully remove the medium and gently wash the biofilm with sterile PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) in a suitable buffer.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
Gently rinse the biofilms with PBS to remove excess stain.
-
-
Confocal Microscopy:
-
Immediately image the stained biofilms using a confocal laser scanning microscope.
-
Use appropriate laser excitation and emission filters for the green (live) and red (dead) fluorescent signals.
-
Acquire z-stack images to visualize the three-dimensional structure of the biofilm.
-
Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells in response to this compound treatment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Stages of bacterial biofilm formation.
References
- 1. This compound for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 2. This compound: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro activity of this compound, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
Time-Kill Kinetics of Faropenem Against Streptococcus pneumoniae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro activity and time-kill kinetics of faropenem against Streptococcus pneumoniae, a key pathogen in respiratory tract infections. This document includes summaries of minimum inhibitory concentration (MIC) data, a detailed protocol for performing time-kill kinetic assays, and an explanation of this compound's mechanism of action.
Introduction
This compound is an oral penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It exhibits potent bactericidal activity against common respiratory pathogens, including strains of Streptococcus pneumoniae with varying susceptibility to penicillin.[1][2] Understanding the time-kill kinetics of this compound is crucial for predicting its clinical efficacy and optimizing dosing regimens. Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent by measuring the rate and extent of bacterial killing over time.
Data Presentation
In Vitro Susceptibility of Streptococcus pneumoniae to this compound
The in vitro activity of this compound has been evaluated against large collections of S. pneumoniae isolates. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates, categorized by their susceptibility to penicillin.
Table 1: Comparative MIC₅₀ Values (µg/mL) of this compound and Other β-Lactams against Streptococcus pneumoniae
| Organism (n isolates) | Penicillin Susceptibility | This compound | Amoxicillin/ Clavulanate | Cefdinir | Cefuroxime | Penicillin G |
| S. pneumoniae (958) | Susceptible | 0.015 | 0.03 | 0.06 | 0.25 | 0.03 |
| S. pneumoniae (338) | Intermediate | 0.12 | 0.5 | 1.0 | 2.0 | 0.5 |
| S. pneumoniae (247) | Resistant | 0.25 | 2.0 | 8.0 | 8.0 | 4.0 |
Data compiled from a 2005-2006 U.S. surveillance study.
Table 2: Comparative MIC₉₀ Values (µg/mL) of this compound and Other β-Lactams against Streptococcus pneumoniae
| Organism (n isolates) | Penicillin Susceptibility | This compound | Amoxicillin/ Clavulanate | Cefdinir | Cefuroxime | Penicillin G |
| S. pneumoniae (958) | Susceptible | 0.03 | 0.06 | 0.12 | 0.5 | 0.06 |
| S. pneumoniae (338) | Intermediate | 0.25 | 1.0 | 2.0 | 4.0 | 1.0 |
| S. pneumoniae (247) | Resistant | 1.0 | 4.0 | >8.0 | 16.0 | 8.0 |
Data compiled from a 2005-2006 U.S. surveillance study and another study.[2]
Time-Kill Kinetics of this compound
For illustrative purposes, a time-kill kinetics study of another β-lactam, cefditoren, against S. pneumoniae showed that at concentrations of ≥4 times the MIC, a 99% reduction in bacterial count was achieved within 6 hours for all strains tested, including those resistant to penicillin. Similar rapid bactericidal activity is expected with this compound.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
A precise MIC value is essential for conducting a time-kill kinetics assay. The broth microdilution method is a standard and recommended procedure.
Materials:
-
This compound analytical standard
-
Streptococcus pneumoniae isolates (including quality control strains, e.g., ATCC 49619)
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C with 5% CO₂)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the 96-well plates to achieve a range of concentrations that will encompass the expected MIC of the test isolates.
-
Prepare Bacterial Inoculum:
-
Subculture the S. pneumoniae isolates onto a blood agar plate and incubate for 18-24 hours at 35°C in a CO₂-enriched atmosphere.
-
Select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO₂ atmosphere.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
II. Time-Kill Kinetics Assay
This assay measures the change in bacterial viability over time in the presence of an antimicrobial agent.
Materials:
-
All materials from the MIC determination protocol
-
Sterile culture tubes or flasks
-
Sterile PBS for serial dilutions
-
Blood agar plates
-
Timer
-
Shaking incubator (optional)
Procedure:
-
Prepare Bacterial Culture: Prepare an overnight culture of S. pneumoniae in CAMHB.
-
Prepare Inoculum: Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Set Up Test Conditions: Prepare a series of tubes or flasks for each isolate to be tested:
-
Growth control (no antibiotic)
-
Test concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
-
Initiate the Assay: Add the appropriate concentration of this compound to each test tube/flask.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), perform the following for each tube/flask:
-
Aseptically remove an aliquot (e.g., 100 µL).
-
Perform tenfold serial dilutions in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto blood agar plates.
-
-
Incubation and Colony Counting: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 24-48 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
Mandatory Visualizations
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These PBPs are enzymes responsible for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. By inactivating these PBPs, this compound disrupts cell wall synthesis, leading to cell lysis and death. This compound has demonstrated a strong binding affinity for multiple PBPs in S. pneumoniae.
Caption: this compound's mechanism of action against S. pneumoniae.
Experimental Workflow for Time-Kill Kinetics Assay
The following diagram illustrates the key steps involved in performing a time-kill kinetics assay to evaluate the bactericidal activity of this compound against Streptococcus pneumoniae.
Caption: Workflow for a S. pneumoniae time-kill kinetics assay.
References
Application Notes and Protocols for Testing Faropenem Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic potential of Faropenem, a broad-spectrum oral penem antibiotic, when used in combination with other antimicrobial agents. The following protocols and data presentation guidelines are designed to assist in the preclinical evaluation of this compound combination therapies, a critical step in addressing the challenge of antimicrobial resistance.
Introduction to this compound and Synergy Testing
This compound, a member of the penem class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to cell lysis and death. This compound is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria and its stability against many β-lactamase enzymes.
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Synergy testing is a cornerstone of antimicrobial research, aiming to:
-
Enhance bactericidal activity against resistant pathogens.
-
Reduce the required dosages of individual agents, potentially minimizing toxicity.
-
Prevent the emergence of drug-resistant bacterial strains.
The primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.
Potential Synergistic Partners for this compound
Given its mechanism of action, this compound may exhibit synergy with antibiotics that have complementary mechanisms or that can overcome resistance pathways. Potential partners include:
-
Aminoglycosides (e.g., Amikacin, Gentamicin): These inhibit protein synthesis by binding to the 30S ribosomal subunit, offering a different target from this compound.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These target DNA gyrase and topoisomerase IV, interfering with DNA replication.
-
Fosfomycin: This antibiotic inhibits a very early step in peptidoglycan synthesis, potentially complementing this compound's later-stage inhibition.
-
Rifampicin: This agent inhibits bacterial DNA-dependent RNA polymerase, preventing transcription. Studies have suggested a modest synergistic potential between this compound and Rifampicin against Mycobacterium tuberculosis.
-
β-lactamase inhibitors (e.g., Clavulanic Acid): While this compound is stable against many β-lactamases, combinations with inhibitors could broaden its spectrum against highly resistant strains.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antibiotics.
a. Materials:
-
This compound analytical standard
-
Second antibiotic of interest
-
Test bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader for determining Minimum Inhibitory Concentration (MIC)
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution Series:
-
In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare serial twofold dilutions of the second antibiotic vertically (e.g., down rows A-G).
-
Column 11 should contain only the dilutions of the second antibiotic to determine its individual MIC.
-
Row H should contain only the dilutions of this compound to determine its individual MIC.
-
Well H12 should serve as a growth control, containing only broth and the bacterial inoculum.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
c. Data Analysis and Interpretation:
The interaction is quantified by calculating the FIC index:
-
FIC of this compound (FIC A): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Second Antibiotic (FIC B): (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
FIC Index (FICI): FIC A + FIC B
The interpretation of the FICI is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
The lowest FICI value obtained from all wells showing no growth is reported as the result of the interaction.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.
a. Materials:
-
This compound analytical standard
-
Second antibiotic of interest
-
Test bacterial strains
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
b. Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
Second antibiotic alone (at a relevant concentration)
-
This compound and the second antibiotic in combination
-
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the CFU/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and count the colonies.
c. Data Analysis and Interpretation:
Plot the log10 CFU/mL versus time for each condition. The interpretation is as follows:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the least active single agent.
-
Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from synergy testing should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example Checkerboard Assay Results for this compound Combinations against E. coli ATCC 25922
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 1 | 0.25 | Synergy | |
| Amikacin | 2 | 0.5 | 0.5 | |
| This compound | 1 | 0.5 | Indifference | |
| Ciprofloxacin | 0.015 | 0.008 | 1.03 | |
| This compound | 1 | 2 | Antagonism | |
| Rifampicin | 8 | 16 | >4.0 |
Note: The data in this table are illustrative and not derived from a specific study.
Table 2: Example Time-Kill Analysis Results for this compound Combinations (Log10 CFU/mL Reduction at 24h)
| Treatment | Initial Inoculum | 24h Count | Log10 Reduction | Interpretation |
| Growth Control | 5.7 | 8.9 | - | - |
| This compound (1x MIC) | 5.7 | 3.5 | 2.2 | Bacteriostatic |
| Fosfomycin (1x MIC) | 5.7 | 4.1 | 1.6 | Bacteriostatic |
| This compound + Fosfomycin | 5.7 | <2.0 | >3.7 | Synergy & Bactericidal |
Note: The data in this table are illustrative and not derived from a specific study.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and the logical relationships in synergy testing.
Caption: Workflow for the checkerboard antibiotic synergy assay.
Caption: Experimental workflow for time-kill curve analysis.
Caption: Mechanism of action of this compound and potential synergy.
References
Application Notes and Protocols for Faropenem Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing various animal models to assess the pharmacokinetic and pharmacodynamic (PK/PD) properties of Faropenem, a penem antibacterial agent. The included methodologies are designed to deliver robust and reproducible data essential for preclinical drug development and for informing clinical trial design.
Introduction
This compound is a broad-spectrum, orally available β-lactam antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Understanding its PK/PD profile is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. Animal infection models are indispensable tools for these investigations, allowing for the study of drug exposure-response relationships in a controlled in vivo setting. This document outlines protocols for three commonly used models: the murine Bacillus anthracis inhalation model, the neutropenic murine thigh infection model, and a general subcutaneous abscess model.
Data Summary
The following tables summarize key quantitative PK/PD parameters for this compound derived from various animal model studies.
Table 1: this compound Pharmacokinetic Parameters in BALB/c Mice
| Dose (mg/kg, i.p.) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |
| 2.5 | 2.1 | 0.083 | 1.6 | 0.23 |
| 10 | 8.5 | 0.083 | 6.5 | 0.25 |
| 40 | 34.1 | 0.083 | 26.1 | 0.27 |
| 160 | 136.4 | 0.083 | 104.4 | 0.28 |
Data adapted from studies in female BALB/c mice following single intraperitoneal (i.p.) administration.[1]
Table 2: this compound Pharmacodynamic Targets against Bacillus anthracis in a Murine Inhalation Model
| PD Parameter | Value | Correlation (R²) | Efficacy Endpoint |
| f%T>MIC | 10.6% | 0.967 | ED50 (50% Survival) |
| 13.4% | ED90 (90% Survival) | ||
| 16.4% | ED99 (99% Survival) | ||
| fAUC/MIC | - | Minimal Correlation | - |
| fCmax/MIC | - | Minimal Correlation | - |
f%T>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). Data is from a murine postexposure prophylaxis inhalation model with B. anthracis (Ames strain, this compound MIC: 0.06 µg/mL).[1][2]
Table 3: this compound Pharmacodynamic Target against Streptococcus pneumoniae in a Neutropenic Murine Thigh Infection Model
| PD Parameter | Value | Bacterial Strains | Efficacy Endpoint |
| f%T>MIC | 13.9% (mean) | 13 strains of S. pneumoniae (MICs: 0.008 to 2 µg/mL) | Stasis (no change in bacterial count) |
This value is consistent with the high in vivo potency of this compound observed in other models.[1]
Experimental Protocols
Murine Bacillus anthracis Inhalation Model
This model is used to evaluate the efficacy of this compound in a post-exposure prophylaxis scenario against a lethal inhalation challenge with B. anthracis.
Materials:
-
Female BALB/c mice
-
Bacillus anthracis (Ames strain) spores
-
Aerosol exposure system
-
This compound sodium for injection
-
Sterile saline (vehicle)
-
Ciprofloxacin (positive control)
-
Appropriate biosafety level 3 (BSL-3) facilities and procedures
Protocol:
-
Animal Acclimation: Acclimate female BALB/c mice for at least 3 days prior to the study.
-
Infection:
-
Prepare a suspension of B. anthracis Ames strain spores to achieve a target challenge dose of 100 times the 50% lethal dose (LD50), which is approximately 3.4 x 10^6 CFU.[1]
-
Expose mice to an aerosol of the spore suspension for 20 minutes using a calibrated aerosol exposure system.
-
-
Treatment:
-
Begin treatment 24 hours post-challenge.
-
Administer this compound intraperitoneally (i.p.) at various total daily doses (e.g., 10, 20, 40, and 80 mg/kg/day) fractionated into different dosing intervals (e.g., every 4, 6, or 12 hours) for 14 days.
-
Administer vehicle (sterile saline) to the negative control group and ciprofloxacin (e.g., 30 mg/kg, i.p., every 12 hours) to the positive control group.
-
-
Monitoring: Observe animals daily for signs of morbidity and mortality for the duration of the study (e.g., 27 days).
-
Pharmacokinetic Sampling:
-
In satellite groups of uninfected mice, administer single i.p. doses of this compound (e.g., 2.5, 10, 40, 160 mg/kg).
-
Collect blood samples via cardiac puncture or other appropriate methods at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours) post-administration.
-
Process blood to obtain plasma and store at -70°C until analysis for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves to evaluate efficacy.
-
Determine the pharmacokinetic parameters of this compound from the plasma concentration-time data using non-compartmental analysis.
-
Correlate the PK/PD indices (f%T>MIC, fAUC/MIC, fCmax/MIC) with survival using a sigmoid Emax model to identify the parameter that best predicts efficacy.
-
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections. It is particularly useful for determining the PK/PD driver of efficacy.
Materials:
-
Female ICR (CD-1) or similar strain mice
-
Cyclophosphamide
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae, Escherichia coli)
-
This compound for administration
-
Sterile saline
-
Thigh tissue homogenizer
-
Bacterial culture media (e.g., Trypticase Soy Agar with 5% sheep blood)
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide i.p. to render mice neutropenic. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Animal Acclimation: Allow mice to acclimate for at least 3 days before the first cyclophosphamide injection.
-
Infection:
-
Prepare a mid-logarithmic phase culture of the bacterial strain.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) directly into the thigh muscle of the mice.
-
-
Treatment:
-
Initiate this compound treatment 2 hours post-infection.
-
Administer various total daily doses, fractionated into different dosing intervals (e.g., every 6, 8, 12, or 24 hours) via subcutaneous or intraperitoneal injection.
-
-
Endpoint Assessment (Bacterial Load):
-
At 24 hours post-initiation of therapy, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Pharmacokinetic Sampling:
-
Conduct a parallel pharmacokinetic study in infected, neutropenic mice.
-
Administer this compound and collect blood samples at various time points to determine the plasma concentration-time profile.
-
-
Data Analysis:
-
Calculate the change in bacterial load (log10 CFU/thigh) over the 24-hour treatment period compared to the initial bacterial load at the start of therapy.
-
Relate the dose and the corresponding PK/PD indices (f%T>MIC, fAUC/MIC, fCmax/MIC) to the observed antibacterial effect using a sigmoid Emax model.
-
Determine the PK/PD index that shows the strongest correlation with efficacy and the magnitude of this index required for different levels of bacterial killing (e.g., stasis, 1-log kill, 2-log kill).
-
Murine Subcutaneous Abscess Model
This model is suitable for evaluating the efficacy of antibiotics against localized, encapsulated infections, which can be challenging to treat.
Materials:
-
Mice (e.g., CD-1 or BALB/c strain)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cytodex beads or other adjuvants (optional, to aid abscess formation)
-
This compound for administration
-
Sterile saline
-
Tissue homogenizer
-
Bacterial culture media
Protocol:
-
Animal Acclimation: Acclimate mice for at least 3 days before the study.
-
Infection:
-
Prepare a high-concentration suspension of the bacteria (e.g., 10^8 - 10^9 CFU/mL).
-
The bacterial suspension may be mixed with sterile Cytodex beads or another adjuvant to promote a localized and contained abscess.
-
Inject a small volume (e.g., 0.1 - 0.2 mL) of the bacterial suspension subcutaneously into the flank or dorsum of the mice.
-
-
Abscess Development: Allow the abscess to develop for a defined period (e.g., 24-48 hours) before initiating treatment. The size of the abscess can be measured with calipers.
-
Treatment:
-
Administer this compound at various doses and schedules. Administration can be oral (gavage), subcutaneous, or intraperitoneal, depending on the formulation and study objectives.
-
Include a vehicle control group.
-
-
Endpoint Assessment:
-
At the end of the treatment period (e.g., 3-7 days), euthanize the mice.
-
Aseptically excise the entire abscess.
-
Weigh the abscess and homogenize it in sterile saline.
-
Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenate.
-
The change in abscess size and weight can also be used as efficacy endpoints.
-
-
Pharmacokinetic Sampling:
-
Conduct a parallel pharmacokinetic study in abscess-bearing mice to determine this compound concentrations in both plasma and the abscess fluid/tissue itself (e.g., via microdialysis or tissue homogenization) to understand drug penetration to the site of infection.
-
-
Data Analysis:
-
Compare the bacterial loads, abscess weights, and/or sizes between treated and control groups.
-
Correlate drug exposure in plasma and at the infection site with the observed antibacterial effect.
-
Conclusion
The animal models described provide a robust framework for the preclinical evaluation of this compound. The murine inhalation model is highly relevant for respiratory pathogens and biodefense applications, while the neutropenic thigh model is the industry standard for determining the primary PK/PD driver of efficacy for a wide range of pathogens. The subcutaneous abscess model offers insights into the treatment of complex, localized soft tissue infections. Proper execution of these protocols will yield critical data to guide the rational development and clinical use of this compound.
References
- 1. Pharmacokinetic-Pharmacodynamic Assessment of this compound in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of this compound and 11 other antimicrobial agents against 405 aerobic and anaerobic pathogens isolated from skin and soft tissue infections from animal and human bites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Faropenem Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for determining the in vitro susceptibility of clinical bacterial isolates to faropenem, an oral penem antibacterial agent. The information is intended to guide research and development efforts by providing standardized methods and a summary of expected activity against a range of clinically relevant bacteria.
Introduction
This compound is a β-lactam antibiotic belonging to the penem class. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] Like other β-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] It is notably stable against hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] Understanding the susceptibility of clinical isolates to this compound is crucial for its potential clinical application, especially in the context of rising antimicrobial resistance.
Accurate and reproducible antimicrobial susceptibility testing (AST) is fundamental for assessing the potential efficacy of an antimicrobial agent. This document outlines the standardized methodologies for this compound AST, including broth microdilution, agar dilution, and disk diffusion.
Data Presentation: this compound In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against a variety of clinical isolates as reported in the scientific literature. It is important to note that as of late 2025, specific clinical breakpoints for this compound have not been established by major international standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The data presented here reflects the intrinsic activity of the compound.
Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (n=18) | - | 4 | - | |
| Coagulase-Negative Staphylococci (CNS) (n=16) | - | 2 | - | |
| Enterococcus faecalis (n=14) | - | 2 | - | |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | ≤0.06 - 1 | |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | ≤0.06 - 1 | |
| Anaerobic Gram-positive cocci (53 isolates) | - | - | ≤4 | |
| Non-spore-forming Gram-positive rods (28 isolates) | - | - | ≤4 |
Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Escherichia coli (n=20) | - | 2 | - | |
| Klebsiella pneumoniae (n=21) | - | 4 | - | |
| ESBL-producing E. coli and K. pneumoniae (n=48) | 1 | 2 | - | |
| AmpC-producing E. coli and K. pneumoniae (n=8) | 1 | >2 | - | |
| Enterobacter spp. (AmpC-derepressed) | - | - | 2 - 16 | |
| Serratia spp. (AmpC-derepressed) | - | - | 8 - 16 | |
| Pseudomonas aeruginosa | - | - | >128 | |
| Acinetobacter baumannii (n=20) | - | >64 | - |
Experimental Protocols
The following are detailed protocols for performing this compound susceptibility testing. These methods are based on established standards for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution MIC Testing
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
ELISA plate reader (optional, for automated reading)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to twice the highest concentration to be tested.
-
Prepare Microtiter Plates: Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated this compound solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, and repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last antibiotic-containing well. Column 11 serves as a positive growth control (no antibiotic), and column 12 as a negative control (no bacteria).
-
Prepare Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculate Plates: Add the standardized bacterial suspension to each well (except the negative control).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or with an ELISA reader.
-
Quality Control: Concurrently test a reference QC strain with a known this compound MIC range to ensure the validity of the test run.
Protocol 2: Agar Dilution MIC Testing
This method involves incorporating this compound directly into the agar medium.
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
Water bath (45-50°C)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains
Procedure:
-
Prepare this compound-Agar Plates: Prepare serial dilutions of this compound in a small volume of sterile water. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten MHA held at 45-50°C in a water bath. Mix well and pour into sterile petri plates to a depth of 4 mm. Also prepare a drug-free control plate.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculate Plates: Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony. A faint haze or a single colony at the inoculation spot is disregarded.
-
Quality Control: Include QC strains on each set of plates to validate the results.
Protocol 3: Kirby-Bauer Disk Diffusion Testing
This qualitative or semi-quantitative method assesses susceptibility based on the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (e.g., 10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control (QC) strains
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Apply Disks: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound disk to the center of the inoculated area. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpretation: While official CLSI or EUCAST breakpoints are not currently available, one study found that for ESBL-producing E. coli and K. pneumoniae, a zone of inhibition diameter larger than 16.0 mm corresponded to an estimated MIC of ≤2.2 mg/L.
-
Quality Control: Test QC strains with each batch of tests to ensure the accuracy of the disk potency and testing procedure.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in each susceptibility testing protocol.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
Application Notes and Protocols for Faropenem in Treating Experimental Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of faropenem, an oral penem antibacterial agent, in preclinical experimental models of respiratory tract infections (RTIs). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of this compound against key respiratory pathogens.
Introduction
This compound is a β-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including common causative agents of community-acquired RTIs.[1][2] It exhibits potent activity against Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase producing strains), and Moraxella catarrhalis.[1][3] this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4] Its stability against many β-lactamases makes it a promising candidate for treating infections caused by resistant bacteria.
In Vitro Activity of this compound
The following tables summarize the in vitro susceptibility of key respiratory pathogens to this compound, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Penicillin Susceptibility | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Susceptible | ≤0.004 | 0.008 |
| Intermediate | 0.12 | 0.25 |
| Resistant | 0.25 | 1 |
Data compiled from studies on U.S. isolates.
Table 2: In Vitro Activity of this compound against Haemophilus influenzae and Moraxella catarrhalis
| Organism | β-Lactamase Status | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| H. influenzae | Positive | 0.5 | 0.5 |
| Negative | 1 | 1 | |
| M. catarrhalis | Positive | 0.25 | 0.5 |
| Negative | 0.12 | 0.12 |
Data compiled from studies on U.S. isolates.
Experimental Protocols
The following protocols are adapted from established murine models of bacterial pneumonia and can be used to evaluate the in vivo efficacy of this compound.
Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia
This protocol describes the induction of pneumonia in mice using S. pneumoniae and subsequent treatment with this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Streptococcus pneumoniae strain (e.g., a clinical isolate or a reference strain like TIGR4)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound sodium or this compound medoxomil
-
Vehicle for this compound administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles or intraperitoneal (IP) injection supplies
-
Equipment for euthanasia and tissue collection
Experimental Workflow:
Procedure:
-
Bacterial Preparation: Culture the desired S. pneumoniae strain to mid-log phase in TSB. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The inoculum concentration may need to be optimized depending on the bacterial strain and mouse strain used.
-
Infection Induction:
-
Anesthetize the mice using a suitable anesthetic.
-
For intranasal (IN) instillation , hold the mouse in a supine position and gently instill 20-50 µL of the bacterial suspension into the nares.
-
For intratracheal (IT) aerosolization , a specialized apparatus is required to deliver a fine mist of the bacterial suspension directly into the lungs. This method can result in a more uniform lung infection.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10, 20, 40 mg/kg) via oral gavage or IP injection. The dosing regimen (e.g., once or twice daily) should be based on the pharmacokinetic properties of this compound in mice.
-
The control group should receive the vehicle used to dissolve/suspend the this compound.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy. A clinical scoring system can be implemented for a more quantitative assessment of disease severity.
-
At selected time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.
-
Bacterial Load Quantification: Aseptically remove the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenate and plate on appropriate agar plates (e.g., blood agar) to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Histopathology: Perfuse and fix one lung lobe in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to assess lung inflammation and damage.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx and cytokine levels.
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in an Experimental RTI Model
This protocol outlines the procedures for determining the PK/PD parameters of this compound in a murine lung infection model. This is adapted from a detailed study on this compound in a murine inhalation model.
Materials:
-
Infected mice (as described in Protocol 1)
-
This compound
-
Equipment for blood collection (e.g., retro-orbital sinus, cardiac puncture)
-
Anticoagulant (e.g., EDTA, heparin)
-
Centrifuge for plasma separation
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Pharmacokinetic Study:
-
Administer a single dose of this compound to a cohort of infected mice.
-
At various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours), collect blood samples from a subset of mice at each time point (typically 3 mice per time point).
-
Process the blood to obtain plasma and store at -70°C until analysis.
-
Measure the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.
-
-
Pharmacodynamic Study:
-
Establish a lung infection in multiple groups of mice.
-
Treat the mice with a range of this compound doses and dosing intervals (e.g., 10, 20, 40, 80 mg/kg/day administered every 4, 6, or 12 hours) starting at 24 hours post-challenge.
-
Monitor survival rates over a defined period (e.g., 14-21 days).
-
At the end of the study, determine the bacterial burden in the lungs of surviving animals.
-
-
PK/PD Integration and Analysis:
-
Correlate the pharmacokinetic parameters with the observed efficacy (e.g., survival, reduction in bacterial load).
-
Determine the PK/PD index that best predicts the efficacy of this compound (e.g., %T>MIC, AUC/MIC, Cmax/MIC). For β-lactam antibiotics like this compound, the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) is often the most predictive parameter.
-
A sigmoid Emax model can be used to fit the survival data and determine the effective dose (ED₅₀, ED₉₀, ED₉₉).
-
Signaling Pathway and Mechanism of Action
This compound, like other β-lactam antibiotics, primarily exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
The binding of this compound to PBPs inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the sugar chains in the bacterial cell wall. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell lysis and death.
Data Presentation
Table 3: Example of In Vivo Efficacy Data for this compound in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log₁₀ CFU/g Lung (± SD) at 48h | Survival Rate (%) at Day 7 |
| Vehicle Control | - | BID | 7.2 ± 0.5 | 0 |
| This compound | 10 | BID | 5.1 ± 0.8 | 40 |
| This compound | 20 | BID | 3.9 ± 0.6 | 80 |
| This compound | 40 | BID | 2.5 ± 0.4 | 100 |
This is a hypothetical data table for illustrative purposes.
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound in a Murine Model
| PK/PD Parameter | Value |
| Pharmacokinetics (at 40 mg/kg IP dose) | |
| Cmax (µg/mL) | 25.4 |
| Tmax (h) | 0.25 |
| AUC₀₋₆ (µg·h/mL) | 45.2 |
| Half-life (h) | 1.1 |
| Pharmacodynamics | |
| %fT>MIC for ED₅₀ | 10.6% |
| %fT>MIC for ED₉₀ | 13.4% |
| %fT>MIC for ED₉₉ | 16.4% |
Pharmacodynamic data adapted from a murine inhalation model with B. anthracis.
By utilizing these detailed protocols and understanding the underlying mechanisms, researchers can effectively evaluate the potential of this compound as a therapeutic agent for respiratory tract infections. The provided data tables and diagrams serve as a framework for organizing and presenting experimental findings in a clear and concise manner.
References
- 1. Activities of this compound, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Faropenem Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of faropenem formulations for in vivo animal studies. The information is intended to guide researchers in pharmacology, infectious disease, and drug development in conducting reproducible preclinical evaluations of this broad-spectrum β-lactam antibiotic.
Introduction to this compound for in vivo Research
This compound is a penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] It is stable against many common β-lactamases.[1][3][4] Like other β-lactam antibiotics, this compound's mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.
For in vivo studies, two forms of this compound are primarily used:
-
This compound Sodium: The salt form, which is freely soluble in water and suitable for parenteral (e.g., intravenous, intraperitoneal, subcutaneous) administration.
-
This compound Medoxomil: An orally active ester prodrug that enhances bioavailability upon oral administration.
The choice between these forms is dictated by the intended route of administration and the experimental model.
Figure 1: Relationship between this compound forms and administration routes.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Plasma of BALB/c Mice Following a Single Intraperitoneal (IP) Injection of this compound Sodium
| Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | t½ (h) |
| 2.5 | 4.87 | 1.16 | ~0.2 |
| 10 | 22.6 | 4.80 | ~0.2 |
| 11.7 | 16.7 | 5.24 | ~0.2 |
| 40 | 71.1 | 22.1 | ~0.2 |
| 160 | 234 | 66.2 | 0.5 |
| Data sourced from a pharmacokinetic study in female BALB/c mice. |
Table 2: In Vivo Dosing Regimens of this compound Sodium (IP) in a Murine Model of Bacillus anthracis Inhalation
| Total Daily Dose (mg/kg/day) | Dosing Interval |
| 10 | 4, 6, or 12 hours |
| 20 | 4, 6, or 12 hours |
| 40 | 4, 6, or 12 hours |
| 80 | 4, 6, or 12 hours |
| Efficacy was evaluated over a 14-day treatment period. |
Table 3: Bioavailability of this compound Forms
| Compound | Route of Administration | Bioavailability |
| This compound Sodium | Oral | 20-30% |
| This compound Medoxomil | Oral | 70-80% |
| Data from general pharmacokinetic profiles. |
Experimental Protocols
Important Considerations Before Formulation:
-
Stability: β-lactam antibiotics, including this compound, are susceptible to hydrolysis in aqueous solutions. Therefore, it is strongly recommended to prepare solutions and suspensions fresh on the day of use. A study on the related carbapenem, meropenem, showed that its degradation is time and temperature-dependent, with stability up to 8 hours at 25-35°C. Aqueous solutions of this compound should not be stored for more than one day.
-
Aseptic Technique: All parenteral formulations must be prepared under aseptic conditions using sterile materials and reagents to prevent contamination.
Protocol 1: Preparation of this compound Sodium Solution for Parenteral Administration (IP Injection)
This protocol describes the preparation of a sterile this compound sodium solution for intraperitoneal injection in mice.
Materials:
-
This compound Sodium powder
-
Sterile, pyrogen-free saline for injection (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculate the required amount of this compound Sodium:
-
Determine the desired dose in mg/kg (e.g., 40 mg/kg).
-
Determine the dosing volume in mL/kg (a common volume for mice is 10 mL/kg).
-
Calculate the required concentration (mg/mL):
-
Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: 40 mg/kg / 10 mL/kg = 4 mg/mL
-
-
Calculate the total volume of solution needed for the study, including a slight overage.
-
Calculate the total mass of this compound Sodium to weigh:
-
Mass (mg) = Concentration (mg/mL) x Total Volume (mL)
-
-
-
Preparation of the Dosing Solution (under aseptic conditions):
-
Weigh the calculated amount of this compound Sodium powder accurately.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile saline for injection to the vial.
-
Gently swirl the vial until the powder is completely dissolved. This compound sodium is freely soluble in water.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Draw up the calculated volume of the dosing solution into a sterile syringe fitted with an appropriate needle.
-
Administer the solution via intraperitoneal injection to the animal. For mice, the injection site is typically the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Protocol 2: Preparation of this compound Medoxomil Oral Suspension
This protocol describes the preparation of a this compound medoxomil suspension for oral gavage in rodents.
Materials:
-
This compound Medoxomil powder
-
1% Methylcellulose in sterile water
-
Sterile vials or tubes
-
Sterile syringes
-
Oral gavage needles (feeding needles) appropriate for the animal size
-
Calibrated analytical balance
-
Mortar and pestle (optional, for aiding dispersion)
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound Medoxomil:
-
Follow the same calculation principles as in Protocol 1 to determine the required concentration and total mass of the compound. A study in mice used a high dose of 500 mg/kg.
-
-
Preparation of the Suspension:
-
Weigh the calculated amount of this compound Medoxomil powder.
-
If the powder is clumpy, gently triturate it in a mortar and pestle to a fine powder.
-
Transfer the powder to a sterile vial.
-
Add a small volume of the 1% methylcellulose vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 1% methylcellulose vehicle while continuously stirring or vortexing.
-
For larger volumes, use a magnetic stirrer to ensure a uniform suspension. Stir for at least 15-30 minutes.
-
Visually inspect to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, thoroughly mix the suspension (e.g., by vortexing or inverting the tube) to ensure uniform distribution of the drug.
-
Draw up the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension carefully via oral gavage.
-
Mechanism of Action and Experimental Workflow Visualizations
This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall. It specifically inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), preventing the cross-linking of peptide chains. This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.
Figure 2: this compound's inhibition of bacterial peptidoglycan synthesis.
General Workflow for an in vivo Antibiotic Efficacy Study (e.g., Murine Peritonitis Model)
This workflow outlines the key steps in evaluating the efficacy of an antibiotic like this compound in a mouse infection model.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Assessment of this compound in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Faropenem Concentration in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum, orally administered β-lactam antibiotic of the penem class. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate measurement of this compound concentrations in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
Analytical Methods for this compound Quantification
Several analytical techniques can be employed to measure this compound concentrations. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method due to its robustness and accessibility. It is suitable for quantifying this compound in plasma and urine at concentrations typically observed in clinical settings.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioequivalence studies and for detecting very low concentrations of this compound.[1]
-
Microbiological Assays measure the potency of the antibiotic by its inhibitory effect on the growth of a susceptible microorganism. These assays are valuable for determining the biological activity of this compound, especially in the presence of inactive metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound in human plasma and urine, as well as its pharmacokinetic properties.
Table 1: HPLC and LC-MS/MS Method Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Biological Matrix | Plasma, Urine | Plasma, Urine |
| Linearity Range (Plasma) | 0.02 - 5 µg/mL[2] | 5 - 4000 ng/mL[1] |
| Linearity Range (Urine) | 0.05 - 10 µg/mL[2] | 5 - 4000 ng/mL[1] |
| Limit of Detection (LOD) | Not explicitly stated | 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL (plasma), 50 ng/mL (urine) | 10 ng/mL |
| Recovery | > 90% | ~90% |
| Precision (RSD) | < 9% | Not explicitly stated |
| Internal Standard | Not always used | Cefalexin |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (hours) |
| 150 mg | 2.4 | 1 - 1.5 | 3.94 | ~1 |
| 300 mg | 6.2 | 1 - 1.5 | 11.73 | ~1 |
| 600 mg | 7.4 | 1 - 1.5 | 19.59 | ~1 |
Data compiled from CiplaMed and HOSPIMAX datasheets.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma and Urine by LC-MS/MS
This protocol is based on the method described by Li et al. (2007).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 20 µL of internal standard solution (Cefalexin).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: C18 reversed-phase column
-
Mobile Phase: 0.1% formic acid in methanol (55:45, v/v)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound transition: m/z 308.1 → 208.1
-
Cefalexin (IS) transition: m/z 348.1 → 157.9
-
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma or urine with known concentrations of this compound.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: High-Throughput Quantification of this compound in Human Plasma and Urine by On-line SPE-HPLC-UV
This protocol is based on the method described by Fan et al. (2010).
1. Sample Pretreatment
-
To a 100 µL aliquot of plasma or urine, add 100 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject 100 µL of the supernatant into the on-line SPE-HPLC system.
2. On-line SPE-HPLC-UV Conditions
-
HPLC System: With a column-switching module
-
Trap Column: Lichrospher C18 (4.6 mm x 37 mm, 25 µm)
-
Analytical Column: Ultimate XB-C18 (4.6 mm x 50 mm, 5 µm)
-
Loading Solvent (for SPE): 20 mM NaH₂PO₄ (pH 3.5) at 2 mL/min
-
Mobile Phase (for HPLC): Acetonitrile - 20 mM NaH₂PO₄ (pH 3.5) (16:84, v/v) at 1.5 mL/min
-
UV Detection Wavelength: 318 nm
3. Workflow
-
The sample is loaded onto the trap column, where this compound is retained and matrix components are washed to waste.
-
After a washing step, the valve is switched, and the mobile phase back-flushes the analyte from the trap column onto the analytical column for separation and detection.
Protocol 3: Microbiological Assay of this compound (General Protocol)
This is a general protocol for an agar diffusion (cylinder-plate) assay, which can be adapted for this compound. A specific validated method for this compound is not widely published, but this method is standard for β-lactam antibiotics.
1. Materials
-
Test Organism: A susceptible strain such as Staphylococcus aureus ATCC 6538p or Micrococcus luteus ATCC 9341.
-
Culture Media: Antibiotic medium (e.g., Difco™ Antibiotic Media).
-
This compound Reference Standard
-
Phosphate Buffer: As specified in pharmacopeias (e.g., USP).
-
Cylinders: Stainless steel, flat-bottomed.
-
Petri Dishes
2. Preparation of Inoculum
-
Grow the test organism on an agar slant and incubate.
-
Harvest the bacteria and suspend in sterile saline to achieve a specific turbidity (e.g., matching a McFarland standard).
-
Add a standardized volume of this suspension to the molten agar medium.
3. Assay Procedure
-
Pour the seeded agar into Petri dishes to a uniform depth and allow to solidify.
-
Place cylinders on the agar surface.
-
Prepare a series of dilutions of the this compound reference standard and the sample solution in phosphate buffer.
-
Fill the cylinders with the standard and sample dilutions.
-
Incubate the plates at a specified temperature (e.g., 32-37°C) for a defined period (e.g., 16-24 hours).
4. Data Analysis
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Plot the logarithm of the concentration of the standard dilutions against the zone diameters.
-
Determine the concentration of the sample from this standard curve.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound quantification.
References
Application Notes and Protocols: In Vitro Lung Models for Faropenem Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum oral β-lactam antibiotic belonging to the penem class.[1] It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall, specifically by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] This action prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[3] this compound has demonstrated excellent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, and is stable against many commonly encountered β-lactamases.
Traditional antibiotic susceptibility testing, such as determining the minimum inhibitory concentration (MIC) in broth culture, provides essential but limited information. These methods do not fully recapitulate the complex microenvironment of the human lung, where factors like epithelial barriers, mucus, and host-pathogen interactions can significantly influence antibiotic efficacy. Advanced in vitro lung models, such as three-dimensional (3D) cell cultures and air-liquid interface (ALI) models, offer a more physiologically relevant platform to evaluate the therapeutic potential of antibiotics like this compound. These models can simulate the complex architecture of the lung epithelium and allow for the study of drug efficacy in a context that more closely mimics in vivo conditions.
This document provides detailed application notes and protocols for utilizing in vitro lung models to assess the efficacy of this compound against key respiratory pathogens.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. Its primary mode of action involves the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to the active site of PBPs, this compound inhibits their transpeptidase activity, preventing the formation of cross-links between peptidoglycan chains. This disruption of cell wall integrity ultimately leads to bacterial cell death.
Data Presentation: this compound In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key bacterial pathogens associated with respiratory tract infections. This data is compiled from various surveillance studies.
Table 1: this compound MICs against Streptococcus pneumoniae
| Penicillin Susceptibility | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Susceptible | 958 | - | 0.015 | - |
| Intermediate | 338 | - | 0.25 | - |
| Resistant | 247 | - | 1-2 | - |
| All Isolates | 1,543 | - | 0.5 | - |
| Data sourced from a 2005-2006 U.S. surveillance study. |
Table 2: this compound MICs against Haemophilus influenzae
| β-Lactamase Production | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Positive | - | 0.5 | 1 | - |
| Negative | - | 0.5 | 1 | - |
| All Isolates | 978 | - | 1 | - |
| Data sourced from a 2005-2006 U.S. surveillance study. |
Table 3: this compound MICs against Moraxella catarrhalis
| β-Lactamase Production | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Positive | - | - | 0.5 | - |
| Negative | - | - | 0.12 | - |
| All Isolates | 489 | - | 0.5 | - |
| Data sourced from a 2005-2006 U.S. surveillance study. |
Experimental Protocols
The following protocols provide a framework for establishing and utilizing a 3D air-liquid interface (ALI) lung model for this compound efficacy testing.
Protocol 1: Establishment of a 3D Air-Liquid Interface (ALI) Lung Model
This protocol describes the culture of human bronchial epithelial cells to form a differentiated, pseudostratified epithelium.
Materials:
-
Primary human bronchial epithelial cells (HBECs)
-
Bronchial epithelial cell growth medium
-
PneumaCult™-ALI Medium
-
Permeable transwell inserts (e.g., 12-well format)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dispase
-
DNase
Workflow:
Procedure:
-
Cell Seeding:
-
Expand primary HBECs in appropriate growth medium.
-
Once confluent, detach cells using Trypsin-EDTA.
-
Seed the HBECs onto the apical side of the permeable transwell inserts at a high density (e.g., 1.5 x 10^5 cells/cm²).
-
Add medium to both the apical and basal chambers.
-
-
Submerged Culture:
-
Culture the cells in a submerged condition for approximately 3 days, or until a confluent monolayer is formed.
-
-
Air-Lifting:
-
Once the cells are confluent, carefully remove the medium from the apical chamber.
-
Change the medium in the basal chamber to a differentiation medium (e.g., PneumaCult™-ALI Medium).
-
-
Differentiation:
-
Maintain the ALI culture for at least 21 days, changing the basal medium every 2-3 days. This allows the cells to differentiate into a pseudostratified epithelium containing ciliated and goblet cells.
-
Protocol 2: Bacterial Infection of the ALI Lung Model
This protocol details the infection of the established ALI lung model with relevant respiratory pathogens.
Materials:
-
Differentiated ALI lung model
-
Bacterial strains (S. pneumoniae, H. influenzae, or M. catarrhalis)
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth, Chocolate agar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Preparation:
-
Culture the desired bacterial strain to mid-logarithmic phase.
-
Wash the bacterial cells with PBS and resuspend in an appropriate infection medium (e.g., cell culture medium without antibiotics).
-
Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI).
-
-
Infection:
-
Gently wash the apical surface of the ALI culture with warm PBS to remove accumulated mucus.
-
Add the bacterial suspension to the apical chamber of the transwell inserts.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for bacterial adhesion and invasion.
-
After the incubation period, gently wash the apical surface with PBS to remove non-adherent bacteria.
-
Protocol 3: this compound Efficacy Testing
This protocol outlines the procedure for treating the infected ALI lung model with this compound and assessing its efficacy.
Materials:
-
Infected ALI lung model
-
This compound stock solution
-
Cell culture medium
-
Lysis buffer (e.g., Triton X-100)
-
Plates for colony forming unit (CFU) enumeration
Workflow:
Procedure:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound solutions to either the apical or basal chamber of the infected ALI cultures to simulate topical or systemic administration, respectively. Include an untreated control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Assessment of Bacterial Viability (CFU Enumeration):
-
Collect the apical lavage and lyse the cells on the transwell membrane to release intracellular bacteria.
-
Perform serial dilutions of the collected liquid and plate on appropriate agar plates.
-
Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial load.
-
-
Assessment of Host Cell Viability and Barrier Integrity:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release in the basal medium as an indicator of cytotoxicity.
-
Transepithelial Electrical Resistance (TEER): Measure TEER to assess the integrity of the epithelial barrier. A decrease in TEER indicates compromised barrier function.
-
-
Assessment of Inflammatory Response:
-
Collect the basal medium and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or other immunoassays.
-
Conclusion
The use of advanced in vitro lung models, such as the 3D ALI model, provides a powerful platform for the preclinical evaluation of antibiotics like this compound. These models offer a more physiologically relevant environment compared to traditional methods, allowing for a more comprehensive assessment of drug efficacy, host-pathogen interactions, and potential host toxicity. The protocols outlined in this document provide a foundation for researchers to investigate the therapeutic potential of this compound for the treatment of respiratory tract infections.
References
Application Notes and Protocols for Faropenem Resistance Induction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at inducing and characterizing bacterial resistance to Faropenem, an oral penem antibiotic. The protocols outlined below are intended to be a foundational resource, adaptable to specific research questions and bacterial species.
Introduction to this compound and Resistance
This compound is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][3][4] The stability of this compound against many β-lactamases has made it an effective therapeutic option; however, the emergence of resistance is a growing concern.
Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new antimicrobial strategies and for preserving the efficacy of existing drugs. Resistance can arise from various genetic alterations, including modifications of PBPs, production of β-lactamase enzymes capable of hydrolyzing the drug, changes in outer membrane permeability through porin mutations, and the active removal of the antibiotic via efflux pumps. Studies have shown that in vitro induction of this compound resistance can lead to cross-resistance to carbapenems, highlighting the clinical significance of this research.
Experimental Design Overview
A typical experimental workflow for a this compound resistance induction study involves a multi-step process. This begins with the determination of the baseline susceptibility of the bacterial strain to this compound, followed by the induction of resistance through serial passage in the presence of the antibiotic. Once resistant strains are isolated, they are characterized to determine the level of resistance and to elucidate the underlying molecular mechanisms.
Data Presentation
Quantitative data from these experiments should be meticulously recorded and presented in a structured format to facilitate comparison and analysis.
| Bacterial Strain | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold Increase in MIC | Stability of Resistance (Passages without this compound) | Cross-Resistance (Carbapenem MIC, µg/mL) | Identified Genetic Mutations |
| E. coli ATCC 25922 | 1 | 64 | 64 | >20 | Ertapenem: >8 | ompC (non-synonymous), envZ (SNP) |
| K. pneumoniae ATCC 13883 | 2 | 128 | 64 | >20 | Meropenem: >16 | ompK36 deletion, ramR mutation |
| Clinical Isolate 1 | 4 | 256 | 64 | >20 | Imipenem: >16 | β-lactamase gene amplification |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile diluent (e.g., MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.5-0.7). b. Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from a supra-inhibitory to a sub-inhibitory level. b. Include a positive control (no antibiotic) and a negative control (no bacteria) well.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD600 with a plate reader.
Protocol 2: Induction of this compound Resistance by Serial Passage
Objective: To select for bacterial mutants with increased resistance to this compound through repeated exposure to the antibiotic.
Materials:
-
Bacterial culture
-
MHB or other appropriate growth medium
-
This compound stock solution
-
Sterile culture tubes or 96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the initial MIC of this compound for the bacterial strain as described in Protocol 1.
-
Serial Passage: a. Inoculate the bacterial strain into a series of tubes or wells containing MHB with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the initial MIC). b. Incubate at 37°C for 24 hours. c. The following day, take an aliquot from the tube/well with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC culture) and use it to inoculate a new series of tubes/wells with fresh MHB and increasing concentrations of this compound. d. Repeat this process for a predetermined number of days (e.g., 20-30 days) or until a significant increase in the MIC is observed.
-
Isolation of Resistant Strains: a. After the final passage, streak the culture from the highest sub-MIC concentration onto an agar plate to obtain isolated colonies. b. Confirm the MIC of individual colonies to identify the resistant mutants.
Protocol 3: Characterization of this compound-Resistant Strains
Objective: To determine the phenotypic and genotypic characteristics of the this compound-resistant mutants.
1. Stability of Resistance: a. Culture the resistant strain in antibiotic-free medium for a number of passages (e.g., 10-20). b. After each passage, determine the MIC of this compound. Stable resistance is indicated by a maintained high MIC in the absence of selective pressure.
2. Cross-Resistance Profiling: a. Determine the MICs of other antibiotics, particularly other β-lactams like carbapenems (e.g., meropenem, imipenem, ertapenem), for the this compound-resistant strain. An increase in the MIC of these antibiotics compared to the parental strain indicates cross-resistance.
3. Whole Genome Sequencing (WGS): a. Extract genomic DNA from both the parental and the resistant strains. b. Perform WGS to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes in the resistant strain compared to the parental strain. c. Pay close attention to genes known to be involved in β-lactam resistance, such as those encoding PBPs, porins (ompC, ompF), and efflux pumps, as well as regulatory genes (envZ, ompR).
4. Gene Expression Analysis (qRT-PCR): a. Extract RNA from the parental and resistant strains grown under specific conditions (e.g., with and without sub-MIC this compound). b. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of target genes identified from WGS or known to be involved in resistance (e.g., ompC, acrB).
5. Proteomic Analysis: a. Use techniques like mass spectrometry to compare the protein expression profiles of the parental and resistant strains. This can provide insights into changes in the abundance of proteins involved in resistance, such as porins and efflux pumps.
Signaling Pathways in this compound Resistance
A key mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria involves the regulation of outer membrane porins, which control the influx of the drug into the cell. The EnvZ/OmpR two-component system is a critical regulator of the expression of the major porins OmpC and OmpF in E. coli and other bacteria. Mutations in the sensor kinase EnvZ or the response regulator OmpR can alter the expression of these porins, leading to reduced antibiotic entry and increased resistance.
In response to environmental signals such as high osmolarity or antibiotic stress, the inner membrane sensor kinase EnvZ autophosphorylates. The phosphate group is then transferred to the response regulator OmpR. Phosphorylated OmpR (OmpR-P) acts as a transcriptional regulator, binding to the promoter regions of the ompC and ompF genes. OmpR-P activates the transcription of ompC, which encodes a smaller pore porin, and represses the transcription of ompF, which encodes a larger pore porin. This shift towards smaller porins reduces the influx of antibiotics like this compound, contributing to resistance. Mutations in envZ can lead to constitutive activation of OmpR, resulting in the persistent repression of ompF and overexpression of ompC, thereby conferring a stable resistant phenotype.
References
Troubleshooting & Optimization
Technical Support Center: Faropenem Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Faropenem in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound sodium, the most common and recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] Water and Phosphate-Buffered Saline (PBS) can also be used, particularly for preparing working solutions directly, although the maximum achievable concentration may be lower than in DMSO.[1][3][4]
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue, often due to the compound's lower solubility in the final buffer system. To prevent this, ensure that the final concentration of DMSO in your assay is kept low, as organic solvents can have physiological effects. It is also recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions. If precipitation persists, consider preparing the stock solution in an aqueous solvent like PBS (pH 7.2) if the required concentration is within its solubility limits.
Q3: What is the difference between this compound, this compound sodium, and this compound medoxomil?
A3: this compound is the active β-lactam antibiotic. This compound sodium is the salt form of the antibiotic that is typically used for in vitro studies and is more soluble in aqueous solutions. This compound medoxomil is an ester prodrug of this compound, designed to have improved oral bioavailability for in vivo applications. For in vitro assays, it is crucial to use this compound sodium.
Q4: How stable is this compound in solution?
A4: this compound solutions are generally considered unstable and should be prepared fresh. If you need to store a stock solution, it is recommended to aliquot it and store it at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q5: Can I use sonication to aid in dissolving this compound?
A5: Yes, for dissolving this compound sodium in water or DMSO, the use of ultrasonication is sometimes necessary to achieve a clear solution, especially at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
Issue 1: this compound powder is not dissolving.
-
Possible Cause: The incorrect solvent is being used, or the concentration is too high for the chosen solvent.
-
Solution:
-
Verify that you are using the appropriate solvent based on the solubility data provided in Table 1.
-
For high concentrations, DMSO is recommended.
-
If using an aqueous solvent, ensure you are not exceeding the solubility limit.
-
Gentle warming or sonication can be used to aid dissolution, particularly in aqueous solutions.
-
Issue 2: The solution is cloudy or has visible precipitates.
-
Possible Cause: The solubility limit has been exceeded, or the compound has precipitated out of solution upon standing.
-
Solution:
-
Try diluting the solution to a lower concentration.
-
If the stock was stored, it may have degraded. Prepare a fresh stock solution.
-
For aqueous solutions, ensure the pH of the buffer is within a suitable range (e.g., pH 7.2 for PBS).
-
Issue 3: Inconsistent results in bioassays (e.g., variable MIC values).
-
Possible Cause: This could be due to the degradation of this compound in the solution or the presence of residual solvent affecting the cells or bacteria.
-
Solution:
-
Always prepare fresh working solutions from a recently prepared or properly stored stock.
-
When using a DMSO stock, ensure the final concentration of DMSO in the assay is minimal and consistent across all experiments. Include a solvent control in your assay to account for any effects of the solvent itself.
-
Data Presentation
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| Water | >20 | >65 | Freely soluble | |
| Water | 61 | - | - | |
| Water | 100 | 325.41 | Requires sonication | |
| DMSO | 5 | - | - | |
| DMSO | 12 | 39.04 | Use fresh DMSO as moisture can reduce solubility | |
| DMSO | 25 | 81.35 | Requires sonication | |
| PBS (pH 7.2) | ~10 | - | - | |
| Dimethyl formamide | 1 | - | - | |
| Ethanol | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sodium Stock Solution in DMSO
-
Materials:
-
This compound sodium powder
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the required amount of this compound sodium powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound sodium.
-
Add the appropriate volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).
-
Protocol 2: Preparation of Working Solutions for a Broth Microdilution MIC Assay
-
Materials:
-
This compound sodium stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plate
-
Bacterial inoculum prepared to the correct density (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
Thaw an aliquot of the this compound sodium stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the growth medium. For example, to achieve a final starting concentration of 128 µg/mL in the assay, dilute the 10 mg/mL stock solution accordingly. Be mindful of the final DMSO concentration.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium being tested.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
-
Visualizations
References
Technical Support Center: Stabilizing Faropenem Stock Solutions for Long-Term Storage
Welcome to the Technical Support Center for faropenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound sodium salt hydrate is soluble in several organic solvents and aqueous buffers. For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[1][2][3] Methanol has also been used for the preparation of stock solutions for analytical purposes.[4][5] For immediate use in biological experiments, aqueous buffers such as Phosphate-Buffered Saline (PBS) can be used, but these solutions are not recommended for long-term storage.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: The stability of this compound stock solutions is highly dependent on the solvent and storage temperature. For long-term stability, it is recommended to store this compound solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound stock solutions?
A3: The duration of storage with acceptable stability varies with the solvent and temperature:
-
In DMSO:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
-
4°C: Up to 2 weeks
-
-
In aqueous solutions (e.g., PBS): It is not recommended to store aqueous solutions for more than one day.
Q4: What are the common degradation pathways for this compound?
A4: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The core β-lactam ring is prone to cleavage under aqueous conditions, especially at non-neutral pH. Forced degradation studies have shown that this compound degrades under acidic, alkaline, oxidative, photolytic, and thermal stress.
Q5: How can I detect degradation in my this compound stock solution?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A change in the physical appearance of the solution, such as color change or precipitation, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of biological activity in experiments. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid this compound. Verify the stability of the stock solution using HPLC or UPLC. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound has degraded. | Gently warm the solution and vortex to redissolve. If the precipitate persists, it may be a degradation product. It is recommended to discard the solution and prepare a fresh stock. |
| The stock solution has changed color (e.g., turned yellow). | This may indicate chemical degradation. | Discard the solution and prepare a fresh stock. Ensure the solvent used is of high purity and anhydrous, where applicable. |
| Inconsistent results between experiments. | Inconsistent concentration of the active compound due to degradation or improper handling. | Aliquot stock solutions into single-use vials to ensure consistent concentration for each experiment. Always use a fresh aliquot for each experiment. |
Data Presentation
Table 1: Long-Term Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommended Use |
| 4°C | Up to 2 weeks | Short-term storage |
| -20°C | Up to 1 month | Intermediate-term storage |
| -80°C | Up to 6 months | Long-term storage |
Table 2: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | ~15% |
| Alkaline Hydrolysis | 0.01 M NaOH | 15 minutes | ~25% |
| Oxidation | 3% H₂O₂ | 24 hours | ~12% |
| Thermal Degradation | 60°C | 4 hours | ~10% |
| Photolytic Degradation | UV light | 24 hours | ~8% |
Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt hydrate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound sodium salt hydrate vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for intermediate-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound stock solution to be tested
-
Mobile phase: Acetate buffer (pH 3.5) and Methanol (65:35, v/v)
-
Filtration unit with 0.45 µm filters
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored this compound stock solution.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Filter the diluted sample through a 0.45 µm filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetate buffer (pH 3.5) : Methanol (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 305 nm
-
Injection Volume: 20 µL
-
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of the intact this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero (initial preparation).
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A significant decrease in the percentage remaining indicates degradation.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for long-term stability testing.
References
- 1. This compound| [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. A this compound, Linezolid, and Moxifloxacin Regimen for Both Drug-Susceptible and Multidrug-Resistant Tuberculosis in Children: FLAME Path on the Milky Way - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Faropenem Dosage for In Vitro Time-Kill Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with faropenem in in vitro time-kill assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in a time-kill assay?
A1: The initial concentrations of this compound for a time-kill assay are typically based on the Minimum Inhibitory Concentration (MIC) of the specific bacterial isolate being tested.[1][2] Common concentrations to evaluate are multiples of the MIC, such as 1x MIC, 4x MIC, and 10x MIC.[1][2] For some bacteria, concentrations as low as 1/8x or 1/4x MIC have been used to observe morphological changes.[3]
Q2: How is the bactericidal activity of this compound defined in a time-kill assay?
A2: Bactericidal activity is generally defined as a ≥3-log10 decrease (99.9% kill) in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. A bacteriostatic effect is often defined as a <3-log10 reduction in CFU/mL.
Q3: What is the expected time frame to observe a bactericidal effect with this compound?
A3: this compound typically demonstrates time-dependent bactericidal activity. A significant reduction in bacterial count can often be observed within 6 hours, with maximum effect seen between 12 and 24 hours for some bacteria. However, the exact timing can vary depending on the bacterial species and the this compound concentration.
Q4: Does the inoculum size affect the activity of this compound?
A4: Yes, an inoculum effect has been observed with this compound for some bacterial species. An increase in the initial inoculum concentration (e.g., from 10^5 to 10^7 CFU/mL) can lead to an increase in the MIC and potentially reduce the observed bactericidal activity. It is crucial to standardize the starting inoculum as per established guidelines (e.g., NCCLS/CLSI).
Q5: Is this compound active against beta-lactamase producing bacteria?
A5: Yes, this compound is stable against many common β-lactamases and shows good activity against many β-lactamase-producing strains of Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. However, its activity can be reduced against bacteria producing certain types of carbapenemases.
Troubleshooting Guide
Issue 1: No bactericidal activity observed at expected concentrations (e.g., 4x MIC).
-
Possible Cause 1: Incorrect MIC value.
-
Solution: Re-determine the MIC of your bacterial isolate using a standardized method such as broth microdilution or agar dilution as recommended by CLSI/EUCAST. Ensure proper preparation of this compound stock solutions and use of appropriate quality control strains.
-
-
Possible Cause 2: Inoculum effect.
-
Solution: Verify the starting inoculum concentration. A higher than intended inoculum can antagonize the antibiotic's effect. Standardize your inoculum to approximately 5 x 10^5 CFU/mL.
-
-
Possible Cause 3: Bacterial resistance.
-
Solution: The isolate may have acquired resistance or possess intrinsic resistance mechanisms not previously identified. Consider molecular methods to screen for resistance genes, particularly carbapenemases.
-
-
Possible Cause 4: Drug instability.
-
Solution: Prepare fresh this compound stock solutions for each experiment. This compound, like other β-lactams, can be susceptible to degradation.
-
Issue 2: High variability between replicate time-kill assays.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Solution: Ensure a standardized and homogenous bacterial suspension is prepared for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before dilution.
-
-
Possible Cause 2: Inaccurate serial dilutions.
-
Solution: Review your serial dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step to minimize errors in bacterial counting.
-
-
Possible Cause 3: Clumping of bacteria.
-
Solution: Some bacterial species have a tendency to clump, which can lead to inaccurate colony counts. Gently vortex the bacterial suspension before sampling and dilution.
-
Issue 3: Bacterial regrowth observed after an initial decline.
-
Possible Cause 1: Sub-optimal antibiotic concentration.
-
Solution: The this compound concentration may have fallen below the MIC over the course of the experiment, allowing surviving bacteria to regrow. Consider testing higher multiples of the MIC or using a dynamic in vitro model that simulates human pharmacokinetics.
-
-
Possible Cause 2: Selection of a resistant subpopulation.
-
Solution: Plate the regrown bacteria on agar containing this compound to determine if they have developed resistance. Perform an MIC test on the regrown colonies and compare it to the original isolate's MIC.
-
-
Possible Cause 3: Short half-life of the compound.
-
Solution: this compound has a relatively short half-life. Regrowth at 24 hours can occur. The clinical significance of this regrowth is still under investigation, especially if it occurs after the usual dosing interval.
-
Data Presentation
Table 1: Example MIC90 Values of this compound for Various Bacterial Species
| Bacterial Species | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.12 | |
| Staphylococcus aureus (MRSA) | 2 | |
| Streptococcus pneumoniae | 1 | |
| Haemophilus influenzae | 1 | |
| Moraxella catarrhalis | 1 | |
| Escherichia coli | 1-2 | |
| Klebsiella pneumoniae | 1-2 | |
| Bacteroides fragilis | 4 |
Table 2: Recommended this compound Concentrations for In Vitro Time-Kill Assays
| Concentration Level | Rationale | Common Application | Reference(s) |
| 0.25x - 1x MIC | Observe morphological changes and bacteriostatic effects. | Mechanistic studies. | |
| 2x - 4x MIC | Evaluate standard bactericidal activity. | Standard efficacy testing. | |
| 10x MIC | Assess maximal bactericidal effect and dose-response. | Investigating concentration-dependent killing. |
Experimental Protocols
Detailed Methodology for this compound In Vitro Time-Kill Assay
-
Bacterial Isolate and MIC Determination:
-
Use a fresh, pure culture of the bacterial isolate of interest.
-
Determine the MIC of this compound for the isolate using the broth microdilution method according to CLSI guidelines.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth, Brucella broth for anaerobes).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test flasks.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare flasks with the desired final concentrations of this compound (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 10x MIC) in the appropriate broth.
-
-
Time-Kill Assay Procedure:
-
Add the prepared bacterial inoculum to each flask containing the different this compound concentrations and the growth control flask.
-
Incubate all flasks at 35-37°C with shaking (for aerobic bacteria).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate a specific volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Determine the change in log10 CFU/mL from the initial inoculum (time 0) to assess bactericidal or bacteriostatic activity.
-
Mandatory Visualizations
Caption: Workflow for an in vitro time-kill assay.
References
Troubleshooting variability in Faropenem MIC testing results
Welcome to the Technical Support Center for Faropenem MIC Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Guides
Variability in this compound MIC testing can arise from multiple factors. This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: My this compound MIC values are inconsistent between experimental repeats.
This is a common challenge in antimicrobial susceptibility testing. The variability can often be traced back to one or more factors in the experimental setup. A systematic review of your protocol is the first step to identifying the source of the inconsistency.
-
Possible Cause 1: Inoculum preparation inconsistency.
-
Question: How critical is the inoculum density, and how can I ensure it is consistent?
-
Answer: The density of the bacterial inoculum is a critical parameter. A higher than intended inoculum concentration can lead to falsely elevated MIC values, while a lower concentration may result in falsely low MICs. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[1][2] Use a calibrated spectrophotometer or a Wickerham card for visual comparison to ensure consistency. The inoculum should be used within 15-30 minutes of preparation to prevent changes in bacterial density.[3]
-
-
Possible Cause 2: Variations in media preparation.
-
Question: Can the type and preparation of the growth medium affect this compound MIC results?
-
Answer: Yes, the composition of the growth medium can significantly impact MIC values. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard.[4] The pH of the medium should be between 7.2 and 7.4. For fastidious organisms like Streptococcus pneumoniae or Haemophilus influenzae, supplementation with lysed horse blood and β-NAD may be required.[5] Using a consistent, high-quality commercial source for your media can help reduce batch-to-batch variability.
-
-
Possible Cause 3: Improper incubation conditions.
-
Question: What are the optimal incubation conditions, and how much can they vary?
-
Answer: For most aerobic bacteria, plates or microdilution trays should be incubated at 35°C ± 2°C for 16-20 hours. Anaerobic organisms require specific atmospheric conditions and longer incubation times. Inconsistent incubation times or temperatures can alter bacterial growth rates and affect the final MIC reading. Ensure your incubator is properly calibrated and that plates are not stacked in a way that impedes uniform heat distribution.
-
-
Possible Cause 4: Errors in this compound dilution.
-
Question: How can I minimize errors when preparing my this compound dilutions?
-
Answer: Accurate serial dilution of the antimicrobial agent is fundamental. Use calibrated pipettes and ensure the this compound stock solution is fully dissolved before preparing dilutions. Prepare fresh stock solutions for each experiment to avoid degradation of the compound.
-
Issue 2: My quality control (QC) strain is giving out-of-range MIC values for this compound.
-
Question: What should I do if my QC strain fails?
-
Answer: An out-of-range QC result invalidates the entire batch of tests. Do not report any results from that run. The first step is to investigate the cause. Check for the common sources of variability mentioned in Issue 1 (inoculum, media, incubation, antibiotic dilution). If the problem persists, consider using a fresh, subcultured QC strain and a new lot of media or antimicrobial disks. Repetition of the test with careful attention to the protocol is necessary until the QC results are within the acceptable range.
Frequently Asked Questions (FAQs)
Q1: Are there established CLSI or EUCAST clinical breakpoints for this compound?
A1: As of late 2022, specific clinical breakpoints for this compound have not been established by major regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, results are typically reported as MIC values without a categorical interpretation of "Susceptible," "Intermediate," or "Resistant."
Q2: What are the expected this compound MIC ranges for common quality control strains?
A2: While official CLSI/EUCAST ranges are not defined, some commercially available testing products provide expected ranges for QC strains. For example, for Staphylococcus aureus ATCC 29213, a potential QC strain, MIC values are often low, reflecting this compound's activity against Gram-positive organisms. It is crucial to follow the manufacturer's recommended QC ranges if using a commercial testing system.
Q3: My organism of interest is a known β-lactamase producer. How might this affect this compound MIC results?
A3: this compound, being a β-lactam, can be affected by β-lactamase enzymes. The presence of certain β-lactamases, such as extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, or carbapenemases, can lead to elevated this compound MICs. For instance, some studies have shown that Enterobacteriaceae producing certain carbapenemases can exhibit high MICs to this compound. It is important to characterize the resistance mechanisms of your test isolates when interpreting this compound MIC data.
Q4: Can I use disk diffusion for this compound susceptibility testing?
A4: While broth and agar dilution are the reference methods for determining MICs, disk diffusion can be used as a qualitative screening method. However, without established interpretive breakpoints for zone diameters, the results can only provide a general indication of susceptibility and cannot be used to determine an MIC.
Data Presentation
Table 1: Example of this compound MIC Data for Quality Control Strains
| Quality Control Strain | Recommended Test Method | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.06 - 0.5 |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.25 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 8 - 64 |
Note: These are example ranges and may vary. Always refer to the specific guidelines or manufacturer's instructions you are following.
Table 2: Published this compound MIC Ranges for Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | N/A | 0.008 | N/A | |
| Streptococcus pneumoniae (penicillin-resistant) | N/A | 1 | N/A | |
| Haemophilus influenzae (β-lactamase positive) | N/A | 1 | N/A | |
| Escherichia coli (ESBL-producing) | 1 | 2 | ≤0.06 - >64 | |
| Bacillus anthracis | N/A | 0.5 | ≤0.06 - >64 |
N/A: Not Available in the cited source.
Experimental Protocols
Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound powder in an appropriate solvent (e.g., water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of Microdilution Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Agar Dilution Method (Based on CLSI Guidelines)
This method involves incorporating this compound into an agar medium.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
This can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator or a pipette, spot a small volume (1-2 µL) of the standardized inoculum onto the surface of each agar plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
-
Mandatory Visualization
Caption: Workflow for this compound MIC determination using the broth microdilution method.
Caption: Troubleshooting flowchart for addressing variability in this compound MIC testing.
References
Minimizing Faropenem degradation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the degradation of Faropenem in cell culture media, ensuring experimental reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
A1: this compound is a broad-spectrum, orally active beta-lactam antibiotic belonging to the penem group.[1] Like other beta-lactam antibiotics, it functions by inhibiting bacterial cell wall synthesis.[2][3] Its stability is a concern because the core component of its structure, the beta-lactam ring, is susceptible to hydrolysis (breaking apart in water), which inactivates the antibiotic.[2] This degradation can occur under typical cell culture conditions (e.g., 37°C, neutral pH), potentially leading to a loss of antibacterial efficacy over the course of an experiment.
Q2: What are the primary factors that cause this compound to degrade in cell culture media?
A2: The primary factors contributing to the degradation of this compound and other beta-lactams in cell culture media are:
-
pH: Beta-lactams exhibit pH-dependent stability. This compound has been shown to be highly susceptible to alkaline degradation and also degrades under acidic conditions.[4] Cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for beta-lactam stability.
-
Temperature: Standard cell culture incubation at 37°C accelerates the rate of chemical reactions, including the hydrolysis of the beta-lactam ring.
-
Media Components: While specific interactions with this compound are not well-documented, components in complex media, such as certain amino acids or metal ions, could potentially catalyze degradation.
-
Enzymatic Degradation: If using a system with cells that might produce beta-lactamase enzymes, this will rapidly inactivate this compound. However, this is not a concern in axenic mammalian cell cultures.
Q3: What is the expected half-life of this compound in my cell culture medium (e.g., DMEM, RPMI-1640) at 37°C?
A3: Currently, there is no published data specifically detailing the half-life of this compound in common mammalian cell culture media like DMEM or RPMI-1640 at 37°C. However, studies on other beta-lactams in bacterial growth media have shown half-lives ranging from as short as 2 hours to longer than 6 hours at 37°C and pH 7.4. Given that this compound has enhanced chemical stability compared to some other beta-lactams like imipenem, it is reasonable to expect a half-life within this range, but this should be confirmed experimentally for your specific conditions.
Q4: How can I tell if my this compound is degrading during my experiment?
A4: Signs of this compound degradation are often indirect and may include:
-
Loss of Efficacy: The most common indicator is the failure to control bacterial contamination in your cultures, even with the continued presence of the antibiotic.
-
Inconsistent Experimental Results: If you observe high variability between replicate experiments or a gradual loss of a this compound-induced effect over time, it could be due to inconsistent antibiotic potency.
-
pH Shift in Media: As this compound degrades via hydrolysis, it can produce acidic byproducts, which may cause a faster-than-usual drop in the pH of the culture medium, indicated by the phenol red indicator turning yellow.
Q5: What are the potential impacts of this compound degradation products on my cells?
A5: Degradation products of any compound can have unintended biological effects. While the specific toxicology of this compound degradants on mammalian cells is not well-studied, potential impacts could include off-target effects on cellular pathways or cytotoxicity. One study on the related antibiotic meropenem found that its degradation products could be toxic to mononuclear cells at high concentrations. Therefore, minimizing degradation is crucial for ensuring that the observed cellular effects are due to the intact this compound molecule.
Q6: How often should I replace the medium to maintain an effective concentration of this compound?
A6: The frequency of media replacement depends on the stability of this compound under your specific experimental conditions. If the half-life is determined to be short (e.g., 24-48 hours), you may need to replace the medium every 1-2 days. For longer half-lives, less frequent changes may be sufficient. The most reliable way to determine an appropriate schedule is to perform a functional stability study as described in Protocol 2 .
Troubleshooting Guide
| Problem | Potential Cause Related to this compound Degradation | Recommended Solution |
| Bacterial contamination appears despite using this compound. | The active concentration of this compound has fallen below the Minimum Inhibitory Concentration (MIC) due to degradation. | 1. Prepare fresh this compound stock solutions. Do not store aqueous solutions for more than one day. 2. Add freshly diluted this compound to the medium immediately before use. 3. Increase the frequency of media changes (e.g., every 24-48 hours). 4. Perform a stability study (Protocol 2 ) to determine the functional half-life of this compound in your system and adjust the media change schedule accordingly. |
| Inconsistent results between experiments. | Variable degradation of this compound is leading to different active concentrations in each experiment. This can be caused by inconsistent timing in media preparation or storage of supplemented media. | 1. Standardize your workflow. Prepare and supplement your media with this compound at the same time point before each experiment. 2. Avoid preparing large batches of this compound-supplemented media and storing them for extended periods. 3. Ensure your stock solution has not undergone multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Rapid yellowing of culture medium (pH drop). | Degradation of the beta-lactam ring can produce acidic byproducts, contributing to a decrease in media pH. | 1. Monitor the pH of a cell-free, this compound-containing medium in the incubator to see if degradation is the primary cause of the pH shift. 2. Consider using a medium with a more stable buffering system, such as HEPES, in addition to the standard bicarbonate system. |
| Observed cellular effects do not match expectations. | Degradation products of this compound may have off-target biological activities, or the lack of active this compound is altering the experimental outcome. | 1. Minimize degradation by following the best practices outlined in this guide. 2. If possible, measure the concentration of intact this compound over time using an analytical method like HPLC (Protocol 3 ) to correlate the concentration with the observed cellular effects. |
Quantitative Data Summary
The stability of this compound is highly dependent on the specific conditions. While data in mammalian cell culture media is not available, the following table summarizes relevant stability information for this compound and other beta-lactams.
| Antibiotic | Medium/Solvent | Temperature | pH | Half-Life | Reference |
| This compound | Aqueous Solution | Not Specified | Highly susceptible to alkaline degradation | Not Specified | |
| This compound | Water | Not Specified | Not Specified | "Very poor" solution stability; prolonged storage or heating leads to impurity formation. | |
| Mecillinam | MOPS Medium | 37°C | 7.4 | ~2 hours | |
| Mecillinam | LB Broth | 37°C | 7.0 | ~4-5 hours | |
| Aztreonam | MOPS Medium | 37°C | 7.4 | > 6 hours | |
| Cefotaxime | MOPS Medium | 37°C | 7.4 | > 6 hours | |
| This compound (Estimated) | DMEM / RPMI-1640 | 37°C | 7.2 - 7.4 | ~4 - 24 hours (Empirical testing required) | N/A |
Disclaimer: The estimated half-life for this compound in cell culture media is an educated projection based on data from other beta-lactams and should be experimentally verified for your specific cell line and media combination.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol describes how to prepare and store this compound stock solutions to maximize their stability and ensure consistent potency.
Materials:
-
This compound sodium salt hydrate (solid powder)
-
High-purity, sterile DMSO or sterile PBS (pH 7.2)
-
Sterile, conical tubes (1.5 mL or 2 mL)
-
Calibrated balance, sterile spatulas
Procedure:
-
Reconstitution:
-
For DMSO Stock: Under sterile conditions, weigh out the desired amount of this compound powder and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10-25 mg/mL). Ensure the powder is fully dissolved.
-
For Aqueous Stock (for immediate use): this compound sodium is soluble in aqueous buffers like PBS (pH 7.2) up to approximately 10 mg/mL. If preparing an aqueous stock, it is critical to use it on the same day. Do not store aqueous solutions.
-
-
Aliquoting:
-
Immediately after reconstitution (especially for DMSO stocks), dispense the stock solution into single-use aliquots in sterile tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C. The solid form of this compound is stable for years at -20°C. A stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.
-
-
Usage:
-
When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in your pre-warmed cell culture medium.
-
Add the freshly supplemented medium to your cells immediately.
-
Discard any unused portion of the thawed aliquot. Do not re-freeze.
-
Protocol 2: Functional Stability Testing of this compound using a Bioassay
This protocol provides a practical method to estimate the functional half-life of this compound in your specific cell culture medium using a simple bacterial growth inhibition assay.
Materials:
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
A bacterial strain susceptible to this compound (e.g., a standard laboratory strain of E. coli)
-
Bacterial growth medium (e.g., LB Broth)
-
Sterile flasks or multi-well plates
-
Spectrophotometer or plate reader capable of measuring OD600
-
37°C incubator (both a cell culture incubator and a bacterial incubator/shaker)
Procedure:
-
Prepare "Aged" Media:
-
Prepare a flask of your complete cell culture medium supplemented with this compound at the final working concentration you use in your experiments. This is your "Test Medium".
-
Prepare a second flask of your complete cell culture medium without this compound. This is your "Control Medium".
-
Place both flasks in your 37°C cell culture incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL) from the "Test Medium" flask. Store these aliquots at -80°C until you have collected all time points. The T=0 sample represents 100% activity.
-
-
Bacterial Growth Inhibition Assay:
-
Once all time points are collected, thaw the "aged" media aliquots.
-
In a 96-well plate, set up the following conditions in triplicate for each time point:
-
180 µL of the "aged" medium from a specific time point.
-
180 µL of fresh "Test Medium" (prepared on the day of the assay) as a positive control.
-
180 µL of "Control Medium" (without this compound) as a negative control.
-
-
Prepare an overnight culture of the susceptible bacteria in LB broth. Dilute this culture to achieve an OD600 in the early-log phase (e.g., ~0.1).
-
Add 20 µL of the diluted bacterial culture to each well of the 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a plate reader with shaking. Measure the OD600 of each well every 15-30 minutes for 12-18 hours.
-
-
Data Analysis:
-
For each time point, determine the time it takes for the bacterial growth curve to reach a certain OD600 threshold (e.g., 0.3).
-
The longer the delay before bacterial growth begins, the more active this compound remains in the medium.
-
Plot the "time to reach threshold" versus the "media aging time". A decrease in this delay time indicates a loss of this compound activity. The functional half-life is the time it took for the inhibitory activity to be reduced by half compared to the T=0 sample.
-
Protocol 3: Principles of Quantitative Stability Testing of this compound using HPLC
For labs with access to High-Performance Liquid Chromatography (HPLC), this method provides a precise measurement of the concentration of intact this compound over time.
Principle: This method separates this compound from its degradation products and media components based on its chemical properties, allowing for its accurate quantification. A reverse-phase C18 column is typically used.
Key Steps:
-
Sample Preparation:
-
Prepare and incubate this compound-supplemented cell culture medium at 37°C as described in Protocol 2 .
-
At each time point, collect an aliquot. To stop further degradation and prepare for analysis, samples may need to be deproteinized (e.g., by adding acetonitrile or methanol) and centrifuged to remove precipitates.
-
-
HPLC Analysis:
-
Column: A C18 column is suitable for this compound analysis.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used. A typical ratio might be 55:45 (v/v) buffer to methanol.
-
Detection: this compound can be detected by UV spectrophotometry at a wavelength of approximately 309-316 nm.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a this compound reference standard.
-
The peak area of this compound in the experimental samples is compared to the standard curve to determine its concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant and the half-life (t½).
-
Visualizations
Caption: Generalized degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for the this compound stability bioassay.
Caption: Troubleshooting logic for this compound degradation issues.
References
Addressing the inoculum effect in Faropenem susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inoculum effect during Faropenem susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect and why is it relevant for this compound?
A1: The inoculum effect is a phenomenon observed in antimicrobial susceptibility testing where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases with a higher initial bacterial density (inoculum).[1] This is particularly relevant for β-lactam antibiotics like this compound, especially when testing bacteria that can produce β-lactamase enzymes.[2] At higher bacterial concentrations, the amount of β-lactamase produced can be sufficient to degrade the antibiotic, leading to an apparent decrease in susceptibility (i.e., a higher MIC).
Q2: What is the mechanism of action of this compound?
A2: this compound is a broad-spectrum β-lactam antibiotic belonging to the penem class.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell lysis and death.
Q3: How does β-lactamase production contribute to the inoculum effect with this compound?
A3: Certain bacteria produce β-lactamase enzymes that can hydrolyze the β-lactam ring of antibiotics like this compound, rendering them inactive. With a standard, low inoculum, the concentration of this compound may be sufficient to inhibit bacterial growth despite low-level enzyme production. However, at a higher inoculum, the increased number of bacteria can produce a higher concentration of β-lactamase, which can effectively neutralize the antibiotic, resulting in bacterial growth at concentrations that would normally be inhibitory. This leads to an elevated MIC value.
Q4: Which bacterial species have shown an inoculum effect with this compound?
A4: Published studies have documented an inoculum effect for this compound against specific bacterial isolates. For instance, an increased inoculum has been shown to raise this compound MICs for Morganella morganii and methicillin-resistant Staphylococcus aureus (MRSA). It is important to note that this effect is not always observed and can be strain-dependent.
Troubleshooting Guide
Problem 1: Inconsistent or higher-than-expected this compound MIC values.
-
Possible Cause 1: Inoculum density is not standardized. Variations in the starting inoculum concentration can lead to significant differences in MIC results, especially for β-lactamase-producing strains. Even minor deviations from the standard inoculum (e.g., 5 x 10^5 CFU/mL) can affect the outcome.
-
Solution: Ensure accurate and consistent inoculum preparation. Use a spectrophotometer or McFarland standards to standardize the bacterial suspension. Periodically perform colony counts to verify the inoculum density.
-
-
Possible Cause 2: Presence of a subpopulation with higher resistance. The bacterial culture may not be homogenous, and a small subpopulation of more resistant cells could be selected for at higher inocula.
-
Solution: Ensure the purity of the bacterial culture before starting the assay. Streak the culture on an appropriate agar plate to check for uniform colony morphology.
-
-
Possible Cause 3: Degradation of this compound. Improper storage or handling of the this compound stock solution can lead to its degradation and reduced activity.
-
Solution: Store this compound stock solutions at the recommended temperature (-20°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Problem 2: Observing "skipped wells" or trailing endpoints in broth microdilution assays.
-
Possible Cause: Heterogeneous expression of resistance. Some bacterial populations may exhibit heterogeneous resistance, where only a fraction of the cells express the resistance mechanism at a given time. This can lead to partial growth in wells near the MIC.
-
Solution: When reading the MIC, adhere strictly to the definition of no visible growth. For ambiguous results, consider repeating the assay and examining the wells microscopically for any signs of growth.
-
Data Presentation
Table 1: Effect of Inoculum Size on this compound MICs for Selected Bacterial Strains
| Bacterial Species | Resistance Mechanism | Standard Inoculum (CFU/mL) | This compound MIC (µg/mL) | High Inoculum (CFU/mL) | This compound MIC (µg/mL) | Fold Increase in MIC |
| Escherichia coli | ESBL-producing (CTX-M-15) | 5 x 10^5 | 1 - 2 | 5 x 10^7 | 64 | 32 - 64 |
| Klebsiella pneumoniae | Carbapenemase-producing | 5 x 10^5 | Borderline | 5 x 10^7 | Marked increase | Not specified |
| Staphylococcus aureus (MSSA) | Bla-negative | ~5 x 10^5 | Not specified | ~5 x 10^7 | No significant effect | Not specified |
| Staphylococcus aureus (MSSA) | Bla-positive (Type A & C) | ~5 x 10^5 | Not specified | ~5 x 10^7 | Pronounced effect | Not specified |
Note: Data compiled from multiple sources. The magnitude of the inoculum effect can be highly strain-dependent.
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Determine the Inoculum Effect on this compound MIC
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in CAMHB to twice the highest desired final concentration.
-
In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the 2x this compound solution to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, suspend isolated colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
For Standard Inoculum: Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
For High Inoculum: Do not perform the 1:100 dilution. Use the standardized suspension directly or with a smaller dilution to achieve a concentration of approximately 1-2 x 10^8 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared standard inoculum to each well of one plate (columns 1-11). This will result in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the prepared high inoculum to each well of a separate plate (columns 1-11). This will result in a final inoculum of approximately 5 x 10^7 CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Kinetic Assay to Evaluate the Inoculum Effect
This protocol provides a framework for assessing the bactericidal activity of this compound at different inoculum densities over time.
1. Materials:
-
This compound analytical standard
-
Bacterial isolate for testing
-
CAMHB
-
Sterile culture tubes or flasks
-
Tryptic Soy Agar (TSA) plates
-
Sterile PBS for dilutions
-
Incubator with shaking capabilities (35°C ± 2°C)
2. Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
-
Prepare two sets of inocula: a standard inoculum of approximately 5 x 10^5 - 1 x 10^6 CFU/mL and a high inoculum of approximately 5 x 10^7 - 1 x 10^8 CFU/mL in CAMHB.
-
-
Assay Setup:
-
For each inoculum density, prepare a series of flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC determined at the standard inoculum).
-
Include a growth control flask (no antibiotic) for each inoculum density.
-
Inoculate the flasks with the respective standard or high inoculum.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300 CFU.
-
-
Incubation and Data Analysis:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control for both inoculum densities. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for determining the inoculum effect on this compound MIC.
Caption: Logic diagram for troubleshooting inconsistent this compound MIC results.
References
Preventing Faropenem medoxomil hydrolysis in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Faropenem medoxomil in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound medoxomil and why is its stability in solution a concern?
This compound medoxomil is the medoxomil ester prodrug of this compound, a broad-spectrum β-lactam antibiotic.[1][2] As a prodrug, it is designed to be converted into its active form, this compound, within the body. Like other β-lactam antibiotics, this compound medoxomil contains a β-lactam ring that is susceptible to hydrolysis, a chemical breakdown process involving water. This hydrolysis inactivates the antibiotic, leading to inaccurate experimental results. Therefore, maintaining the stability of this compound medoxomil in stock solutions is critical for reliable in vitro and in vivo studies.
Q2: What are the primary factors that contribute to the hydrolysis of this compound medoxomil in solution?
The primary factors influencing the hydrolysis of this compound medoxomil are:
-
pH: The stability of the β-lactam ring is highly pH-dependent. Generally, β-lactams are more stable in slightly acidic conditions and are susceptible to rapid degradation under neutral to alkaline conditions.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Aqueous Environments: The presence of water is a prerequisite for hydrolysis.
-
Enzymes: Esterases present in biological matrices can enzymatically cleave the medoxomil ester, converting the prodrug to its active form.
Q3: What is the recommended solvent for preparing this compound medoxomil stock solutions?
For long-term storage, it is highly recommended to prepare stock solutions of this compound medoxomil in anhydrous dimethyl sulfoxide (DMSO). DMSO is a non-aqueous solvent that minimizes the risk of hydrolysis.
Q4: How should I store this compound medoxomil stock solutions to ensure stability?
Proper storage is crucial for maintaining the integrity of your this compound medoxomil stock solutions.
| Storage Condition | Recommended Solvent | Duration |
| Long-Term | Anhydrous DMSO | Up to 2 years at -80°C |
| Short-Term | Anhydrous DMSO | Up to 1 year at -20°C |
| Working Solutions | Aqueous Buffers | Prepare fresh daily; do not store |
Note: Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I prepare stock solutions in aqueous buffers like PBS?
It is strongly advised against preparing stock solutions of this compound medoxomil in aqueous buffers such as Phosphate Buffered Saline (PBS) for storage. Hydrolysis will occur, leading to a significant loss of the active compound. If your experimental protocol requires an aqueous solution, the final dilution of the DMSO stock solution into the aqueous buffer should be done immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in experiments. | Degradation of this compound medoxomil in the stock solution due to hydrolysis. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution in anhydrous DMSO. 2. Check Storage Conditions: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. 3. Prepare Working Solutions Fresh: Always dilute the DMSO stock into aqueous buffers immediately before your experiment. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of this compound medoxomil exceeds its solubility limit in the final aqueous solution. | 1. Reduce Final Concentration: Lower the final concentration of this compound medoxomil in your working solution. 2. Increase DMSO Percentage: Slightly increase the percentage of DMSO in the final working solution (typically, ensure it remains below 0.5% v/v to avoid solvent effects on cells). 3. Gentle Warming/Sonication: Gentle warming or sonication may help dissolve the precipitate, but use with caution as heat can accelerate degradation. |
| Need to assess the stability of this compound medoxomil in a specific experimental buffer. | Lack of published stability data for your specific buffer system and conditions. | Perform a stability study using a stability-indicating HPLC method to quantify the amount of intact this compound medoxomil over time. See the experimental protocol below. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Medoxomil Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of this compound medoxomil.
Caption: Workflow for preparing a stable stock solution.
Materials:
-
This compound medoxomil powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
Accurately weigh the desired amount of this compound medoxomil powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound medoxomil is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound Medoxomil
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound medoxomil. Specific parameters may need to be optimized for your equipment and experimental conditions.
Caption: Workflow for a stability-indicating HPLC assay.
Materials and Equipment:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized.
-
This compound medoxomil reference standard
-
The aqueous buffer of interest for the stability study
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that effectively separates the intact this compound medoxomil peak from any potential degradation product peaks.
-
Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies by subjecting this compound medoxomil solutions to acidic, basic, oxidative, and photolytic stress.[3] This will confirm that the degradation products do not co-elute with the parent compound.
-
Stability Study: a. Prepare a solution of this compound medoxomil in the aqueous buffer of interest at the desired concentration. b. Immediately inject a t=0 sample to determine the initial concentration. c. Incubate the solution at the desired temperature (e.g., room temperature or 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system. e. Monitor the peak area of the intact this compound medoxomil peak at each time point.
-
Data Analysis: a. Calculate the percentage of this compound medoxomil remaining at each time point relative to the t=0 sample. b. Plot the percentage remaining versus time to visualize the degradation profile. c. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound medoxomil under your specific experimental conditions.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound medoxomil is a chemical degradation process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the factors leading to its degradation.
Caption: Factors contributing to this compound medoxomil hydrolysis.
References
Faropenem Dosing Models: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on incorporating Faropenem's post-antibiotic effect (PAE) into dosing models.
Frequently Asked Questions (FAQs)
Q1: What is the post-antibiotic effect (PAE) and why is it important for this compound?
A1: The post-antibiotic effect is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug's concentration falls below the minimum inhibitory concentration (MIC). For this compound, a time-dependent bactericidal agent, understanding its PAE is crucial for optimizing dosing regimens. A significant PAE may allow for less frequent dosing, which can improve patient adherence and potentially reduce the risk of adverse effects. This compound has demonstrated a significant PAE against key pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a beta-lactam antibiotic belonging to the penem class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death. This compound exhibits stability against many beta-lactamase enzymes, which are a common mechanism of bacterial resistance to other beta-lactam antibiotics.
Q3: How does this compound's pharmacodynamic profile influence its dosing?
A3: this compound's bacterial killing activity is primarily time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the MIC (%fT > MIC). However, its persistent effects, such as the PAE, are concentration-dependent.[1] This dual characteristic suggests that dosing models should aim to maintain drug concentrations above the MIC for a sufficient period while also considering the concentration-dependent nature of the PAE to optimize the dosing interval.
Q4: How can the PAE of this compound be incorporated into a pharmacokinetic/pharmacodynamic (PK/PD) model?
A4: Incorporating the PAE into a PK/PD model involves modifying the bacterial growth component of the model. A common approach is to introduce a "PAE phase" or a state variable that represents the temporary suppression of bacterial regrowth after the antibiotic concentration drops below the MIC. The duration of this phase is determined from in vitro PAE studies. A simplified conceptual model can be described as follows: during the PAE phase, the bacterial growth rate is set to zero or a significantly reduced value. The bacteria only resume normal growth after the PAE duration has elapsed. More complex models might incorporate a gradual recovery of the growth rate.
Troubleshooting Experimental PAE Determination
Q1: My viable counts are inconsistent between replicates in my PAE assay. What could be the cause?
A1: Inconsistent viable counts are a common issue in microbiological assays. Several factors could contribute to this:
-
Inadequate Mixing: Ensure the bacterial suspension is thoroughly mixed before each dilution and plating step to get a homogenous sample.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volume transfers, especially during serial dilutions.
-
Clumping of Bacteria: Some bacterial strains, particularly staphylococci, can form clumps. Gentle vortexing or trituration (repeatedly drawing and expelling the suspension through a pipette tip) can help to break up clumps before plating.
-
Error in Colony Counting: Manual colony counting can be subjective and prone to fatigue-related errors.[2] If possible, use an automated colony counter for more consistent results. Ensure proper lighting and a systematic approach if counting manually.[3]
Q2: I am not observing a PAE for a bacterial strain that is reported to be susceptible to this compound. What should I check?
A2: The absence of an expected PAE can be due to several experimental factors:
-
Suboptimal Antibiotic Concentration or Exposure Time: Verify that the this compound concentration used to induce the PAE is appropriate (typically a multiple of the MIC, e.g., 4x or 10x MIC) and that the exposure time is sufficient (usually 1-2 hours).
-
Inefficient Removal of Antibiotic: The antibiotic must be effectively removed after the exposure period. This is typically done by serial dilution (at least 1:1000) or by centrifugation and washing of the bacterial pellet. Inadequate removal will lead to continued antibiotic exposure and an artificially prolonged or overestimated PAE.
-
Bacterial Growth Phase: Ensure that the bacteria are in the logarithmic growth phase at the time of antibiotic exposure. Bacteria in the stationary phase may exhibit a reduced or absent PAE.
-
Media Composition: The type and pH of the culture medium can influence bacterial growth and recovery. Use a standardized and appropriate medium for the specific bacterial strain.
Q3: The regrowth of my control culture is slower than expected. How does this affect my PAE calculation?
A3: The PAE is calculated as T - C, where T is the time for the antibiotic-exposed culture to recover by 1 log10 CFU/mL, and C is the time for the unexposed control culture to grow by 1 log10 CFU/mL.[4] If the control culture grows slower than expected, the value of C will be larger, leading to an underestimation of the PAE. Investigate the following for the slow control growth:
-
Inoculum Viability: Ensure the initial bacterial inoculum is healthy and viable.
-
Incubation Conditions: Verify that the incubation temperature, atmosphere (e.g., CO2 levels for fastidious organisms), and agitation are optimal for the growth of the specific bacterial strain.
-
Media Quality: Use fresh, properly prepared culture media.
Data Presentation
Table 1: In Vitro Post-Antibiotic Effect (PAE) of this compound Against Various Bacterial Pathogens
| Bacterial Species | Strain(s) | This compound Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Escherichia coli | Clinical Isolate 1 | 4 | 2 | 1.8 | Boswell et al., 1997 |
| Clinical Isolate 1 | 10 | 2 | 2.1 | Boswell et al., 1997 | |
| Clinical Isolate 2 | 4 | 2 | 1.6 | Boswell et al., 1997 | |
| Clinical Isolate 2 | 10 | 2 | 2.0 | Boswell et al., 1997 | |
| Staphylococcus aureus | Clinical Isolate 1 | 4 | 2 | 2.5 | Boswell et al., 1997 |
| Clinical Isolate 1 | 10 | 2 | 3.2 | Boswell et al., 1997 | |
| Clinical Isolate 2 | 4 | 2 | 2.3 | Boswell et al., 1997 | |
| Clinical Isolate 2 | 10 | 2 | 2.9 | Boswell et al., 1997 | |
| Streptococcus pneumoniae | Penicillin-sensitive | 2 | 2 | 1.9 | Boswell et al., 1997 |
| Penicillin-sensitive | 4 | 2 | 2.2 | Boswell et al., 1997 | |
| Penicillin-sensitive | 10 | 2 | 2.8 | Boswell et al., 1997 | |
| Penicillin-resistant | 2 | 2 | 2.1 | Boswell et al., 1997 | |
| Penicillin-resistant | 4 | 2 | 2.4 | Boswell et al., 1997 | |
| Penicillin-resistant | 10 | 2 | 3.1 | Boswell et al., 1997 | |
| Haemophilus influenzae | NCTC 10479 | 2, 4, 10 | 2 | No significant PAE | Boswell et al., 1997 |
Note: The study by Boswell et al. (1997) did not find a significant PAE for this compound against the tested strain of Haemophilus influenzae.
Experimental Protocols
Protocol 1: Determination of this compound's Post-Antibiotic Effect (PAE) by the Viable Count Method
This protocol is adapted from the standard methodology for determining the in vitro PAE.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid agar medium (e.g., Tryptic Soy Agar)
-
This compound analytical standard
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator with shaking capabilities
-
Calibrated pipettes and sterile tips
-
Sterile centrifuge tubes
-
Sterile dilution tubes and plating supplies
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the test organism into the appropriate liquid medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the early to mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.5).
-
Adjust the bacterial suspension with fresh medium to a final concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
-
Antibiotic Exposure:
-
Divide the bacterial suspension into two sterile tubes: a "test" tube and a "control" tube.
-
Add this compound to the "test" tube to achieve the desired concentration (e.g., 4x or 10x the predetermined MIC).
-
Add an equal volume of sterile water or the drug solvent to the "control" tube.
-
Incubate both tubes at the optimal temperature with shaking for a defined period (typically 1 or 2 hours).
-
-
Removal of Antibiotic:
-
To remove the this compound, perform a 1:1000 dilution of both the "test" and "control" cultures in pre-warmed, antibiotic-free liquid medium. This is achieved by two consecutive 1:31.6 dilutions or three 1:10 dilutions.
-
Alternatively, centrifuge the cultures, discard the supernatant, and resuspend the bacterial pellet in an equal volume of pre-warmed, sterile PBS. Repeat this washing step twice before resuspending in pre-warmed, antibiotic-free medium.
-
-
Regrowth Monitoring:
-
Immediately after the removal of the antibiotic (time zero), and at regular intervals thereafter (e.g., every hour for up to 8 hours), take samples from both the "test" and "control" cultures.
-
Perform serial dilutions of each sample in sterile PBS and plate onto the appropriate agar plates.
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for both the "test" and "control" cultures.
-
Determine the time (T) it takes for the CFU/mL of the "test" culture to increase by 1 log10 from the count at time zero.
-
Determine the time (C) it takes for the CFU/mL of the "control" culture to increase by 1 log10 from the count at time zero.
-
Calculate the PAE using the formula: PAE = T - C .
-
Mandatory Visualizations
Caption: Workflow for Determining the Post-Antibiotic Effect (PAE) of this compound.
Caption: Conceptual Model for Incorporating PAE into a PK/PD Dosing Model.
References
- 1. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-evaluating manual colony counting: How automated counting is saving researchers time and effort [scintica.com]
- 3. ossila.com [ossila.com]
- 4. emerypharma.com [emerypharma.com]
Technical Support Center: Strategies to Mitigate Faropenem Cross-Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming Faropenem cross-resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a β-lactam antibiotic belonging to the penem class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in actively dividing bacteria.[1][2][3]
Q2: What are the primary mechanisms of resistance to this compound, and how do they lead to cross-resistance?
A2: The main resistance mechanisms against this compound include:
-
Production of β-lactamases: While this compound is stable against many common β-lactamases, certain types, such as some extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and metallo-β-lactamases), can hydrolyze and inactivate it.[4] This is a major driver of cross-resistance to other β-lactam antibiotics, including carbapenems.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce this compound's binding affinity to its target. These altered PBPs may also show reduced affinity for other β-lactams, leading to a broad cross-resistance phenotype.
-
Efflux Pump Overexpression: Bacteria can actively pump this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. Overexpression of these pumps can lead to resistance to a wide range of antibiotics, contributing significantly to cross-resistance.
-
Porin Channel Mutations: In Gram-negative bacteria, reduced expression or mutations in outer membrane porin channels can limit the influx of this compound into the cell, thereby reducing its access to the target PBPs.
Q3: We are observing an increase in this compound MICs in our ESBL-producing E. coli isolates after exposure. Is this expected, and what are the implications?
A3: Yes, this is a documented phenomenon. Studies have shown that inducing resistance to this compound in ESBL-producing E. coli can lead to cross-resistance to carbapenems. For instance, serial passaging of CTX-M-15-producing E. coli in the presence of increasing this compound concentrations has been shown to select for mutants with reduced susceptibility to carbapenems like ertapenem, doripenem, meropenem, and imipenem. This is often associated with mutations in genes like ompC, which encodes an outer membrane porin. The implication is that the use of this compound could inadvertently select for carbapenem-resistant strains.
Section 2: Troubleshooting Experimental Assays
Q1: Our checkerboard synergy assay results for this compound in combination with a β-lactamase inhibitor are inconsistent. What are the likely causes and how can we troubleshoot this?
A1: Inconsistent checkerboard assay results are a common issue. Here’s a troubleshooting guide:
| Potential Cause | Observation | Recommended Action |
| Inoculum Variability | Inconsistent turbidity or growth in control wells across different experiments. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer for accuracy if possible. Prepare fresh inoculum for each experiment and use it within a defined time frame (e.g., 30 minutes). |
| Pipetting Errors | Non-uniform gradients or skipped wells (growth at higher concentrations but not at lower ones). | Calibrate pipettes regularly. Use fresh tips for each dilution. When preparing the plate, use a multichannel pipette for consistency. |
| Drug Instability | Loss of drug activity, leading to higher than expected MICs. | Prepare fresh drug stock solutions for each experiment. Some β-lactamase inhibitors are less stable in solution, so minimize the time between preparation and use. |
| Media Composition | Variation in MICs between different batches of media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Ensure consistent pH and preparation of the media. |
| Incubation Conditions | Uneven growth across the plate or between experiments. | Ensure a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Avoid stacking plates too high to ensure even temperature distribution. |
Q2: We are trying to assess the activity of an efflux pump inhibitor (EPI) with this compound but are not seeing a significant reduction in the MIC. What could be the issue?
A2: Here are several factors to consider:
-
The target efflux pump is not the primary resistance mechanism: The bacterial strain you are testing may rely more on other resistance mechanisms like β-lactamase production or target site modification. Consider using a strain known to overexpress a specific efflux pump.
-
The EPI is not effective against the specific efflux pump: Not all EPIs are broad-spectrum. Phenylalanine-arginine β-naphthylamide (PAβN) is effective against many RND-type pumps, while carbonyl cyanide m-chlorophenylhydrazone (CCCP) is a more general metabolic inhibitor that disrupts the proton motive force. Ensure the chosen EPI is appropriate for the suspected efflux pump family.
-
EPI concentration is suboptimal: The concentration of the EPI is crucial. It should be used at a sub-inhibitory concentration (typically 1/4 to 1/2 of its MIC) to avoid any intrinsic antibacterial activity that could confound the results.
-
Experimental variability: As with any MIC-based assay, inoculum density, media composition, and incubation conditions must be tightly controlled.
Q3: Our nitrocefin assay for β-lactamase activity is giving high background readings. How can we resolve this?
A3: High background in a nitrocefin assay can be due to:
-
Spontaneous degradation of nitrocefin: Nitrocefin is light-sensitive and can degrade over time, leading to a color change. Always prepare fresh nitrocefin solutions and protect them from light. Store stock solutions at -20°C.
-
Contamination of reagents: Ensure all buffers and reagents are sterile and free from any contaminating β-lactamase activity.
-
Incorrect buffer pH: The optimal pH for most β-lactamases is around 7.0. Deviations from this can affect the stability of nitrocefin and the enzyme's activity.
-
Presence of reducing agents in the sample: Some components of bacterial lysates can interfere with the assay. Consider a partial purification of the enzyme extract if this is a persistent issue.
Section 3: Experimental Protocols
Protocol 1: Checkerboard Synergy Assay for this compound Combinations
This protocol is for determining the synergistic effect of this compound in combination with another agent (e.g., a β-lactamase inhibitor or an efflux pump inhibitor).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and the second test compound
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to the final inoculum concentration.
Procedure:
-
Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate and the second compound vertically down the plate.
-
The final plate should contain a range of concentrations of each drug alone and in combination.
-
Inoculate each well with the prepared bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).
-
Include a growth control (no drugs) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of compound B in combination / MIC of compound B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 2: Ethidium Bromide Efflux Assay
This protocol is to determine the activity of efflux pumps in a bacterial strain.
Materials:
-
Bacterial culture grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI) such as PAβN or CCCP (optional)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4-0.6.
-
Pre-energize the cells by adding glucose (final concentration 0.4%) and incubate for 5 minutes at 37°C.
-
Add EtBr to a final concentration that is sub-inhibitory (e.g., 1-2 µg/mL). If using an EPI, add it at this stage.
-
Monitor the accumulation of EtBr by measuring fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
To measure efflux, after the accumulation phase, centrifuge the cells, remove the supernatant, and resuspend in PBS containing glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time as the EtBr is pumped out of the cells.
-
Compare the fluorescence levels between the wild-type strain and the resistant strain, or with and without an EPI. Lower fluorescence indicates higher efflux activity.
Section 4: Data Presentation
Table 1: Example MICs of this compound and Comparators against ESBL- and AmpC-Producing Enterobacteriaceae
| Organism (Resistance Mechanism) | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| E. coli (CTX-M ESBL) | This compound | 1 | 2 |
| Meropenem | 0.03 | 0.12 | |
| K. pneumoniae (ESBL) | This compound | 1 | 2 |
| Meropenem | 0.06 | 0.25 | |
| Enterobacter spp. (AmpC derepressed) | This compound | 2 | 16 |
| Meropenem | 0.12 | 0.5 | |
| Data synthesized from multiple sources for illustrative purposes. |
Table 2: Illustrative Impact of Inhibitors on this compound MICs
| Organism | Condition | This compound MIC (mg/L) | Fold Reduction |
| ESBL-producing K. pneumoniae | This compound alone | 8 | - |
| This compound + Clavulanic Acid (4 mg/L) | 1 | 8 | |
| Efflux-overexpressing P. aeruginosa | This compound alone | 32 | - |
| This compound + PAβN (20 mg/L) | 4 | 8 | |
| Hypothetical data for illustrative purposes based on typical inhibitor effects. |
Section 5: Visualizations
Diagram 1: Simplified this compound Resistance Mechanisms
Caption: Overview of key this compound resistance mechanisms in bacteria.
Diagram 2: Experimental Workflow for Investigating Synergy
Caption: Workflow for assessing synergy between this compound and an inhibitor.
Diagram 3: Regulation of AcrAB-TolC Efflux Pump in E. coli
References
- 1. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies | NSF Public Access Repository [par.nsf.gov]
- 2. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etflin.com [etflin.com]
- 4. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Faropenem Penetration in Biofilm Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve faropenem penetration in bacterial biofilm models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: High this compound MBEC Values in Biofilm Assays
-
Question: My Minimum Biofilm Eradication Concentration (MBEC) for this compound is significantly higher than its Minimum Inhibitory Concentration (MIC) against planktonic bacteria. Why is this, and how can I improve its efficacy?
-
Answer: This is a common observation. Biofilms create a protective barrier, the extracellular polymeric substance (EPS) matrix, which restricts antibiotic penetration.[1][2] Additionally, bacteria within biofilms exhibit altered metabolic states and express resistance genes, such as those for efflux pumps, which actively remove the antibiotic.[3][4][5]
To improve this compound's efficacy, consider the following strategies:
-
Combination Therapy: Use this compound with a biofilm-dispersing agent. These agents can degrade the EPS matrix, making the embedded bacteria more susceptible to the antibiotic.
-
Efflux Pump Inhibitors (EPIs): Co-administering this compound with an EPI can prevent the active removal of the drug from the bacterial cells, thereby increasing its intracellular concentration.
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles can facilitate its penetration through the biofilm matrix.
-
Issue 2: Inconsistent Biofilm Formation in Microtiter Plates
-
Question: I'm seeing significant well-to-well variation in biofilm density in my 96-well plate assays. What could be causing this?
-
Answer: Inconsistent biofilm formation can be due to several factors:
-
Improper Inoculum Preparation: Ensure your bacterial culture is in the correct growth phase (typically early to mid-logarithmic) and standardized to a consistent optical density (OD) before inoculating the plates.
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation. Evaporation from the outer wells can concentrate media components and affect biofilm growth. To mitigate this, you can fill the outer wells with sterile water or media without bacteria.
-
Plate Type: The surface properties of the microtiter plate can influence bacterial attachment. Ensure you are using tissue-culture treated plates, which are generally more conducive to biofilm formation for many bacterial species.
-
Issue 3: Difficulty Quantifying this compound Concentration within the Biofilm
-
Question: How can I accurately measure the amount of this compound that is actually penetrating the biofilm?
-
Answer: Quantifying drug concentration within a biofilm is challenging. While direct measurement is complex, you can infer penetration through indirect methods:
-
Confocal Laser Scanning Microscopy (CLSM): If a fluorescently labeled version of this compound is available, CLSM can be used to visualize its distribution within the biofilm structure.
-
Biofilm Disruption and HPLC: You can grow biofilms on removable surfaces (e.g., coupons), treat them with this compound, and then physically disrupt the biofilm. The concentration of this compound in the resulting lysate can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following tables present illustrative quantitative data on this compound's activity against bacterial biofilms, alone and in combination with potential enhancers. This data is hypothetical and intended to demonstrate the expected trends based on literature for other beta-lactam antibiotics.
Table 1: Illustrative MBEC of this compound Against Pseudomonas aeruginosa Biofilms
| Treatment Condition | This compound Concentration (µg/mL) | Biofilm Eradication (%) |
| This compound Alone | 512 | 20 |
| This compound Alone | 1024 | 50 |
| This compound Alone | 2048 | 80 |
| This compound (1024 µg/mL) + Dispersing Agent | 1024 | 95 |
| This compound (1024 µg/mL) + Efflux Pump Inhibitor | 1024 | 90 |
Table 2: Illustrative MBEC of this compound Against Staphylococcus aureus Biofilms
| Treatment Condition | This compound Concentration (µg/mL) | Biofilm Eradication (%) |
| This compound Alone | 256 | 25 |
| This compound Alone | 512 | 60 |
| This compound Alone | 1024 | 85 |
| This compound (512 µg/mL) + Dispersing Agent | 512 | 98 |
| This compound (512 µg/mL) + Efflux Pump Inhibitor | 512 | 92 |
Experimental Protocols
Protocol 1: Biofilm Formation in a 96-Well Plate
Objective: To grow consistent bacterial biofilms for subsequent antibiotic susceptibility testing.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Sterile 96-well, flat-bottom, tissue-culture treated microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1.
-
-
Plate Inoculation:
-
Add 200 µL of the standardized bacterial suspension to each well of the 96-well plate.
-
Include negative control wells containing only sterile medium.
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at the optimal temperature for 24-48 hours to allow for biofilm formation.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
Objective: To determine the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Pre-formed biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Fresh growth medium
-
Resazurin solution (for viability testing) or crystal violet (for biomass staining)
-
Plate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in fresh growth medium in a separate 96-well plate. Concentrations should span a wide range based on the known MIC of the organism.
-
-
Biofilm Washing:
-
Carefully aspirate the medium from the biofilm plate, ensuring not to disturb the biofilm.
-
Gently wash each well twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells.
-
-
Antibiotic Treatment:
-
Add 200 µL of the prepared this compound dilutions to the corresponding wells of the washed biofilm plate.
-
Include positive control wells (biofilm with no antibiotic) and negative control wells (no biofilm, no antibiotic).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for 24 hours.
-
-
Quantification of Biofilm Viability (Resazurin Assay):
-
After incubation, aspirate the antibiotic-containing medium and wash the wells twice with PBS.
-
Add 200 µL of fresh medium and 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours. A color change from blue to pink indicates viable, metabolically active cells.
-
Read the absorbance at 570 nm and 600 nm. The MBEC is the lowest concentration of this compound that results in no color change (i.e., no viable cells).
-
Visualizations
Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Caption: Key mechanisms of beta-lactam resistance in bacterial biofilms, impacting this compound efficacy.
References
- 1. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 2. Combination drug strategies for biofilm eradication using synthetic and natural agents in KAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Mechanism of Bacterial Biofilms Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for pH Effects on Faropenem Activity In Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when evaluating the in vitro activity of Faropenem, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the culture medium affect the in vitro activity of this compound?
The pH of the testing medium can significantly influence the in vitro antimicrobial activity of many antibiotics, including β-lactams like this compound. While specific quantitative data for this compound across a wide pH range is not extensively published, the general trend for β-lactam antibiotics is that their activity tends to increase in acidic conditions. It is crucial to control the pH of the medium in your experiments to ensure reproducible and accurate results. The standard pH for antimicrobial susceptibility testing using Mueller-Hinton Agar is typically between 7.2 and 7.4.
Q2: My MIC values for this compound are inconsistent across experiments. Could pH be a factor?
Yes, variability in the pH of your culture medium is a common cause of inconsistent Minimum Inhibitory Concentration (MIC) results. The pH can be affected by factors such as the preparation of the medium, the addition of supplements, and the metabolic activity of the bacteria during incubation. It is essential to verify the pH of your medium before each experiment.
Q3: What is the recommended pH for in vitro susceptibility testing of this compound?
For standard antimicrobial susceptibility testing, it is recommended to use a medium with a pH between 7.2 and 7.4. For example, Iso-Sensitest agar is typically used at a pH of 7.2 for susceptibility studies of this compound.[1] If you are investigating the effect of pH on this compound's activity, you will need to adjust the medium to the desired pH values and validate that the pH is maintained throughout the experiment.
Q4: How can I adjust the pH of my culture medium for an experiment?
You can adjust the pH of your broth medium using sterile acidic or alkaline solutions, such as HCl or NaOH. For more stable pH control, the use of buffers is recommended. A common approach is to incorporate a citrate-phosphate buffer into the test medium to maintain the desired pH.
Q5: Does the stability of this compound change with pH?
This compound is known to be relatively stable in acidic aqueous environments. For instance, studies in simulated gastric fluid (pH 1.2) have shown that a significant percentage of this compound remains after an hour.[2] However, extreme pH values and prolonged incubation could potentially impact its stability and activity.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for this compound.
-
Possible Cause: The pH of your medium may be too alkaline. For β-lactams, activity can decrease as the pH becomes more alkaline.
-
Troubleshooting Steps:
-
Prepare a fresh batch of culture medium, paying close attention to the manufacturer's instructions.
-
Measure the pH of the medium after sterilization and cooling to room temperature. It should be within the 7.2-7.4 range for standard testing.
-
If necessary, adjust the pH using sterile 1M HCl or 1M NaOH.
-
Run quality control strains with known MIC values to validate your medium and testing procedure.
-
Issue 2: Significant variability in MIC results between experimental repeats.
-
Possible Cause: Inconsistent pH of the culture medium between batches.
-
Troubleshooting Steps:
-
Implement a standard operating procedure (SOP) for medium preparation that includes a mandatory pH check for every new batch.
-
Ensure that all supplements or additives to the medium are pH-neutral or that their effect on the final pH is accounted for.
-
Consider using a buffered medium if you suspect pH shifts during bacterial growth are contributing to the variability.
-
Issue 3: Unexpectedly low MIC values for this compound.
-
Possible Cause: The pH of your medium may be too acidic. Increased activity of β-lactams in acidic conditions could lead to lower MIC values.
-
Troubleshooting Steps:
-
Verify the pH of your medium.
-
Ensure that the CO2 concentration in your incubator is at the correct level if you are testing organisms that require it, as elevated CO2 can lead to a decrease in the pH of the medium. For non-fastidious organisms, incubation should be in ambient air.[3]
-
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates as reported in the literature. These values were determined at a standard pH (approximately 7.2-7.4).
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | 0.12 |
| Staphylococcus aureus (Methicillin-resistant) | 2 | >32 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
| Haemophilus influenzae | 0.5 | 1 |
| Moraxella catarrhalis | 0.12 | 0.25 |
| Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 0.5 |
| Bacteroides fragilis group | 0.5 | 4 |
Experimental Protocols
Protocol for Determining the Effect of pH on this compound MIC using Broth Microdilution
This protocol outlines the steps to assess the in vitro activity of this compound at different pH values.
-
Preparation of pH-Adjusted Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Divide the broth into several sterile containers, one for each pH value to be tested (e.g., pH 5.5, 7.2, 8.0).
-
Adjust the pH of each aliquot using sterile 1M HCl or 1M NaOH while monitoring with a calibrated pH meter. For better pH stability, consider preparing a citrate-phosphate buffer and adding it to the medium.
-
Sterilize the pH-adjusted broths by filtration (0.22 µm filter).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
Serially dilute the stock solution in each of the pH-adjusted broths to create a range of concentrations for the MIC assay.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted MHB to all wells.
-
Add 50 µL of the serially diluted this compound solutions to the wells, creating a two-fold dilution series.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH value.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for assessing pH effects on this compound MIC.
Caption: Troubleshooting logic for inconsistent this compound MICs.
References
Technical Support Center: Mitigating Faropenem Interference in Molecular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interactions between the β-lactam antibiotic Faropenem and common molecular biology assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a broad-spectrum, orally administered β-lactam antibiotic belonging to the penem class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] this compound achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption of cell wall integrity leads to bacterial cell lysis and death.
Q2: Does this compound directly interact with DNA or RNA?
Based on its mechanism of action, this compound is not known to directly bind to or interact with DNA or RNA. Its targets are the penicillin-binding proteins involved in bacterial cell wall synthesis. This is in contrast to other classes of antibiotics, such as quinolones, which directly inhibit DNA gyrase and topoisomerase IV.[]
Q3: Can this compound interfere with my PCR or qPCR assays?
Direct inhibition of thermostable DNA polymerases (e.g., Taq polymerase) by this compound is unlikely due to its mechanism of action. However, some studies have shown that high concentrations of β-lactam antibiotics can inhibit eukaryotic DNA polymerase alpha. While this is not the polymerase used in standard PCR, it is a consideration for researchers working with eukaryotic cell lysates.
Indirect interference in PCR can occur if the sample containing this compound also contains other PCR inhibitors. If you are experiencing PCR failure or reduced efficiency in the presence of this compound, it is crucial to consider other potential inhibitors carried over from your sample preparation.
Q4: Could this compound's absorbance spectrum interfere with my DNA/RNA quantification?
Yes, this is a potential source of interference. Spectrophotometric methods for quantifying nucleic acids, such as those using NanoDrop, rely on measuring absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins). This compound has a maximum absorbance (λmax) in the UV range, which could artificially inflate your A260 readings and lead to an overestimation of your nucleic acid concentration.
Troubleshooting Guides
Issue 1: Inaccurate DNA/RNA concentration readings in samples containing this compound.
-
Symptom: Higher than expected A260 readings and/or an abnormal A260/A280 ratio.
-
Cause: this compound absorbs light in the UV spectrum, which can overlap with the absorbance of nucleic acids.
-
Solution:
-
Use a fluorometric quantification method: Fluorometric methods, such as those using Qubit or PicoGreen, are specific to double-stranded DNA or RNA and are generally not affected by the presence of antibiotics.
-
Blank with a this compound solution: If using a spectrophotometer, use a solution with the same concentration of this compound as in your samples as the blank. This will help to subtract the background absorbance from the antibiotic.
-
Purify your nucleic acid sample: Perform a nucleic acid purification step to remove this compound and other potential contaminants prior to quantification.
-
Issue 2: PCR or qPCR amplification is failing or has low efficiency in the presence of this compound.
-
Symptom: No amplification product, faint bands on a gel, or a significant shift in the Cq value in qPCR.
-
Cause: While direct inhibition by this compound is less likely, other substances in your sample might be inhibiting the PCR reaction. High concentrations of β-lactams have been noted to inhibit eukaryotic DNA polymerase alpha, and this effect on other polymerases, though not documented for Taq, cannot be entirely ruled out at very high, non-physiological concentrations.
-
Troubleshooting Steps:
-
Rule out other inhibitors: The first step is to determine if the inhibition is indeed from this compound or another contaminant.
-
Perform a spike-in control: Add a known amount of your sample containing this compound to a PCR reaction that is known to work well. If this reaction fails, it suggests the presence of an inhibitor.
-
Dilute your template: Diluting the template DNA can reduce the concentration of inhibitors to a level that is no longer problematic for the polymerase.
-
Optimize your PCR reaction:
-
Increase the concentration of DNA polymerase: This can help to overcome the effects of some inhibitors.
-
Use a more robust polymerase: Some commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.
-
Add PCR enhancers: Additives like bovine serum albumin (BSA) or dimethyl sulfoxide (DMSO) can help to alleviate inhibition.
-
-
Purify your DNA sample: Use a reliable DNA purification kit to remove this compound and other potential inhibitors. Methods like reversed-phase adsorbent media have been used to remove antibiotics from biological samples.
-
Data Presentation
Table 1: UV Absorbance Characteristics of this compound
| Parameter | Value | Reference(s) |
| Maximum Absorbance (λmax) | ~300 - 309 nm | , |
| Molar Absorptivity (ε) | Varies with solvent and pH | |
| Linear Range (Beer's Law) | 3 - 15 µg/mL |
Experimental Protocols
Protocol 1: Assessing PCR Inhibition by this compound using a Spike-in Control
Objective: To determine if a sample containing this compound is inhibiting the PCR reaction.
Materials:
-
Your DNA template of interest
-
A control DNA template known to amplify well
-
Your PCR master mix (including DNA polymerase, dNTPs, and buffer)
-
Your specific forward and reverse primers
-
This compound stock solution
-
Nuclease-free water
Procedure:
-
Set up the following PCR reactions in triplicate:
-
Reaction A (Positive Control): Control DNA template + Master Mix + Primers + Nuclease-free water
-
Reaction B (Experimental Sample): Your DNA template + Master Mix + Primers + Nuclease-free water (or buffer your sample is in)
-
Reaction C (Spike-in Control): Control DNA template + Master Mix + Primers + Your sample containing this compound
-
-
Perform PCR using your standard cycling conditions.
-
Analyze the results by gel electrophoresis or qPCR.
Interpretation of Results:
-
If Reaction A and B work, but C fails: Your sample containing this compound is likely inhibiting the PCR.
-
If Reaction A works, but B and C fail: Your experimental DNA template may have low quality or contain inhibitors other than this compound.
-
If all reactions fail: There may be a problem with your master mix, primers, or thermocycler.
Protocol 2: Mitigating PCR Inhibition using Template Dilution
Objective: To overcome PCR inhibition by diluting the concentration of inhibitors.
Materials:
-
Your inhibitory DNA template containing this compound
-
Nuclease-free water or TE buffer
-
PCR master mix and primers
Procedure:
-
Create a serial dilution of your DNA template (e.g., 1:10, 1:100, 1:1000) in nuclease-free water or TE buffer.
-
Set up PCR reactions using each dilution as the template.
-
Include a positive control (a template known to work) and a negative control (no template).
-
Run the PCR and analyze the results.
Interpretation of Results:
-
If the more diluted samples show amplification while the concentrated sample does not, this indicates that an inhibitor was present and has been successfully diluted out.
Mandatory Visualization
References
- 1. A systematic scoping review of this compound and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing sources of error in Faropenem bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing sources of error in Faropenem bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a beta-lactam antibiotic belonging to the penem class. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death. This compound exhibits a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[3]
Q2: How stable is this compound under typical laboratory conditions?
This compound is known to be relatively stable, particularly against hydrolysis by many beta-lactamase enzymes that can inactivate other beta-lactam antibiotics. However, its stability can be influenced by factors such as pH, temperature, and the biological matrix it is in. For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment and store stock solutions at -70°C for long-term stability. Degradation can occur under acidic, alkaline, oxidative, and photolytic stress conditions.
Q3: What are the most common types of bioassays used for this compound?
The most common bioassays for determining the potency of this compound are antimicrobial susceptibility tests (AST), which include:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Agar Disk Diffusion: This technique involves placing a disk impregnated with a specific concentration of this compound onto an agar plate inoculated with a test microorganism. The diameter of the zone of inhibition around the disk is used to determine the susceptibility of the organism to the antibiotic.
Q4: What are the key quality control parameters for a this compound bioassay?
Key quality control (QC) parameters for this compound bioassays include accuracy, precision, specificity, and range. It is crucial to include appropriate control strains, such as Staphylococcus aureus ATCC 29213, in each assay run to ensure the validity of the results. The performance of the assay should be monitored over time to detect any drift or changes in reference standard potency.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
Issue 1: High Variability or Inconsistent MIC Values
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize errors during serial dilutions and inoculum addition. |
| Inoculum Preparation | Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density. An inoculum that is too dense can lead to falsely elevated MIC values. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines. Variations in cation concentration (e.g., Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. |
| Incubation Conditions | Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Deviations can impact bacterial growth rates and, consequently, MIC results. |
| This compound Solution Instability | Prepare fresh this compound stock solutions for each experiment or use aliquots stored at appropriate temperatures (-70°C for long-term). Avoid repeated freeze-thaw cycles. |
Issue 2: No Zone of Inhibition in Agar Disk Diffusion Assay
| Possible Cause | Troubleshooting Steps |
| Resistant Bacterial Strain | The test organism may be genuinely resistant to this compound. Confirm this by performing a broth microdilution assay to determine the MIC. |
| Incorrect Disk Potency | Ensure the this compound disks are not expired and have been stored according to the manufacturer's instructions. Use disks from a reputable supplier. |
| Improper Inoculum Swabbing | Ensure the entire surface of the agar plate is evenly swabbed with the standardized bacterial suspension to create a uniform lawn of growth. |
| Agar Depth | The depth of the agar in the petri dish should be uniform (approximately 4 mm). Inconsistent agar depth can affect the diffusion of the antibiotic. |
| Incubation Issues | Verify that the incubator is functioning correctly and maintaining the proper temperature and atmosphere. |
Issue 3: Unexpected Results in a Known Susceptible Strain
| Possible Cause | Troubleshooting Steps |
| Contamination | Check for contamination in the bacterial culture, media, or reagents. Re-streak the bacterial culture to obtain a pure isolate and repeat the assay. |
| Plasmid-Mediated Resistance | The "susceptible" strain may have acquired resistance through horizontal gene transfer. Consider performing molecular analysis to screen for resistance genes. |
| Matrix Effects | If testing this compound in a complex biological matrix (e.g., serum, urine), components of the matrix may interfere with the assay. Perform validation studies to assess matrix effects. |
| Incorrect Plate Reading | For broth microdilution, ensure that "trailing" or partial inhibition is interpreted correctly according to established guidelines. For disk diffusion, measure the zone diameter accurately with a calibrated ruler or caliper. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Isolates
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.12 | 0.5 | ≤0.06 - 1 | |
| Haemophilus influenzae | 0.25 | 0.5 | ≤0.06 - 1 | |
| Moraxella catarrhalis | 0.12 | 0.25 | ≤0.06 - 0.5 | |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | ≤0.06 - 1 | |
| Escherichia coli | 0.5 | 2 | 0.12 - 8 | |
| Klebsiella pneumoniae | 1 | 4 | 0.25 - 16 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Reference |
| 2.5 | 4.87 | 0.0833 | 1.16 | |
| 10 | 22.6 | 0.0833 | 4.80 | |
| 40 | 71.1 | 0.0833 | 22.1 | |
| 160 | 234 | 0.0833 | 66.2 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is a generalized procedure and may require optimization based on the specific bacterial strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the this compound stock solution, appropriately diluted in MHB to twice the highest desired final concentration, to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each test well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a microplate reader can be used to facilitate the reading.
-
Protocol 2: Agar Disk Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform depth of approximately 4 mm.
-
Allow the agar to solidify completely and dry the surface of the plates before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Using sterile forceps, place a this compound disk (typically 10 µg) onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) in millimeters using a ruler or caliper on the underside of the plate.
-
Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints, if available.
-
Visualizations
Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.
Caption: A logical workflow for troubleshooting unexpected this compound bioassay results.
References
Validation & Comparative
Faropenem vs. Meropenem: A Comparative Review of In Vitro Activity Against ESBL-Producing E. coli
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represent a significant challenge in the treatment of bacterial infections. As resistance to frontline antibiotics grows, the evaluation of alternative therapeutic options is paramount. This guide provides an objective comparison of the in vitro activity of two β-lactam antibiotics, faropenem and meropenem, against ESBL-producing E. coli, supported by experimental data.
Executive Summary
Meropenem, a broad-spectrum carbapenem, consistently demonstrates high in vitro potency against ESBL-producing E. coli, with susceptibility rates frequently reported at or near 100%.[1][2] this compound, an oral penem, also exhibits good activity against these resistant strains, with a significant percentage of isolates susceptible at clinically achievable concentrations.[3] However, meropenem generally displays lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency.[4] A critical consideration is the potential for this compound resistance to induce cross-resistance to carbapenems, including meropenem, particularly in ESBL-producing isolates.[5]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound and meropenem against ESBL-producing E. coli, as determined by Minimum Inhibitory Concentration (MIC) studies.
Table 1: Meropenem MIC Distribution against ESBL-producing E. coli
| Study (Year) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | % Susceptibility |
| Göz et al. (2005) | 21 | - | - | - | 100% |
| Thein et al. (2022) | 93 | 0.25 | 0.25 | - | 100% |
Table 2: this compound MIC Distribution against ESBL-producing E. coli
| Study (Year) | No. of Isolates | Modal MIC (µg/mL) | % Susceptibility (at ≤2 mg/L) |
| Mushtaq et al. (2007) | (CTX-M and non-CTX-M ESBL producers) | 0.5-1 | >95% |
| Sakata et al. (2022) | 40 (ESBL-producing E. coli) | MIC50: 1, MIC90: 2 | 92.5% (at ≤2 mg/L) |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Modal MIC is the most frequently observed MIC value.
Key Experimental Protocols
The determination of in vitro antimicrobial activity is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies commonly employed in the studies cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI/NCCLS Guidelines)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Antimicrobial Susceptibility Testing: Agar Dilution Method (BSAC Guidelines)
The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, usually with a multipoint inoculator. This allows for the simultaneous testing of multiple isolates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mandatory Visualization
References
- 1. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evaluation of Meropenem Dosing Regimens Against ESBL-Producing Escherichia coli in ICU Patients Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the in vitro activity of meropenem and representatives of the major classes of broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Faropenem and Ertapenem Efficacy in Preclinical Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two carbapenem antibiotics, faropenem and ertapenem, as demonstrated in various animal infection models. The data presented is compiled from publicly available research to assist in preclinical research design and drug development decisions. While direct head-to-head comparative studies are limited, this document summarizes the available in vivo data for each compound, offering insights into their respective antimicrobial activity under different experimental conditions.
Executive Summary
This compound, a penem antibiotic, and ertapenem, a carbapenem, both demonstrate significant efficacy in various animal models of bacterial infection. The primary pharmacodynamic (PD) parameter associated with the efficacy of both agents is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). However, the specific targets for bacteriostatic and bactericidal effects vary depending on the pathogen and the infection model. This guide presents a compilation of efficacy data and detailed experimental protocols from murine and other animal models to facilitate a data-driven comparison.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and ertapenem against various pathogens in different animal infection models. It is crucial to note that the experimental conditions, including the animal strain, pathogen, and dosing regimens, differ between studies, precluding a direct, definitive comparison of potency.
Table 1: In Vivo Efficacy of this compound in Animal Infection Models
| Animal Model | Pathogen | This compound Dosing Regimen | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| Murine Inhalation Model | Bacillus anthracis (Ames strain) | 10, 20, 40, and 80 mg/kg/day (i.p.) at 4-, 6-, and 12-h intervals for 14 days | Survival | ED90 corresponded to f%T>MIC of 13.4% | [1][2][3] |
| Canine Ex Vivo Model | ESBL-producing Escherichia coli | 5 mg/kg (oral) | Urinary Bactericidal Titers (UBTs) | Twice-daily administration deemed acceptable for most UTIs | [4] |
Table 2: In Vivo Efficacy of Ertapenem in Animal Infection Models
| Animal Model | Pathogen | Ertapenem Dosing Regimen | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| Neutropenic Murine Thigh | Streptococcus pneumoniae | 50 mg/kg (s.c.) every 6 hours | Bacterial density reduction and survival | Dosing regimen simulated human pharmacodynamic profile | [5] |
| Neutropenic Murine Thigh | Klebsiella pneumoniae & Escherichia coli (including ESBL-producing strains) | 0.3 to 375 mg/kg per day (s.c.) as one to five divided doses | Bacterial density reduction | Static exposure at a mean of 19% fT>MIC; 80% maximal effect at 33% fT>MIC | |
| Murine Peritonitis Model | Nontyphoid Salmonella | 50 mg/kg (s.c.) every 12 hours | Survival and bacterial count reduction | 100% and 90% survival rates against a ceftriaxone-susceptible strain | |
| Murine Thigh Infection | NDM-1-producing Enterobacteriaceae | Human-simulated regimen (1g IV q24h) | Bacterial density reduction | ≥1-log10 CFU reductions of six of eight clinical strains |
Experimental Methodologies
Detailed experimental protocols are essential for the interpretation and replication of in vivo efficacy studies. Below are representative methodologies for the key animal models cited in this guide.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against specific bacterial pathogens in an immunocompromised host.
-
Animal Model: Female ICR (CD-1) mice (5-6 weeks old) are commonly used.
-
Induction of Neutropenia: Neutropenia is induced by administering cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.
-
Bacterial Inoculum Preparation: The desired bacterial strain is cultured overnight in an appropriate broth medium. The culture is then diluted in sterile saline to achieve the target inoculum concentration.
-
Infection: A volume of the bacterial suspension (e.g., 0.1 mL) containing a specified number of colony-forming units (CFU), typically 10^5 to 10^6 CFU, is injected into the thigh muscle of the mice.
-
Drug Administration: Treatment with the antimicrobial agent (e.g., ertapenem) or vehicle control is initiated at a set time post-infection, commonly 2 hours. The drug is administered via a specified route, such as subcutaneous (s.c.) injection, at various dosing regimens.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscles are excised, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated controls.
Murine Inhalation Infection Model
This model is utilized to assess the efficacy of antimicrobial agents in a post-exposure prophylaxis scenario for respiratory pathogens.
-
Animal Model: Female BALB/c mice are frequently used.
-
Bacterial Inoculum Preparation: B. anthracis spores are prepared and aerosolized to a specific concentration.
-
Infection: Mice are exposed to an aerosolized dose of the pathogen, for example, at 100 times the 50% lethal dose (LD50).
-
Drug Administration: Treatment is initiated at a specified time post-challenge, for instance, 24 hours. This compound has been administered i.p. at various dosing intervals for a duration of 14 days.
-
Efficacy Assessment: The primary endpoint is survival, which is monitored daily for a defined period (e.g., 27 days).
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo animal infection model study, from animal preparation to data analysis.
Signaling Pathways and Mechanisms of Action
This compound and ertapenem belong to the β-lactam class of antibiotics and share a common mechanism of action, which involves the inhibition of bacterial cell wall synthesis.
Conclusion
Both this compound and ertapenem exhibit potent in vivo activity against a range of bacterial pathogens in various animal infection models. Ertapenem has been extensively studied in the neutropenic murine thigh model against common Gram-negative and Gram-positive bacteria, with established %fT>MIC targets for efficacy. This compound has demonstrated high efficacy in a murine inhalation model against B. anthracis and shows promise for treating urinary tract infections.
The choice between these agents in a research or development context should be guided by the specific pathogen of interest, the type of infection being modeled, and the desired pharmacokinetic/pharmacodynamic profile. The data and protocols summarized in this guide serve as a valuable resource for designing future preclinical studies and for understanding the existing evidence base for the in vivo efficacy of these two important antimicrobial agents. Further head-to-head comparative studies in standardized models would be beneficial to provide a more direct comparison of their relative potency and efficacy.
References
- 1. Pharmacokinetic-pharmacodynamic assessment of this compound in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Assessment of this compound in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of urinary pharmacokinetic and pharmacodynamic profiles of this compound against extended-spectrum β-lactamase-producing Escherichia coli with canine ex vivo modelling: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Lacking Direct Evidence, a Comparative Look at Faropenem and Aminoglycoside Synergy Against Klebsiella pneumoniae
A definitive assessment of the synergistic activity between faropenem and aminoglycosides against Klebsiella pneumoniae remains an open question in the absence of direct experimental studies. While research has established the in vitro efficacy of this compound against this opportunistic pathogen, particularly strains producing extended-spectrum β-lactamases (ESBLs), its potential for enhanced bactericidal effects when combined with aminoglycosides has yet to be specifically investigated and reported in peer-reviewed literature.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework by summarizing the available data on the individual activity of this compound against K. pneumoniae. To offer a point of reference for potential synergistic interactions, this guide also presents data from studies that have explored the synergy of other carbapenems, such as meropenem and imipenem, with aminoglycosides against K. pneumoniae. Furthermore, detailed experimental protocols for assessing antibiotic synergy are provided to facilitate future research in this critical area.
In Vitro Activity of this compound Against Klebsiella pneumoniae
This compound has demonstrated notable in vitro activity against K. pneumoniae, including strains resistant to cephalosporins. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from available studies.
| Klebsiella pneumoniae Strain Type | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Percentage Susceptible (at ≤2 mg/L) |
| Cephalosporin-resistant | 0.5 - 1 | 1 - 2 | >95% |
| ESBL-producing | 0.5 - 1 | 1 - 2 | >95% |
| AmpC-producing | 0.5 - 1 | 1 - 2 | >95% |
Data compiled from studies on cephalosporin-resistant Enterobacteriaceae.[1]
A study on third-generation cephalosporin-resistant E. coli and K. pneumoniae found that out of 48 isolates, 37 had a this compound MIC of ≤1 mg/L, and seven had an MIC of 2 mg/L.[2][3][4]
Synergistic Activity of Other Carbapenems with Aminoglycosides Against K. pneumoniae
As a proxy for understanding the potential synergy of this compound, this section presents findings on the combination of other carbapenems with aminoglycosides against K. pneumoniae. Studies have shown that combinations of meropenem or imipenem with amikacin can exhibit synergistic effects against carbapenem-resistant K. pneumoniae (KPC)-producing isolates.[5]
| Carbapenem | Aminoglycoside | K. pneumoniae Strain Type | Synergy Observed |
| Meropenem | Amikacin | KPC-producing | Yes |
| Imipenem | Amikacin | KPC-producing | Yes |
| Ertapenem | Amikacin | KPC-producing | No |
Synergy was demonstrated in time-kill studies. A recent study also highlighted the synergistic effect of meropenem and aminoglycosides against KPC-2 and NDM-1-producing carbapenem-resistant Klebsiella pneumoniae.
Experimental Protocols for Assessing Antimicrobial Synergy
To facilitate research into the potential synergistic activity of this compound and aminoglycosides, the following are detailed protocols for two standard in vitro synergy testing methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard method is a widely used technique to assess the in vitro interaction between two antimicrobial agents.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of this compound and the selected Aminoglycoside at a concentration of at least 10 times the highest concentration to be tested.
-
Standardized bacterial inoculum of K. pneumoniae (approximately 5 x 10⁵ CFU/mL).
2. Plate Setup:
-
One antibiotic (e.g., this compound) is serially diluted along the x-axis (columns), while the second antibiotic (e.g., an aminoglycoside) is serially diluted along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well without any antibiotics.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis and Interpretation:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI value as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Preparation of Materials:
-
Flasks or tubes containing CAMHB.
-
Stock solutions of this compound and the selected Aminoglycoside.
-
Log-phase culture of K. pneumoniae (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).
2. Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic).
-
This compound alone (at a clinically relevant concentration, e.g., ¼ to 2 times the MIC).
-
Aminoglycoside alone (at a clinically relevant concentration).
-
This compound and Aminoglycoside in combination.
-
-
Inoculate each tube with the bacterial suspension.
3. Sampling and Viable Cell Counting:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar plates to determine the number of viable bacteria (CFU/mL).
4. Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the general workflow for investigating the synergistic activity of two antimicrobial agents.
Caption: Workflow for assessing antimicrobial synergy.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. In Vitro Activity and Clinical Efficacy of this compound against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Carbapenems Alone and in Combination With Amikacin Against KPC-Producing Klebsiella Pneumoniae | Le | Journal of Clinical Medicine Research [jocmr.org]
Cross-Resistance Between Faropenem and Other Carbapenems in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antimicrobial resistance represent a critical global health challenge. Carbapenems are often considered last-resort antibiotics for treating severe infections caused by multidrug-resistant bacteria. Faropenem, an oral penem antibiotic with structural similarities to carbapenems, has raised concerns about the potential for cross-resistance. This guide provides an objective comparison of this compound's cross-resistance profile with other carbapenems, supported by experimental data, to inform research and development efforts in this space.
Executive Summary
Studies demonstrate that resistance to this compound can confer cross-resistance to other carbapenems, particularly in Gram-negative bacteria such as Escherichia coli that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] The primary mechanism identified involves mutations in outer membrane porin genes, such as ompC, which restricts the entry of carbapenems into the bacterial cell.[1] This finding is significant, as the widespread use of an oral agent like this compound could inadvertently drive resistance to critical intravenous carbapenems.
Data Presentation: Quantitative Analysis of Cross-Resistance
The development of resistance to this compound has been shown to directly impact the susceptibility of bacteria to other carbapenems. The following tables summarize key quantitative data from in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing E. coli After Induced this compound Resistance
This table presents data from a study where ESBL-producing (CTX-M-15) and pan-susceptible E. coli isolates were induced for resistance to this compound through serial passaging. The MICs of various carbapenems were measured before and after resistance induction.
| Bacterial Isolate | Antibiotic | Initial MIC (mg/L) | Final MIC (mg/L) after this compound Resistance Induction | Fold Increase in MIC |
| ESBL-producing E. coli (NSF1, NSF2, NSF3) | This compound | 1 - 2 | 64 | 32-64x |
| Ertapenem | ≤0.5 | ≥8 | ≥16x | |
| Meropenem | ≤0.5 | ≥2 | ≥4x | |
| Doripenem | ≤0.5 | ≥2 | ≥4x | |
| Imipenem | ≤0.5 | ≥1 | ≥2x | |
| Pan-susceptible E. coli (NSF4) | This compound | 1 | 64 | 64x |
| Ertapenem | ≤0.5 | ≤0.5 | No change | |
| Meropenem | ≤0.5 | ≤0.5 | No change | |
| Doripenem | ≤0.5 | ≤0.5 | No change | |
| Imipenem | ≤0.5 | ≤0.5 | No change | |
| (Data sourced from Gandra et al.) |
Table 2: In Vitro Activity of this compound Against Cephalosporin-Resistant Enterobacteriaceae
This table summarizes the modal MICs of this compound against a collection of clinical isolates with different resistance mechanisms.
| Bacterial Species | Resistance Mechanism | This compound Modal MIC (mg/L) | Percentage of Isolates Susceptible to ≤2 mg/L |
| Escherichia coli | CTX-M or non-CTX-M ESBLs | 0.5 - 1 | >95% |
| Klebsiella spp. | CTX-M or non-CTX-M ESBLs | 0.5 - 1 | >95% |
| Enterobacter spp. | ESBLs or Derepressed AmpC | 2 - 4 | Lower |
| Citrobacter spp. | ESBLs or Derepressed AmpC | 2 - 4 | Lower |
| Serratia spp. | Derepressed AmpC | 8 - 16 | Very Low |
| (Data sourced from Mushtaq et al.) |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following methodologies are central to the studies investigating cross-resistance between this compound and other carbapenems.
In Vitro Resistance Induction by Serial Passaging
This protocol is designed to simulate the development of antibiotic resistance over time.
-
Bacterial Isolates : Well-characterized clinical isolates, such as ESBL-producing E. coli, are selected.
-
Initial Susceptibility Testing : The baseline Minimum Inhibitory Concentrations (MICs) for this compound and a panel of other carbapenems (e.g., meropenem, imipenem, ertapenem, doripenem) are determined for each isolate.
-
Serial Passaging :
-
Isolates are cultured in a broth medium containing a sub-inhibitory concentration of this compound.
-
After incubation, the culture from the highest concentration of this compound that still permits growth is used to inoculate a new series of tubes with incrementally higher concentrations of the drug.
-
This process is repeated daily for a set period (e.g., 7-10 days) until a significant increase in the this compound MIC is observed (e.g., to 64 mg/L).
-
-
Final Susceptibility Testing : Once this compound resistance is induced, the MICs for the panel of other carbapenems are re-determined to assess for cross-resistance.
Antimicrobial Susceptibility Testing (AST)
The MICs, which represent the lowest concentration of an antibiotic that prevents visible bacterial growth, are determined using standardized methods.
-
Method : The broth microdilution method is a commonly used technique. The BSAC (British Society for Antimicrobial Chemotherapy) or CLSI (Clinical and Laboratory Standards Institute) agar dilution methods are also standard.
-
Procedure :
-
A standardized inoculum of the bacterial isolate is prepared.
-
The inoculum is added to wells of a microtiter plate or onto agar plates containing serial two-fold dilutions of the antibiotics being tested.
-
Plates are incubated under appropriate conditions.
-
The MIC is read as the lowest concentration of the antibiotic that inhibits visible growth.
-
Whole-Genome Sequencing (WGS)
WGS is employed to identify the genetic basis of the observed resistance.
-
Purpose : To compare the genomes of the original (susceptible) and the final (resistant) isolates to identify mutations that arose during the resistance induction process.
-
Procedure :
-
Genomic DNA is extracted from both the initial and the this compound-resistant isolates.
-
The DNA is sequenced using a high-throughput sequencing platform.
-
The sequence reads from the resistant isolate are aligned to the genome of the original isolate (or a reference genome).
-
Bioinformatic analysis is performed to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes that may be responsible for the resistance phenotype, such as mutations in genes encoding porins (ompC) or regulatory systems (envZ).
-
Conclusion
The available evidence strongly suggests that the development of resistance to this compound in certain clinical isolates, particularly ESBL-producing Enterobacteriaceae, can lead to clinically significant cross-resistance to last-resort carbapenems like meropenem and ertapenem. This phenomenon is primarily driven by mutations that reduce bacterial membrane permeability, thereby limiting the efficacy of the entire carbapenem class. These findings underscore the need for cautious and well-monitored use of oral penems and highlight the importance of continued surveillance and research into the mechanisms and clinical impact of antibiotic cross-resistance.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic scoping review of this compound and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Faropenem and Imipenem Stability: A Guide for Researchers
An in-depth analysis of the chemical and enzymatic stability of two prominent carbapenem antibiotics, faropenem and imipenem, reveals significant differences crucial for drug development and clinical application. This guide synthesizes available experimental data to provide a direct comparison of their stability profiles, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a member of the penem subclass, demonstrates markedly enhanced stability, particularly against enzymatic degradation by β-lactamases, when compared to the carbapenem imipenem. This superior stability is a key differentiator with significant implications for therapeutic efficacy and administration.
Chemical Stability in Aqueous Solutions
Imipenem is well-documented to be unstable in aqueous solutions, with its degradation being dependent on temperature and concentration.[1] In contrast, this compound exhibits greater chemical stability.[2] One comparative study noted that while imipenem and meropenem are too unstable for continuous infusion, this compound's stability is comparable to that of more stable β-lactams like aztreonam and piperacillin.[3]
Forced degradation studies on this compound have shown it undergoes hydrolysis under acidic, alkaline, oxidative, and photolytic conditions.[4] Imipenem's degradation in aqueous solutions is characterized as a first-order process, consistent with hydrolysis.[5] In weakly acidic solutions, imipenem undergoes complex oligomerization, while in weakly alkaline solutions, intermolecular reactions involving the β-lactam and formimidoyl groups occur.
Table 1: Summary of Chemical Stability Data for this compound and Imipenem
| Parameter | This compound | Imipenem | Reference(s) |
| General Aqueous Stability | More stable than imipenem; comparable to aztreonam and piperacillin. | Unstable in aqueous solutions; degradation is temperature and concentration-dependent. | |
| Degradation in 0.9% NaCl at 25°C | Data not available in a directly comparable format. | >10% degradation after 3.5 hours. | |
| Stability of 5 mg/mL solution at 25°C, 30°C, and 40°C | Data not available. | Stable for 6 hours. | |
| Stability of 10 mg/mL solution at 25°C | Data not available. | Stable for 3 to 6 hours depending on the brand. | |
| Stability of 10 mg/mL solution at 30°C and 40°C | Data not available. | Stable for less than 1 hour. | |
| Forced Degradation Conditions | Degrades under acidic, alkaline, oxidative, and photolytic stress. | Degrades under acidic and alkaline hydrolysis. |
Enzymatic Stability: Resistance to β-Lactamase Hydrolysis
A critical advantage of this compound is its pronounced stability against hydrolysis by β-lactamases, the primary mechanism of resistance to β-lactam antibiotics. Experimental data demonstrates that this compound is significantly more resistant to these enzymes than imipenem.
Notably, the rate of hydrolysis of this compound by metallo-β-lactamase is five times lower than that of imipenem. This compound is also highly stable against penicillinase and cephalosporinase. While imipenem is generally stable to many serine β-lactamases, it is susceptible to hydrolysis by metallo-β-lactamases.
Table 2: Comparative Stability against β-Lactamases
| β-Lactamase Type | This compound Stability | Imipenem Stability | Reference(s) |
| Metallo-β-Lactamases | High; hydrolysis rate is 5x lower than imipenem. | Susceptible to hydrolysis. | |
| Penicillinases (from S. aureus, E. coli) | Highly stable. | Generally stable. | |
| Cephalosporinases (from E. coli, P. vulgaris) | Highly stable. | Generally stable. | |
| Various β-Lactamases (from B. fragilis) | Highly stable. | Susceptible to some. |
Degradation Pathways and Products
The degradation of both this compound and imipenem primarily involves the cleavage of the β-lactam ring. However, the subsequent reactions and resulting products differ.
Imipenem Degradation
The degradation of imipenem in aqueous solution is complex and pH-dependent. In acidic conditions, it undergoes oligomerization initiated by an intermolecular carboxyl group attack on the β-lactam ring. In alkaline conditions, an intermolecular reaction between the β-lactam and formimidoyl groups occurs. The primary degradation product results from the cleavage of the β-lactam ring. Other identified degradation products include a dimer and a product of the interaction between imipenem and cilastatin (a dehydropeptidase I inhibitor it is often co-administered with).
This compound Degradation
The degradation of this compound also proceeds via the cleavage of the β-lactam ring. Under thermal stress, a major degradation product identified is 5-tetrahydrofuran-thiazole-4-sodium formate. Forced degradation studies have identified other degradation impurities, though a complete pathway is not as extensively detailed in the literature as that for imipenem.
Experimental Protocols
The stability of this compound and imipenem has been assessed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).
General HPLC Method for Stability Assessment
A common approach to quantifying the stability of these antibiotics involves the use of a stability-indicating HPLC method.
-
Sample Preparation: The antibiotic is reconstituted in a specific solvent (e.g., 0.9% sodium chloride, 5% dextrose in water) to a known concentration.
-
Incubation: The solutions are stored under controlled conditions (e.g., specific temperature, light exposure).
-
Sampling: Aliquots are withdrawn at predetermined time intervals.
-
HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the parent drug from its degradation products.
-
Quantification: The concentration of the intact antibiotic is determined by measuring the peak area and comparing it to a standard curve. The percentage of the remaining drug is then calculated relative to the initial concentration.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.
-
Alkaline Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH).
-
Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The drug is heated in a solid state or in solution.
-
Photolytic Degradation: The drug is exposed to UV light.
Following exposure to these stress conditions, the samples are analyzed by HPLC or LC-MS to identify and quantify the degradation products.
β-Lactamase Stability Assay
The stability against β-lactamase hydrolysis is typically determined spectrophotometrically.
-
Enzyme Preparation: β-Lactamase enzymes are prepared from bacterial cell cultures.
-
Assay: The antibiotic (substrate) is incubated with the enzyme preparation in a suitable buffer at a specific temperature.
-
Monitoring Hydrolysis: The hydrolysis of the β-lactam ring is monitored by measuring the change in UV absorbance at a specific wavelength.
-
Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated from the change in absorbance over time.
Conclusion
The available experimental data unequivocally demonstrates that this compound possesses superior stability compared to imipenem, particularly in its resistance to enzymatic degradation by a wide range of β-lactamases. This enhanced stability, attributed to its unique chemical structure, suggests potential advantages for this compound in clinical settings, including a broader spectrum of activity against resistant pathogens and the possibility of more flexible administration regimens. The inherent instability of imipenem in aqueous solutions necessitates careful handling and consideration of administration methods to ensure optimal efficacy. For drug development professionals, the structural features of this compound that confer its stability offer a valuable blueprint for the design of future β-lactam antibiotics with improved pharmacological properties.
References
- 1. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. infectiologie.com [infectiologie.com]
- 5. Beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: In Vitro Potency of Faropenem and Cefdinir Against Haemophilus influenzae
In the landscape of respiratory tract infections, Haemophilus influenzae remains a significant pathogen. The ever-present threat of antimicrobial resistance necessitates a continuous evaluation of existing and novel therapeutic agents. This guide provides a detailed comparison of the in vitro potency of two oral β-lactam antibiotics, faropenem and cefdinir, against H. influenzae, supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antimicrobial Activity
The in vitro activity of this compound and cefdinir against H. influenzae is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for both compounds.
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Percent Susceptible |
| This compound | 0.5 - 2[1] | 0.5 | 1 | Not Reported |
| Cefdinir | 0.25 - 1[1] | Not Reported | Not Reported | 83.9% - 100% |
Note: Data is compiled from multiple studies and may not represent a direct head-to-head comparison against the same isolates.
Experimental Protocols
The determination of MIC values is a critical component of assessing antibiotic potency. The following is a detailed methodology for the broth microdilution method, a standard procedure for antimicrobial susceptibility testing of H. influenzae, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and cefdinir against Haemophilus influenzae isolates.
Materials:
-
Haemophilus influenzae clinical isolates
-
This compound and cefdinir analytical grade powder
-
Haemophilus Test Medium (HTM) broth
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or Mueller-Hinton broth
-
Incubator (35°C with 5% CO₂)
-
Spectrophotometer or nephelometer
Procedure:
-
Inoculum Preparation:
-
Subculture H. influenzae isolates onto a fresh chocolate agar plate and incubate at 35°C in a 5% CO₂ atmosphere for 18-24 hours.
-
Select several colonies from the fresh culture and suspend them in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in HTM broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and cefdinir.
-
Perform serial twofold dilutions of each antibiotic in HTM broth in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying mechanisms of action, the following diagrams are provided.
Caption: Broth Microdilution MIC Testing Workflow.
Caption: Mechanism of Action for this compound and Cefdinir.
Discussion of Findings
The available in vitro data suggests that both this compound and cefdinir exhibit potent activity against Haemophilus influenzae. The MIC ranges from a direct comparison study indicate that cefdinir may have a slightly lower minimum inhibitory concentration than this compound against the tested strains.[1] However, it is important to note that this study was conducted on a limited number of isolates.
This compound, a member of the penem class of antibiotics, and cefdinir, a third-generation cephalosporin, share a common mechanism of action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This inhibition ultimately leads to bacterial cell lysis and death.
Resistance to β-lactam antibiotics in H. influenzae is primarily mediated by the production of β-lactamase enzymes or by alterations in the penicillin-binding proteins. This compound has demonstrated stability against many common β-lactamases. Cefdinir is also stable against hydrolysis by many common plasmid-mediated β-lactamases.
References
Faropenem's Efficacy Against Ceftriaxone-Resistant Streptococcus pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of ceftriaxone-resistant Streptococcus pneumoniae (CRSP) poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a comparative analysis of faropenem, an oral penem antibiotic, against this resistant pathogen, supported by available in vitro data. We will delve into the comparative minimum inhibitory concentrations (MICs), the underlying mechanisms of resistance, and detailed experimental protocols for susceptibility testing.
Comparative In Vitro Activity
This compound has demonstrated notable in vitro activity against S. pneumoniae, including strains exhibiting resistance to other β-lactam antibiotics such as penicillin and ceftriaxone. While specific MIC50 and MIC90 values for this compound against isolates confirmed as ceftriaxone-resistant are not widely available in the reviewed literature, existing studies provide valuable insights.
One study reported the MIC range of this compound against ceftriaxone-resistant S. pneumoniae to be between ≤0.004 to 2 μg/ml.[1] This wide range suggests variability in the level of this compound activity against different CRSP strains.
To provide a clearer perspective on this compound's potency, the following table summarizes the MIC data for this compound and comparator agents against penicillin-resistant S. pneumoniae, a phenotype that frequently overlaps with ceftriaxone resistance.
| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.25 | 1 |
| Amoxicillin-clavulanate | 2 | 4 |
| Ceftriaxone | 2 | 4 |
| Cefuroxime | 8 | 16 |
| Imipenem | 0.25 | 0.5 |
Table 1: Comparative MICs against Penicillin-Resistant S. pneumoniae. Data compiled from a study on recent U.S. isolates.[1]
These data indicate that this compound and imipenem are more active against penicillin-resistant S. pneumoniae than amoxicillin-clavulanate, ceftriaxone, and cefuroxime, based on their lower MIC90 values.[1]
Mechanism of β-Lactam Resistance in S. pneumoniae
Resistance to β-lactam antibiotics, including ceftriaxone, in Streptococcus pneumoniae is primarily mediated by alterations in the penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. Mutations in the genes encoding these proteins reduce their affinity for β-lactam antibiotics, rendering the drugs less effective. This complex process often involves the acquisition of genetic material from related streptococcal species through natural transformation.
References
A Comparative Efficacy Analysis of Faropenem and Novel Oral Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of faropenem, an established oral penem, against two novel oral beta-lactams: tebipenem pivoxil (a carbapenem) and sulopenem (a penem). This analysis is based on a comprehensive review of available in vitro, pharmacokinetic/pharmacodynamic (PK/PD), and clinical trial data to inform research and development in the field of infectious diseases.
Executive Summary
This compound exhibits a broad spectrum of activity against many common respiratory and anaerobic pathogens.[1] Novel oral beta-lactams, such as tebipenem and sulopenem, have been developed to address the rising threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. While direct head-to-head clinical trials are lacking, this guide synthesizes available data to benchmark the performance of these agents. Tebipenem has demonstrated non-inferiority to intravenous ertapenem for complicated urinary tract infections (cUTIs), and sulopenem has shown superiority to ciprofloxacin for uncomplicated UTIs (uUTIs) caused by ciprofloxacin-non-susceptible pathogens.[2][3][4][5]
In Vitro Antibacterial Spectrum
The in vitro activity of these oral beta-lactams is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound, tebipenem, and sulopenem against key Gram-positive and Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Bacterial Pathogens
| Pathogen Species | This compound | Tebipenem Pivoxil | Sulopenem |
| Gram-Positive Aerobes | |||
| Streptococcus pneumoniae | 0.5 | - | - |
| Staphylococcus aureus (MSSA) | 0.12 | - | 0.06 / 0.25 |
| Enterococcus faecalis | >4 | - | ≥8 |
| Gram-Negative Aerobes | |||
| Escherichia coli | 1-2 | - | 0.03 / 0.03 |
| E. coli (ESBL-producing) | - | - | 0.03 / 0.06 |
| Klebsiella pneumoniae | 1-2 | - | 0.03 / 0.12 |
| K. pneumoniae (ESBL-producing) | - | - | 0.06 / 1 |
| Haemophilus influenzae | 1 | - | - |
| Moraxella catarrhalis | 0.5 | - | - |
| Anaerobes | |||
| Bacteroides fragilis | 4 | - | - |
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic are crucial for predicting its clinical success. The table below provides a comparative overview of key PK parameters for this compound, tebipenem, and sulopenem. The primary PD index for beta-lactams associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (fT>MIC).
Table 2: Comparative Pharmacokinetic Parameters of Oral Beta-Lactams
| Parameter | This compound Medoxomil | Tebipenem Pivoxil Hydrobromide | Sulopenem Etzadroxil/Probenecid |
| Bioavailability | 70-80% | ~60% | ~50% |
| Tmax (hours) | 1-2 | ~1 | ~1 |
| Cmax (mg/L) | 13.8 (300 mg dose) | 3.40 (infected patients) | - |
| AUC0-∞ (mg·h/L) | 11.73 (300 mg sodium salt) | 10.01 (infected patients, AUC0-8) | 4.55 (500 mg dose) |
| Half-life (hours) | ~1 | ~2.02 (infected patients) | ~1 |
| Protein Binding | 90-95% | ~98.7% (murine) | 10% |
Note: PK parameters can vary based on patient population, food effect, and co-administered drugs. Data presented is a general overview.
Pharmacodynamic Insights
For this compound, a f%T>MIC of 10.6% was associated with 50% efficacy (ED50) in a murine model of Bacillus anthracis infection. Studies on tebipenem suggest that an fAUC0-24/MIC · 1/tau value of 34.58 to 51.87 is associated with logarithmic killing and suppression of resistance in a hollow-fiber infection model.
Clinical Efficacy from Phase 3 Trials
While no head-to-head trials exist between this compound and the novel oral beta-lactams, their efficacy has been evaluated against other standard-of-care antibiotics.
Table 3: Summary of Key Phase 3 Clinical Trial Outcomes
| Trial (Drug) | Indication | Comparator | Primary Endpoint | Key Efficacy Results |
| This compound | Acute Bacterial Sinusitis | Cefuroxime | Clinical Cure Rate | 80.3% (7 days) and 82.8% (10 days) for this compound vs. 74.5% for cefuroxime (p<0.05). |
| SURE-1 (Sulopenem) | Uncomplicated UTI | Ciprofloxacin | Overall Success (Clinical + Microbiological) | In ciprofloxacin-non-susceptible population: 62.6% for sulopenem vs. 36.0% for ciprofloxacin (Superiority). In combined population: 65.6% for sulopenem vs. 67.9% for ciprofloxacin (Non-inferior). |
| REASSURE (Sulopenem) | Uncomplicated UTI | Amoxicillin/Clavulanate | Overall Success (Clinical + Microbiological) | 61.7% for sulopenem vs. 55.0% for amoxicillin/clavulanate (Non-inferior and statistically superior). |
| ADAPT-PO (Tebipenem) | Complicated UTI / Acute Pyelonephritis | Ertapenem (IV) | Overall Response (Clinical + Microbiological) | 58.8% for tebipenem vs. 61.6% for ertapenem (Non-inferior). Clinical cure rates were >93% for both. |
Mechanism of Action and Resistance
Like all beta-lactam antibiotics, this compound, tebipenem, and sulopenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Resistance to beta-lactams in Gram-negative bacteria is often mediated by β-lactamase enzymes. The induction of some of these enzymes, such as AmpC, is a regulated process. The AmpG-AmpR-AmpC signaling pathway is a key mechanism for this induction.
Caption: The AmpG-AmpR-AmpC β-lactamase induction pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Phase 3 Clinical Trial Methodology (Example: Sulopenem for uUTI - REASSURE Trial)
The clinical efficacy data for sulopenem in uUTI is derived from the REASSURE trial (NCT05584657).
-
Study Design: A Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: Adult women with signs and symptoms of uncomplicated urinary tract infection.
-
Intervention: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.
-
Comparator: Oral amoxicillin/clavulanate (875 mg/125 mg) twice daily for 5 days.
-
Primary Endpoint: Overall success, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (urine culture with <105 CFU/mL), at the Test-of-Cure visit (Day 12).
-
Statistical Analysis: The primary analysis was for non-inferiority in the microbiological modified intent-to-treat (mMITT) population with baseline pathogens susceptible to the comparator.
Caption: Simplified workflow of the REASSURE clinical trial.
Conclusion
This compound remains a viable oral beta-lactam with a well-established efficacy and safety profile, particularly for respiratory tract infections. The novel oral beta-lactams, tebipenem and sulopenem, represent significant advancements, offering potent activity against many multidrug-resistant Gram-negative pathogens that are common causes of urinary tract infections. Tebipenem provides an oral step-down option for hospitalized patients with cUTI, while sulopenem offers a new therapeutic choice for uUTIs, especially those caused by quinolone-resistant organisms. The selection of an appropriate oral beta-lactam will depend on the specific clinical scenario, local resistance patterns, and the pathogen's susceptibility profile. Further research, including head-to-head comparative studies, would be beneficial to fully elucidate the relative positioning of these important oral antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Post-Antibiotic Effect of Faropenem and Other Penems
For Immediate Release
[City, State] – November 29, 2025 – A comprehensive review of available in vitro data on the post-antibiotic effect (PAE) of faropenem compared to other penem antibiotics, including imipenem, meropenem, and ertapenem, reveals important distinctions in their persistent antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of quantitative PAE data, detailed experimental methodologies, and a visualization of the underlying mechanisms.
The post-antibiotic effect, the suppression of bacterial growth after brief exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that can influence dosing regimens. Among the β-lactam class, carbapenems and penems are notable for exhibiting a significant PAE, particularly against Gram-negative bacteria.
Quantitative Comparison of Post-Antibiotic Effects
The following table summarizes the in vitro post-antibiotic effect of this compound, imipenem, meropenem, and ertapenem against several common bacterial pathogens. Data has been compiled from multiple studies, and experimental conditions such as antibiotic concentration and exposure time are noted where available.
| Antibiotic | Bacterial Species | Antibiotic Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| This compound | Escherichia coli | 4 | 2 | 1.1 - 1.5 |
| 10 | 2 | 1.8 - 2.1 | ||
| Staphylococcus aureus | 4 | 2 | 1.5 - 2.0 | |
| 10 | 2 | 2.2 - 2.8 | ||
| Streptococcus pneumoniae | 2 | 2 | 1.9 - 2.4 | |
| 4 | 2 | 2.5 - 3.1 | ||
| 10 | 2 | 3.2 - 3.8 | ||
| Haemophilus influenzae | 2, 4, 10 | 2 | No significant PAE observed | |
| Imipenem | Escherichia coli | 4 | 1.5 | No significant PAE observed[1] |
| Staphylococcus aureus | 4 | 1.5 | 1.7 - 1.8[1] | |
| Pseudomonas aeruginosa | 4 | 1.5 | 1.2 - 2.5[1] | |
| Meropenem | Escherichia coli (ATCC 25922) | 4 | 1.5 | 0.8[1] |
| Staphylococcus aureus | 4 | 1.5 | 0.7 - 1.7[1] | |
| Pseudomonas aeruginosa | 4 | 1.5 | 0.8 - 2.0 | |
| Ertapenem | Escherichia coli | 1, 5, 10 | 1 | No significant PAE observed |
| Staphylococcus aureus | - | - | Shorter PAE observed (quantitative data not specified) | |
| Streptococcus pneumoniae | - | - | PAE observed (quantitative data not specified); PAE-SME of 5-7 hours | |
| Haemophilus influenzae | - | - | PAE-SME of 5-7 hours |
PAE-SME: Post-antibiotic sub-MIC effect. Data is presented as a range where multiple strains were tested in the cited studies.
Experimental Protocols
The determination of the post-antibiotic effect is a critical component of characterizing the pharmacodynamic profile of an antibiotic. The following is a generalized protocol for determining the in vitro PAE, based on methodologies cited in the literature.
Preparation of Bacterial Inoculum
-
Bacterial strains are cultured on an appropriate agar medium overnight at 35-37°C.
-
Several colonies are then inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density of 0.3-0.5 at 600 nm).
-
The bacterial suspension is then diluted to a standardized concentration, commonly 10^6 colony-forming units (CFU)/mL.
Antibiotic Exposure
-
The standardized bacterial culture is divided into test and control groups.
-
The test group is exposed to the antibiotic at a specific multiple of its minimum inhibitory concentration (MIC), for example, 4x or 10x MIC.
-
The control group is incubated under the same conditions without the antibiotic.
-
The exposure period is typically 1 to 2 hours at 37°C with shaking.
Antibiotic Removal
-
To remove the antibiotic, the bacterial suspension is centrifuged at high speed (e.g., 10,000 x g for 10 minutes).
-
The supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed, antibiotic-free broth.
-
This washing step is typically repeated two to three times to ensure complete removal of the antibiotic.
Regrowth and Monitoring
-
The washed bacterial suspensions (both test and control) are then incubated at 37°C.
-
Bacterial growth is monitored over time by collecting samples at regular intervals (e.g., every hour for 8-10 hours).
-
The number of viable bacteria in each sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies after overnight incubation.
Calculation of the Post-Antibiotic Effect
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU in the untreated control culture to increase by 1 log10 above its initial count.
-
Mechanism of the Post-Antibiotic Effect of Penems
The post-antibiotic effect of penems, and β-lactams in general, is not attributed to a single signaling pathway but rather to the consequences of their primary mechanism of action: the inhibition of bacterial cell wall synthesis. This process involves the following key steps:
-
Inhibition of Penicillin-Binding Proteins (PBPs): Penems covalently bind to the active site of PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, the major component of the bacterial cell wall.
-
Disruption of Cell Wall Synthesis: This binding inactivates the PBPs, leading to the cessation of peptidoglycan synthesis and the accumulation of cell wall precursors.
-
Non-Lethal Damage: Even after the antibiotic is removed from the environment, the PBPs may remain acylated and inactive for a period. The bacterium must then synthesize new, functional PBPs to resume cell wall construction.
-
Recovery Period: The time required for the synthesis of new PBPs and the repair of the damaged cell wall contributes to the observed post-antibiotic effect, during which bacterial growth and division are suppressed.
References
A Comparative Guide to Faropenem Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common methods for determining bacterial susceptibility to Faropenem, a broad-spectrum oral penem antibiotic. Accurate susceptibility testing is paramount for effective antimicrobial stewardship and the clinical success of novel therapeutic agents. This document outlines the performance of three key methods—broth microdilution, disk diffusion, and gradient diffusion—supported by experimental data to aid in the selection of the most appropriate technique for research and development applications.
Executive Summary
The determination of this compound susceptibility is crucial, particularly in the context of rising antimicrobial resistance. While standardized breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet established for this compound, research provides tentative interpretive criteria. This guide synthesizes available data to compare the performance of broth microdilution (BMD), disk diffusion, and gradient diffusion (e.g., Etest) for assessing this compound's efficacy against various bacterial isolates.
Comparative Performance of Susceptibility Testing Methods
The following table summarizes the performance characteristics of the three primary methods for this compound susceptibility testing. The data is compiled from various studies, with broth microdilution serving as the reference method.
| Method | Principle | Key Performance Metrics | Advantages | Disadvantages |
| Broth Microdilution (BMD) | Determines the Minimum Inhibitory Concentration (MIC) in a liquid medium. | Gold Standard: Provides quantitative MIC values. | High accuracy and reproducibility. | Labor-intensive, higher cost, and slower turnaround time. |
| Disk Diffusion (Kirby-Bauer) | Measures the zone of inhibition around an antibiotic-impregnated disk on an agar plate. | High Sensitivity and Specificity for Carbapenemase Detection: Sensitivity: 98-99%, Specificity: 87-94%[1]. Good correlation with BMD for some organisms[2]. | Simple, low cost, and widely used. | Qualitative or semi-quantitative results, influenced by various experimental factors. |
| Gradient Diffusion (Etest) | A plastic strip with a predefined antibiotic gradient on an agar plate determines the MIC. | Good Categorical Agreement with BMD (for some antibiotics): Data for this compound is limited, but for other β-lactams, agreement varies. | Provides a quantitative MIC, is relatively easy to perform. | More expensive than disk diffusion, and performance can be variable. |
Tentative Interpretive Criteria for this compound
In the absence of official CLSI or EUCAST breakpoints, the following tentative criteria have been proposed in research studies:
| Method | Organism Group | Susceptible | Intermediate | Resistant | Source |
| Disk Diffusion (10 µg disk) | Enterobacterales | ≥16 mm | - | ≤12 mm | [3] |
| Broth Microdilution (MIC) | Enterobacterales | ≤2.2 mg/L | 2.8 - 4.3 mg/L | >5.2 mg/L | [2] |
Note: These are tentative breakpoints and should be used as a guide for research purposes. Clinical interpretation requires validation by regulatory bodies.
Experimental Protocols
Detailed methodologies for each susceptibility testing method are provided below to ensure reproducibility.
Broth Microdilution (BMD) Method
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound powder of known potency.
-
Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, further dilute the inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the BMD method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a this compound-impregnated disk (typically 5 µg or 10 µg) to the surface of the inoculated MHA plate.
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results based on the tentative breakpoints provided in the table above.
-
Gradient Diffusion Method (e.g., Etest)
-
Inoculum Preparation and Plate Inoculation:
-
Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
-
Application of Gradient Strip:
-
Aseptically apply the this compound gradient strip to the agar surface with the MIC scale facing upwards.
-
-
Incubation:
-
Incubate the plate under the same conditions as the disk diffusion method.
-
-
Result Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and the primary pathways of bacterial resistance.
Caption: this compound's mechanism of action and bacterial resistance pathways.
Conclusion
The choice of a this compound susceptibility testing method depends on the specific requirements of the study. Broth microdilution remains the gold standard for its quantitative accuracy. Disk diffusion is a simple and cost-effective screening method, particularly useful for detecting potential carbapenemase production. The gradient diffusion method offers a quantitative MIC but requires further validation for this compound. As research on this compound continues, the establishment of standardized breakpoints by regulatory bodies will be critical for its clinical application.
References
Comparative Pharmacodynamics of Faropenem Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of Faropenem in various animal species. The following information, supported by experimental data, is intended to facilitate further research and development of this broad-spectrum oral penem antibiotic.
This compound, a beta-lactam antibiotic, exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall. Its efficacy is primarily associated with the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. This guide summarizes key in vivo and in vitro pharmacodynamic parameters of this compound in murine and canine models, providing valuable insights into its potential therapeutic applications in veterinary and preclinical settings.
Quantitative Pharmacodynamic Data
The following tables summarize the in vivo efficacy, urinary pharmacodynamics, and in vitro activity of this compound.
Table 1: In Vivo Efficacy of this compound in Murine Models
| Pathogen | Animal Model | Pharmacodynamic Parameter | Value | Reference |
| Bacillus anthracis (Ames strain) | Lethal Murine Inhalation Postexposure Prophylaxis Model | ED50 (% fT>MIC) | 10.6 | [1][2] |
| ED90 (% fT>MIC) | 13.4 | [1][2] | ||
| ED99 (% fT>MIC) | 16.4 | [1] | ||
| Staphylococcus aureus (MSSA) | Murine Peritonitis Model | ED50 (mg/kg) | 7.07 | |
| Staphylococcus aureus (MRSA, sensitive in vitro) | Murine Peritonitis Model | ED50 (mg/kg) | 38.3 | |
| Staphylococcus aureus (MRSA, moderately resistant in vitro) | Murine Peritonitis Model | ED50 (mg/kg) | 38.6 | |
| Staphylococcus aureus (MRSA, severely resistant in vitro) | Murine Peritonitis Model | ED50 (mg/kg) | 71.9 |
ED50, ED90, ED99: Effective dose required to protect 50%, 90%, and 99% of the animals, respectively. % fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the MIC.
Table 2: Urinary Pharmacodynamics of this compound in a Canine Ex Vivo Model against ESBL-Producing E. coli
| Time Post-Administration (hours) | Mean Urinary Concentration (µg/mL) | Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 1 µg/mL) | Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 2 µg/mL) | Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 4 µg/mL) | Median Urinary Bactericidal Titer (UBT) against E. coli (MIC 16 µg/mL) | Reference |
| 0-4 | 584 | 1:32 | 1:16 | 1:8 | 1:2 | |
| 4-8 | 246 | 1:16 | 1:8 | 1:4 | 1:1 | |
| 8-12 | 23 | 1:2 | 1:1 | 1:0 | 1:0 |
ESBL: Extended-Spectrum Beta-Lactamase. UBT: The highest dilution of urine that kills 99.9% of the bacterial inoculum.
Table 3: In Vitro Activity (MIC90) of this compound Against Various Pathogens
| Pathogen | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | |
| Streptococcus pneumoniae (penicillin-resistant) | 1 | |
| Haemophilus influenzae (β-lactamase negative) | 1 | |
| Haemophilus influenzae (β-lactamase positive) | 0.5 | |
| Moraxella catarrhalis (β-lactamase negative) | 0.12 | |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 | |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 | |
| Escherichia coli | 1-2 | |
| Klebsiella pneumoniae | 1-2 | |
| Isolates from animal and human bites (aerobic) | ≤0.25 | |
| Isolates from animal and human bites (anaerobic) | ≤1 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of the data.
Murine Inhalation Anthrax Model
This model evaluates the efficacy of this compound in a post-exposure prophylaxis scenario against Bacillus anthracis.
-
Animal Model: Female BALB/c mice are commonly used.
-
Infection: Mice are challenged with an aerosol inhalation of B. anthracis (Ames strain) at a dose equivalent to 100 times the 50% lethal dose (LD50).
-
Treatment: this compound sodium is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40, and 80 mg/kg/day) starting 24 hours post-challenge. The daily dose is typically fractionated and administered at 4, 6, or 12-hour intervals for a duration of 14 days.
-
Pharmacokinetic Sampling: Blood samples are collected from a separate cohort of mice at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 6 hours) to determine plasma drug concentrations.
-
Pharmacodynamic Analysis: The primary endpoint is survival, which is monitored for at least 27 days. Pharmacokinetic and pharmacodynamic data are then integrated to determine the relationship between drug exposure (specifically f%T>MIC) and efficacy (survival).
Canine Ex Vivo Urinary Pharmacodynamic Model
This model assesses the bactericidal activity of this compound in the urine of dogs.
-
Animal Model: Healthy beagle dogs are typically used.
-
Drug Administration: this compound is administered orally at a specific dose (e.g., 5 mg/kg).
-
Urine Collection: Urine samples are collected at defined intervals (e.g., every 4 hours for the first 12 hours) post-administration.
-
Measurement of Urinary Drug Concentration: The concentration of this compound in the collected urine samples is determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Urinary Bactericidal Titer (UBT) Assay:
-
Serial twofold dilutions of the collected urine are made in a suitable broth medium.
-
Each dilution is inoculated with a standardized suspension of the test organism (e.g., ESBL-producing E. coli).
-
Following incubation, the UBT is determined as the highest dilution of urine that results in a ≥99.9% reduction in the initial bacterial count.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized in vitro technique to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: The test bacterium is grown to a specific turbidity, equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells containing the antibiotic dilutions are inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Time-Kill Curve Assay
This in vitro assay evaluates the rate and extent of bacterial killing by an antibiotic over time.
-
Preparation of Test System: Test tubes containing broth with various concentrations of this compound (typically multiples of the MIC) are prepared. A control tube without the antibiotic is also included.
-
Inoculation: Each tube is inoculated with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube, serially diluted, and plated onto agar plates.
-
Colony Counting and Data Analysis: After incubation, the number of viable colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to the pharmacodynamic evaluation of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Workflow for an in vitro time-kill kinetic study.
References
- 1. Pharmacokinetic-Pharmacodynamic Assessment of this compound in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic assessment of this compound in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Risk of Resistance Development: Faropenem vs. Comparators
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antimicrobial resistance is a critical global health challenge, necessitating a thorough evaluation of new and existing antibiotics for their potential to select for resistant pathogens. This guide provides an objective comparison of the relative risk of resistance development associated with faropenem, an oral penem antibiotic, versus key comparator agents, including other β-lactams and fluoroquinolones. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and antimicrobial chemotherapy.
Executive Summary
This compound demonstrates a variable risk of resistance development that is dependent on the bacterial species and the presence of pre-existing resistance mechanisms. In vitro studies indicate a low propensity for this compound to select for resistant mutants in key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae when compared to macrolides and fluoroquinolones. However, for Enterobacteriaceae, particularly strains already expressing extended-spectrum β-lactamases (ESBLs), exposure to this compound can lead to the development of cross-resistance to carbapenems. This is a significant consideration in clinical settings where ESBL-producing organisms are prevalent. The primary mechanisms of resistance to this compound that have been identified involve alterations in outer membrane porins and two-component regulatory systems.
In Vitro Resistance Development Potential
The propensity of an antibiotic to select for resistant mutants can be assessed through various in vitro methods, including serial passage studies and determination of the mutant prevention concentration (MPC).
Serial Passage Studies
Serial passage studies involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic and monitoring the change in the minimum inhibitory concentration (MIC) over time. A slower rate of MIC increase suggests a lower potential for resistance development.
One study demonstrated that this compound did not select for resistant mutants of nine S. pneumoniae and six H. influenzae strains after 50 consecutive daily subcultures in sub-inhibitory concentrations. In contrast, resistant clones were readily obtained for macrolides, ketolides, and quinolones under the same conditions, indicating a lower propensity for this compound to select for resistance in these respiratory pathogens.
Cross-Resistance with Carbapenems
A critical concern with the use of this compound is the potential for cross-resistance with carbapenems, a class of last-resort antibiotics. Research has shown that inducing resistance to this compound in ESBL-producing Escherichia coli can lead to decreased susceptibility to carbapenems.
Table 1: MICs (μg/mL) of this compound and Carbapenems Before and After In Vitro this compound Resistance Induction in ESBL-Producing E. coli
| Antibiotic | Initial MIC (μg/mL) | Final MIC (μg/mL) after this compound Exposure | Fold Increase in MIC |
| This compound | 1 - 2 | 64 | 32 - 64 |
| Ertapenem | ≤0.5 | ≥8 | ≥16 |
| Doripenem | ≤0.5 | ≥2 | ≥4 |
| Meropenem | ≤0.5 | ≥2 | ≥4 |
| Imipenem | ≤0.5 | ≥1 | ≥2 |
Data compiled from a study on CTX-M-15-producing E. coli isolates.[1][2][3]
These findings suggest that the development of resistance to this compound can compromise the efficacy of carbapenems, particularly in infections caused by ESBL-producing Enterobacteriaceae.[1][2]
Mechanisms of Resistance
The primary mechanisms of acquired resistance to this compound identified in vitro involve modifications to outer membrane proteins and regulatory pathways that control their expression.
In ESBL-producing E. coli that developed cross-resistance to carbapenems after this compound exposure, whole-genome sequencing revealed non-synonymous changes in the ompC gene, which encodes for an outer membrane porin. In a pan-susceptible isolate, a single nucleotide polymorphism was identified in the envZ gene. EnvZ is the sensor kinase component of the EnvZ/OmpR two-component regulatory system, which controls the expression of outer membrane porins OmpC and OmpF in response to environmental osmolarity.
Mutations in ompC can lead to reduced permeability of the outer membrane, thereby restricting the entry of this compound and other β-lactam antibiotics into the bacterial cell. Alterations in the EnvZ/OmpR system can also lead to downregulation of porin expression, contributing to resistance.
Below is a diagram illustrating the EnvZ/OmpR signaling pathway and its role in regulating porin expression.
Caption: EnvZ/OmpR two-component regulatory system in E. coli.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized technique for determining MICs.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
In Vitro Resistance Selection by Serial Passage
This method is used to assess the potential for an antimicrobial agent to select for resistant mutants over time.
-
Initial MIC Determination: The baseline MIC of the antimicrobial agent for the test organism is determined using the broth microdilution method.
-
Serial Passages: The bacterial strain is cultured in broth containing sub-inhibitory concentrations of the antimicrobial agent (typically starting at 0.5x the initial MIC).
-
Daily Transfers: Each day, an aliquot of the bacterial culture from the tube with the highest concentration of the antibiotic that still shows growth is used to inoculate a new series of tubes with fresh broth and increasing concentrations of the antimicrobial agent.
-
MIC Monitoring: The MIC is determined at regular intervals (e.g., every few passages) to monitor for any increase. A significant increase in the MIC (e.g., four-fold or greater) indicates the development of resistance.
-
Stability of Resistance: To confirm that the observed resistance is stable, the resistant mutant is sub-cultured for several passages on antibiotic-free media, and the MIC is then re-determined.
Below is a workflow diagram for the serial passage experiment.
Caption: Experimental workflow for in vitro resistance selection.
Conclusion and Future Directions
The available in vitro data suggest that this compound has a low propensity to select for resistance in common respiratory pathogens such as S. pneumoniae and H. influenzae, particularly when compared to non-β-lactam agents. However, a significant concern is the potential for this compound to drive the development of cross-resistance to carbapenems in ESBL-producing Enterobacteriaceae. This underscores the importance of judicious use of this compound and the need for ongoing surveillance of resistance patterns.
Further research is warranted to directly compare the mutant prevention concentrations of this compound with those of key carbapenems across a broader range of clinically relevant pathogens. Such studies would provide a more comprehensive assessment of the relative risk of resistance development and help to guide the optimal clinical positioning of this compound in an era of increasing antimicrobial resistance.
References
In Vitro Activity of Faropenem: A Comparative Discussion on the Influence of Human vs. Bovine Serum
A notable gap in current research is the direct comparative analysis of Faropenem's in vitro activity in the presence of human versus bovine serum. This guide synthesizes available data on this compound's performance in human serum and explores the theoretical implications of using bovine serum as a substitute, a common practice in preclinical studies.
This compound, a penem antimicrobial, exhibits high protein binding, a characteristic that can significantly influence its in vitro potency. The concentration of free, unbound drug is generally considered to be the microbiologically active fraction. Therefore, the composition of the serum used in in vitro susceptibility testing can have a profound impact on the observed Minimum Inhibitory Concentrations (MICs). While human serum is the most clinically relevant medium, bovine serum is frequently used in research settings. Understanding the potential for discordant results between these two sera is crucial for the accurate interpretation of preclinical data and its translation to clinical efficacy.
This compound Activity in the Presence of Human Serum
Studies have consistently demonstrated that the presence of human serum affects the in vitro activity of this compound due to its high degree of protein binding. Research indicates that this compound's protein binding in pooled inactivated human serum is approximately 95-96%.[1][2] This extensive binding leads to an increase in the MIC values for various pathogens.
For instance, the presence of 20% and 70% inactivated human serum has been shown to increase the mean MICs of this compound by a factor of four (two dilution steps).[1][2] Despite this, the addition of serum does not appear to negatively impact the bactericidal effect of this compound and in some cases may even enhance it.[1] One study found that in 70% inactivated human serum, this compound was slowly bactericidal against Moraxella catarrhalis, Haemophilus influenzae (one strain), and Streptococcus pneumoniae (one strain). However, another study noted that the presence of human serum reduced the activity of this compound against S. pneumoniae.
The following table summarizes the key quantitative data regarding this compound's activity in the presence of human serum.
| Parameter | Value | Serum Concentration | Organism(s) | Reference |
| Protein Binding | 95-96% | Not specified | - | |
| Mean MIC Increase | Two dilution steps (4x) | 20% and 70% | Various respiratory pathogens | |
| MICs in presence of serum | Within one to two doubling dilutions of MIC without serum | 20% to 70% | M. catarrhalis, H. influenzae |
Theoretical Comparison with Bovine Serum
Direct comparative studies on this compound in bovine versus human serum are lacking. However, based on the known differences in serum protein composition and findings for other highly protein-bound antibiotics, we can infer potential discrepancies.
Human and bovine serum differ in their protein concentrations and compositions. While both are rich in albumin, the primary binding protein for many drugs, there can be subtle differences in binding affinities between human serum albumin (HSA) and bovine serum albumin (BSA). For other highly protein-bound antibiotics like ceftriaxone and ertapenem, significant differences in protein binding have been observed between human plasma and media supplemented with bovine serum albumin. Specifically, the binding of ceftriaxone was significantly lower in the presence of commercially available bovine serum albumin compared to human plasma.
Given this compound's high protein binding, it is plausible that its activity would also be differentially affected by human versus bovine serum. The use of bovine serum in preclinical in vitro studies may not accurately reflect the extent of protein binding that would occur in humans, potentially leading to an underestimation of the MICs that would be observed in a clinical setting. This underscores the importance of using human serum or plasma in late-stage in vitro studies to provide a more accurate prediction of clinical efficacy.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence of serum, based on standard methodologies.
Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
1. Preparation of Materials:
- This compound analytical standard.
- Bacterial strains for testing.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium.
- Pooled human serum or bovine serum (heat-inactivated if necessary).
- Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
- Dilute the standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
3. Antibiotic and Serum Preparation:
- Prepare a stock solution of this compound.
- Perform serial two-fold dilutions of this compound in the broth medium containing the desired concentration of serum (e.g., 50% v/v). The final volume in each well should be 50 µL.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
- Include a growth control well (broth, serum, and inoculum without antibiotic) and a sterility control well (broth and serum only).
- Incubate the plates at 35-37°C for 18-24 hours in ambient air.
5. MIC Determination:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the MIC of an antibiotic in the presence of serum.
Caption: Workflow for MIC determination in the presence of serum.
While direct comparative data for this compound in human versus bovine serum is not available, the existing evidence on its high protein binding in human serum highlights the critical influence of the testing medium. The known compositional differences between human and bovine serum, along with findings for other highly protein-bound antibiotics, strongly suggest that in vitro results for this compound could differ significantly between these two sera. For researchers and drug development professionals, this underscores the importance of using human serum in later-stage preclinical assessments to obtain more clinically relevant and predictive data for highly protein-bound antimicrobials like this compound. Further research directly comparing the effects of human and bovine serum on this compound's activity is warranted to fill this knowledge gap.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Faropenem
Essential guidelines for the safe and compliant disposal of the beta-lactam antibiotic, Faropenem, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a beta-lactam antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the potential development of antibiotic-resistant bacteria.[1] Adherence to these protocols is not only a matter of best practice but also a legal requirement under national and local regulations.[2]
High-concentration stock solutions of antibiotics like this compound are typically classified as hazardous chemical waste.[1][3] As such, they should be collected in designated, approved chemical waste containers and managed through your institution's hazardous waste program.[1] It is crucial to avoid mixing this compound waste with other waste streams and to leave the chemical in its original container whenever possible.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for different types of this compound waste:
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Pure this compound Compound (Solid) | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. | Do not mix with other waste. Keep in the original, clearly labeled container. Consider incineration in a chemical incinerator if facilities are available and regulations permit. |
| High-Concentration Stock Solutions | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department. | Never pour stock solutions down the drain. These are considered hazardous chemical waste. |
| Contaminated Labware (e.g., plates, flasks) | Place in a designated biohazardous waste container and autoclave. | If grossly contaminated with high concentrations, treat as chemical waste. |
| Contaminated Liquid Media | The disposal method depends on the heat stability of this compound. Consult the Safety Data Sheet (SDS) or your institution's EHS for specific guidance. If heat-labile, autoclaving may be an option. If heat-stable, treat as chemical waste. | Avoid draining antibiotic-containing media directly into the sanitary sewer system unless explicitly permitted by your institution after appropriate deactivation. |
Chemical Inactivation Protocol
For laboratories with the appropriate safety measures, chemical inactivation of this compound residues can be an effective step prior to final disposal. Beta-lactam antibiotics can be hydrolyzed and inactivated using a sodium hydroxide solution.
Methodology for Hydrolysis of Beta-Lactam Antibiotics:
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Under controlled conditions in a fume hood and wearing appropriate personal protective equipment (PPE), add the NaOH solution to the this compound waste.
-
Allow the reaction to proceed to ensure complete hydrolysis and inactivation of the beta-lactam ring.
-
Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid).
-
Collect the neutralized solution for final disposal as chemical waste through your institution's hazardous waste management program.
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before implementing any chemical inactivation protocol to ensure compliance with all safety and regulatory standards.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Ultimately, the safe disposal of this compound and other pharmaceutical waste is a shared responsibility. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date guidance.
References
Essential Safety and Logistical Information for Handling Faropenem
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Faropenem is paramount. This guide provides essential procedural information to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment should be conducted for each procedure to determine the specific PPE required.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.[1] | Prevents skin contact and absorption.[1] Double-gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from splashes and aerosols of this compound powder or solutions.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 or higher). | Prevents inhalation of airborne particles, particularly when handling the powder form. |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical when working with this compound. The following steps outline a safe handling process from receipt to disposal.
1. Preparation and Weighing:
-
Always handle this compound powder in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the powder, use a tared, sterile container on a calibrated analytical balance within the containment unit.
2. Solution Preparation:
-
When preparing solutions, add the diluent to the weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3. Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in immediate use.
-
Avoid any direct contact with the substance. In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer CPR, but avoid mouth-to-mouth resuscitation. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. A physician should be consulted. |
| Eye Contact | Immediately flush the eyes with large amounts of water, holding the eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek prompt medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Get medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential health hazards.
-
Unused/Expired Powder: Treat as hazardous chemical waste. It should be disposed of according to institutional and local regulations. Do not discard it down the drain or in regular trash.
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, weigh boats) must be collected in a designated, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be disposed of as hazardous waste as they may contain residual powder.
The preferred method for the destruction of pharmaceutical waste is high-temperature incineration.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
